molecular formula C8H8N2S B8577470 5-Methyl-6-(methylthio)nicotinonitrile

5-Methyl-6-(methylthio)nicotinonitrile

Cat. No.: B8577470
M. Wt: 164.23 g/mol
InChI Key: HXHAILODKQWTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-(methylthio)nicotinonitrile is a chemical compound with the CAS Registry Number 261625-49-4. It has the molecular formula C 8 H 8 N 2 S and a molecular weight of 164.23 g/mol . The compound is a nitrile-substituted pyridine derivative, characterized by a methylthio (-S-CH 3 ) group and a methyl group on the pyridine ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a nicotinonitrile derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers may employ it in the development of pharmaceutical candidates, agrochemicals, and other fine chemicals. Its structure is compatible with further functionalization, allowing for exploration into structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3

InChI Key

HXHAILODKQWTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC)C#N

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methyl-6-(methylthio)nicotinonitrile: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and materials chemistry, the substituted pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, nicotinonitriles (3-cyanopyridines) are of particular interest due to their prevalence in a wide array of pharmacologically active agents and functional materials.[1][2] This guide provides a comprehensive technical overview of a specific and valuable building block: 5-Methyl-6-(methylthio)nicotinonitrile .

This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound's chemical identity, spectroscopic profile, synthetic utility, and potential applications. We will explore not just the "what" but the "why," offering insights into the causality behind its reactivity and the strategic considerations for its use in complex synthetic campaigns.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its behavior in both reactive and biological systems.

Chemical Identity

5-Methyl-6-(methylthio)nicotinonitrile is a nitrile-substituted pyridine derivative, distinguished by a methyl group at the 5-position and a methylthio group at the 6-position.[3] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.[3]

IdentifierData
IUPAC Name 5-methyl-6-(methylthio)pyridine-3-carbonitrile[3]
CAS Number 261625-49-4[3]
Molecular Formula C₈H₈N₂S[3]
Molecular Weight 164.23 g/mol [3]
Canonical SMILES CC1=CC(=CN=C1SC)C#N[3]
InChI Key HXHAILODKQWTCC-UHFFFAOYSA-N[3]
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted based on its structure and comparison with analogous molecules. These values are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

PropertyPredicted Value / ObservationRationale
Physical Form SolidHeterocyclic compounds of this molecular weight are typically solid at room temperature.
Melting Point Not available. Expected to be in the range of 80-120 °C.Based on related substituted nicotinonitriles and pyridines.[4]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to polarity and molecular weight.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone). Limited solubility in water and nonpolar solvents.The polar nitrile and pyridine nitrogen contrast with the less polar methyl and methylthio groups.
pKa ~2-3 (for the pyridine nitrogen)The pyridine nitrogen is weakly basic; its basicity is reduced by the electron-withdrawing nitrile group.

Part 2: Spectroscopic Elucidation and Structural Confirmation

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and definitive portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and sharp singlets for the two different methyl groups, providing clear evidence of the substitution pattern.[3]

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eight unique carbon atoms, with the nitrile carbon appearing in a typical downfield region.[3]

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
5-CH₃~2.4~18
S-CH₃~2.6~15
Pyridine H-4~7.8 (d)~138
Pyridine H-2~8.6 (d)~150
Pyridine C-3 (bearing CN)-~108
Pyridine C-5 (bearing CH₃)-~130
Pyridine C-6 (bearing SCH₃)-~160
-C≡N-~117[3]

This self-validating protocol ensures high-quality, reproducible spectra. The inclusion of a known standard allows for accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh 15-20 mg of 5-Methyl-6-(methylthio)nicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes.

  • Tuning and Shimming: Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-pulse proton spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Fourier transform the data, and perform phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups.[3]

Table of Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2230-2210Nitrile (-C≡N)Stretching
~1600-1450Pyridine RingC=C and C=N Stretching
~2950-2850Methyl (C-H)Stretching
~1380-1350Methylthio (S-CH₃)C-H Bending
~700-600C-S BondStretching
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (32 scans) of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the sample spectrum (32 scans). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Part 3: Synthesis and Chemical Reactivity

The true value of 5-Methyl-6-(methylthio)nicotinonitrile lies in its utility as a synthetic intermediate. Its functional groups offer multiple handles for constructing more complex molecular architectures.

Retrosynthetic Analysis and Recommended Synthesis

The most direct and logical synthesis involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, 6-chloro-5-methylnicotinonitrile.[3] This precursor itself can be prepared from simpler starting materials.

G Target 5-Methyl-6-(methylthio)nicotinonitrile Precursor1 6-Chloro-5-methylnicotinonitrile Target->Precursor1 SₙAr Reagent1 Sodium Thiomethoxide (NaSCH₃) Target->Reagent1 Precursor2 5-Methyl-2(1H)-pyridone Precursor1->Precursor2 Reagent2 POCl₃ Precursor1->Reagent2

Caption: Retrosynthetic pathway for the target molecule.

This protocol describes the conversion of the chloro-precursor to the final product. The choice of a polar aprotic solvent is critical for facilitating the SₙAr mechanism.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloro-5-methylnicotinonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

  • Reagent Addition: Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. Caution: The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: Dry the crude product under high vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Methyl-6-(methylthio)nicotinonitrile.

Key Chemical Transformations

The strategic value of this molecule is unlocked through the selective manipulation of its functional groups.

The methylthio group (-SCH₃) is an excellent leaving group, particularly when the pyridine ring is activated by the electron-withdrawing nitrile group. This allows for the introduction of a wide variety of nucleophiles.[3]

G Start 5-Methyl-6-(methylthio)nicotinonitrile Product 5-Methyl-6-(Nu)-nicotinonitrile Start->Product SₙAr Displacement Reagent + Nu-H (e.g., R-OH, R-NH₂) Reagent->Product

Caption: General scheme for displacement of the methylthio group.

The nitrile is a versatile functional group that can be converted into other valuable moieties.

  • Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to yield 5-methyl-6-(methylthio)nicotinic acid.[1][3] This introduces a carboxylic acid handle for amide coupling or other transformations.

  • Reduction to Primary Amine: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group).[3] This provides a key vector for building substituents off the pyridine core.

Part 4: Applications in Research and Development

This compound is not an end-product but a critical starting point for creating novel molecules with desired properties.

A Scaffold for Medicinal Chemistry

The nicotinonitrile core is a "privileged scaffold" in drug discovery.[1] It is present in numerous approved drugs and clinical candidates. The specific substitution pattern of 5-Methyl-6-(methylthio)nicotinonitrile allows for the systematic exploration of chemical space around this core. By varying the nucleophile that displaces the methylthio group (see Part 3.2.A), libraries of compounds can be generated for high-throughput screening.

G Core 5-Methyl-6-(methylthio)nicotinonitrile Core Scaffold Lib1 Anticancer Agents Core:f0->Lib1 Derivatization Lib2 Antimicrobial Agents Core:f0->Lib2 Derivatization Lib3 Anti-inflammatory Agents Core:f0->Lib3 Derivatization Lib4 Kinase Inhibitors Core:f0->Lib4 Derivatization

Caption: Application as a core scaffold for library synthesis.

Known biological activities of related nicotinonitrile derivatives include:

  • Anticancer: Many kinase inhibitors incorporate the cyanopyridine motif.[2]

  • Antimicrobial: The pyridine ring system is found in numerous antibacterial and antifungal compounds.[2][5]

  • Anti-inflammatory: Derivatives have shown potential as anti-inflammatory and analgesic agents.[2]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The information below is based on data for closely related structures and should be considered best practice.[6][7]

Hazard Identification
Hazard ClassStatementPrecautionary Code
Skin Irritation H315: Causes skin irritation.[6]P280, P302+P352
Eye Irritation H319: Causes serious eye irritation.[6]P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.[6]P261, P304+P340
Aquatic Hazard H402: Harmful to aquatic life.[6]P273
Handling and Personal Protective Equipment (PPE)

A risk assessment should be performed before handling this compound.

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment:

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[7]

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Wash hands thoroughly after handling.[6] Avoid eating, drinking, or smoking in the laboratory.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Stability: The compound is stable under normal ambient conditions.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

  • Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and sulfur oxides.[7]

Conclusion

5-Methyl-6-(methylthio)nicotinonitrile represents more than just a catalog chemical; it is a versatile and strategically important building block for chemical innovation. Its well-defined structure, characterized by multiple reactive sites, allows for controlled and predictable functionalization. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and high-value molecules.

References

  • PubChem. (n.d.). 5-Methylnicotinonitrile. National Institutes of Health. Retrieved from [Link]

  • LookChem. (2025, May 20). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

  • Walczak, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1695. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 5-Methyl-6-(phenylthio)nicotinonitrile. Retrieved from [Link]

  • Haukka, M., et al. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 28(8), 3487. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Egyptian Journal of Chemistry, 64(10), 5565-5589. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-(Methylthio)-pentanonitrile (FDB004313). Retrieved from [Link]

  • Krivokolysko, S., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Retrieved from [Link]

  • Montclair State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • El-Sayed, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8341. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Identification and Characterization of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the identification, characterization, and analysis of 5-Methyl-6-(methylthio)nicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and expert insights into its physicochemical properties, spectroscopic signature, and chromatographic analysis.

Introduction: The Significance of Substituted Nicotinonitriles

Nicotinonitrile derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. Their inherent chemical functionalities allow for diverse structural modifications, making them valuable scaffolds in the design of novel therapeutic agents. 5-Methyl-6-(methylthio)nicotinonitrile (CAS No. 261625-49-4), in particular, serves as a versatile building block for the synthesis of more complex molecules, finding applications in the development of pharmaceutical candidates and agrochemicals.[1] The strategic placement of the methyl, methylthio, and cyano groups on the pyridine ring offers multiple reaction sites for further chemical elaboration. Understanding the definitive identification and characterization of this compound is paramount for ensuring the quality, reproducibility, and integrity of subsequent research and development endeavors.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its fundamental properties. For 5-Methyl-6-(methylthio)nicotinonitrile, these are summarized below.

PropertyValueSource
CAS Number 261625-49-4[1]
IUPAC Name 5-methyl-6-(methylthio)pyridine-3-carbonitrile[1]
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
Canonical SMILES CC1=CC(=CN=C1SC)C#N[1]
InChI Key HXHAILODKQWTCC-UHFFFAOYSA-N[1]

G cluster_synthesis Synthetic Pathway 6-chloro-5-methylnicotinonitrile 6-chloro-5-methylnicotinonitrile Sodium thiomethoxide Sodium thiomethoxide Target_Molecule 5-Methyl-6-(methylthio)nicotinonitrile

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of 5-Methyl-6-(methylthio)nicotinonitrile. The following sections detail the expected spectral features based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of the compound.

The proton NMR spectrum is anticipated to show four distinct signals:

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-28.2 - 8.5Singlet
Pyridine H-47.3 - 7.6Singlet
5-CH₃2.3 - 2.6Singlet
S-CH₃2.4 - 2.7Singlet

Causality: The downfield shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the nitrile group. The methyl groups appear as singlets in the upfield region, characteristic of protons on sp³-hybridized carbons.

The carbon-13 NMR spectrum is expected to display eight unique signals:

AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 162
Pyridine C-6155 - 159
Pyridine C-4140 - 144
Pyridine C-5130 - 134
Cyano C≡N117 - 121
Pyridine C-3105 - 109
5-CH₃18 - 22
S-CH₃14 - 18

Causality: The chemical shifts of the pyridine carbons are influenced by their position relative to the heteroatom and the substituents. The nitrile carbon appears in its characteristic region, while the aliphatic methyl carbons are found at the most upfield positions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2230Strong, Sharp
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C, C=N (Aromatic Ring)1400 - 1600Medium to Strong
C-S600 - 800Weak to Medium

Self-Validation: The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The combination of aromatic and aliphatic C-H stretches, along with the characteristic fingerprint of the substituted pyridine ring, provides a robust validation of the molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak : In a high-resolution mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z corresponding to the exact mass of C₈H₉N₂S⁺.

  • Key Fragmentation Pathways :

    • Loss of a methyl radical (•CH₃) from the methylthio group is a likely initial fragmentation step.

    • Cleavage of the C-S bond can lead to fragments corresponding to the pyridine core and the methylthio moiety.

    • Loss of HCN from the pyridine ring is a common fragmentation pathway for nicotinonitrile derivatives.

G Start Sample Introduction Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR FTIR FT-IR Spectroscopic_Analysis->FTIR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Integration Data Integration & Structural Elucidation NMR->Data_Integration FTIR->Data_Integration Data_integration Data_integration MS->Data_integration Chromatographic_Analysis Chromatographic Analysis Data_Integration->Chromatographic_Analysis HPLC HPLC Chromatographic_Analysis->HPLC GCMS GC-MS Chromatographic_Analysis->GCMS Purity_Quantification Purity & Quantification HPLC->Purity_Quantification GCMS->Purity_Quantification Final_Report Comprehensive Report Purity_Quantification->Final_Report

Chromatographic Analysis for Purity and Quantification

While no specific validated HPLC or GC-MS method for 5-Methyl-6-(methylthio)nicotinonitrile has been published, a robust method can be adapted from established protocols for similar nicotinonitrile and pyridine derivatives. The following adapted HPLC method provides a reliable starting point for purity assessment and quantification.

Adapted High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for high-resolution separation and accurate quantification.

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on UV absorbance characteristics of the nicotinonitrile chromophore)

  • Injection Volume: 10 µL

Experimental Protocol:

  • Standard Solution Preparation: a. Accurately weigh approximately 10 mg of 5-Methyl-6-(methylthio)nicotinonitrile reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This will be your stock solution (100 µg/mL). c. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: a. Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Run: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. A suggested starting gradient is as follows:

    • 0-2 min: 30% B
    • 2-15 min: 30% to 80% B
    • 15-18 min: 80% B
    • 18-20 min: 80% to 30% B
    • 20-25 min: 30% B (re-equilibration) c. Inject the standards and samples.
  • Data Analysis: a. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. b. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve. c. Assess the purity of the sample by examining the presence of any other peaks in the chromatogram.

Causality and Trustworthiness: The use of a C18 column provides good retention for the moderately polar analyte. The acidic mobile phase (formic acid) ensures the protonation of the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. A gradient elution is recommended to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities. The DAD detector allows for the confirmation of peak purity by comparing spectra across the peak.

Conclusion

The robust identification and characterization of 5-Methyl-6-(methylthio)nicotinonitrile are critical for its effective use in research and development. This guide has provided a comprehensive overview of its core properties, predicted spectroscopic data, and a detailed, adaptable HPLC method for its analysis. By following these methodologies, researchers can ensure the quality and integrity of their work, paving the way for the successful synthesis and development of novel chemical entities.

References

  • PubChem. 5-Methylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Farghaly, T. A., et al. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
  • Gomha, S. M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available from: [Link]

  • Zayed, E. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. Available from: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • Royal Society of Chemistry. Supporting Information - An automated microfluidic platform for the optimisation of a nucleophilic aromatic substitution reaction. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of substituted nicotinonitriles (3-cyanopyridines), a molecular scaffold of significant interest to researchers, scientists, and drug development professionals. Recognizing the critical role that thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy play in determining molecular stability, reactivity, and biological interactions, this document synthesizes both experimental and computational methodologies for their determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a robust resource for predicting and understanding the behavior of this important class of nitrogen-containing heterocycles.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1] As a six-membered N-heterocyclic molecule, pyridine possesses a high positive heat of formation and good thermal stability, making it an attractive core for diverse applications.[1] The incorporation of a nitrile (-C≡N) group at the 3-position introduces a potent electron-withdrawing and hydrogen-bonding moiety, further diversifying the molecule's chemical personality.

Substituted nicotinonitriles are prevalent in numerous FDA-approved drugs and are actively investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] In drug discovery, the thermodynamic stability of a molecule, dictated by its enthalpy (ΔH) and entropy (S) of formation, directly influences its shelf-life, metabolic fate, and binding affinity to biological targets.[4] For instance, a lower Gibbs free energy of formation (ΔG°f) suggests greater intrinsic stability, a desirable trait for a drug candidate. Therefore, a thorough understanding of how various substituents on the pyridine ring modulate these thermodynamic properties is paramount for rational drug design and the development of novel functional materials.

Foundational Thermodynamic Concepts

The thermodynamic stability of a molecule is fundamentally described by three key state functions:

  • Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[5] A large negative value indicates a highly stable, energetically favorable compound.

  • Entropy (S°): A measure of the randomness or disorder of a system. In molecular terms, it relates to the vibrational, rotational, and translational degrees of freedom.

  • Gibbs Free Energy of Formation (ΔG°f): The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure.[6][7] It combines enthalpy and entropy via the Gibbs equation: ΔG = ΔH - TΔS . A negative ΔG°f indicates that the formation of the compound from its elements is a spontaneous process.[8]

These properties are not merely theoretical constructs; they are quantifiable metrics that govern chemical equilibria and reaction kinetics, providing a predictive framework for molecular behavior.

Determining Thermodynamic Properties: A Dual-Pronged Approach

The determination of thermodynamic properties relies on two complementary methodologies: direct experimental measurement and in silico computational prediction. Each approach offers unique advantages and, when used in tandem, provides a validated and comprehensive thermodynamic profile of a molecule.

Part A: Experimental Determination of Thermodynamic Properties

Calorimetry, the science of measuring heat changes in chemical reactions or physical processes, is the gold standard for the experimental determination of thermodynamic data.[9]

The standard enthalpy of formation (ΔH°f) of an organic compound like nicotinonitrile is most accurately determined indirectly by first measuring its enthalpy of combustion (ΔH°c) using a bomb calorimeter.[10][11]

Causality Behind the Method: The combustion of an organic compound in a surplus of high-pressure oxygen is a highly exothermic and complete reaction, making the heat release large and reliably measurable. By applying Hess's Law, the measured enthalpy of combustion can be combined with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂) to calculate the enthalpy of formation of the original compound.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation:

    • Press approximately 0.5 - 1.0 g of the crystalline substituted nicotinonitrile into a pellet using a pellet press. This prevents scattering and ensures complete combustion.[12][13]

    • Weigh the pellet to a precision of ±0.1 mg.[12]

    • Measure and weigh a 10 cm length of nickel-chromium fuse wire.

  • Bomb Assembly:

    • Place the pellet into the sample cup within the bomb.

    • Secure the fuse wire to the two electrodes, ensuring it makes firm contact with the top of the pellet but does not touch the metal sample cup.[12]

    • Add approximately 1 mL of distilled water to the bottom of the bomb to ensure all nitrogen from the sample is converted to aqueous nitric acid, a crucial step for accurate heat correction.[13]

    • Seal the bomb hand-tight. Never use a wrench , as this can damage the sealing O-rings.[14]

  • Oxygen Pressurization:

    • Connect the bomb to a high-pressure oxygen line.

    • Slowly flush the bomb twice with ~10 atm of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb slowly to 25-30 atm.[13] Check for leaks by submerging the pressurized bomb in water. If bubbles appear, release the pressure and check the seals before proceeding.[13]

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Using a volumetric flask, add exactly 2.000 L of distilled water to the bucket, ensuring the bomb is fully submerged.[12] The initial water temperature should be a few degrees below the expected final temperature to minimize heat exchange with the surroundings.

    • Lower the cover, ensuring the stirrer and thermometer are properly positioned. Start the stirrer motor.

  • Data Acquisition:

    • Allow the system to equilibrate for ~5 minutes. Record the water temperature to ±0.002 °C every minute for 5 minutes to establish a stable initial rate.

    • Fire the bomb by activating the ignition circuit for no more than two seconds.[13]

    • Record the temperature at 30-second intervals as it rises, continuing for at least 5 minutes after the maximum temperature has been reached to establish a stable final rate.

  • Post-Combustion Analysis:

    • Slowly release the pressure from the bomb.

    • Open the bomb and carefully collect and measure the length of any unburned fuse wire.

    • Rinse the internal contents of the bomb with distilled water and titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed, which is used for heat correction.

  • Calculation: The total heat released is used to calculate the specific combustion energy, which is then corrected for the heat from the fuse wire and nitric acid formation to yield the standard internal energy of combustion. This is converted to the standard enthalpy of combustion (ΔH°c), and finally to the standard enthalpy of formation (ΔH°f).

Diagram: Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Analysis & Calculation Pellet Press Sample Pellet (0.5-1.0 g) WeighPellet Weigh Pellet (±0.1 mg) Pellet->WeighPellet Assemble Mount Pellet & Fuse Wire WeighPellet->Assemble Fuse Measure & Weigh Fuse Wire Fuse->Assemble AddWater Add 1 mL H₂O Assemble->AddWater Seal Seal Bomb AddWater->Seal Pressurize Pressurize with O₂ (25-30 atm) Seal->Pressurize Setup Assemble Calorimeter (Bomb + 2.000 L H₂O) Pressurize->Setup Equil Equilibrate & Record Initial Temperature Setup->Equil Fire Ignite Sample Equil->Fire Record Record Temperature Rise (Post-Combustion) Fire->Record Corrections Corrections (Fuse Wire, HNO₃) Record->Corrections Calc_Hc Calculate Enthalpy of Combustion (ΔH°c) Corrections->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔH°f) via Hess's Law Calc_Hc->Calc_Hf G cluster_ring Aromatic Ring Properties cluster_thermo Thermodynamic Stability Inductive Inductive Effect (through σ-bonds) ElectronDensity Ring Electron Density Inductive->ElectronDensity -I: Decreases Density Resonance Resonance Effect (through π-system) Resonance->ElectronDensity -M: Decreases Density +M: Increases Density Stability Gibbs Free Energy of Formation (ΔG°f) ElectronDensity->Stability Lower Density → Less Stable (More Positive ΔG°f)

Caption: Relationship between substituent effects and thermodynamic stability.

Table 1: Calculated Thermodynamic Properties of Chlorinated Pyridines at 298.15 K

CompoundΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
Pyridine140.4285.3190.5
2-Chloropyridine129.7315.5193.3
3-Chloropyridine124.3316.3185.8
4-Chloropyridine125.1314.2186.2
2,6-Dichloropyridine122.6340.6200.0
2,3,6-Trichloropyridine114.2365.3205.0
2,3,5,6-Tetrachloropyridine109.2385.8213.8
Pentachloropyridine99.6404.2217.1
Data sourced and adapted from a comprehensive computational study by Al-Mogren, et al. (2018).[15]

Analysis and Insights:

  • Enthalpy of Formation (ΔH°f): The data clearly show that increasing the number of electron-withdrawing chlorine substituents generally leads to a decrease in the standard enthalpy of formation, suggesting enthalpic stabilization. However, the study notes that adjacent chlorinated sites introduce a thermodynamic penalty due to repulsive interactions. [15]* Gibbs Free Energy of Formation (ΔG°f): In contrast, the standard Gibbs free energy of formation becomes progressively more positive (less favorable) with increased chlorination. This indicates an overall decrease in thermodynamic stability.

  • The Role of Entropy (S°): The key to understanding this trend lies in the entropy term. As more atoms are added to the molecule, its molar mass and complexity increase, leading to a significant and consistent increase in standard entropy (S°). According to the equation ΔG°f = ΔH°f - TΔS°f , this large, unfavorable entropy of formation term (ΔS°f becomes more negative as S° of the product increases) dominates over the modest enthalpic stabilization, driving the overall stability down.

Extrapolating to Nicotinonitriles:

These principles can be directly applied to substituted nicotinonitriles:

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, and the -CN group itself will destabilize the ring by decreasing its electron density, leading to a more positive (less stable) ΔG°f.

  • Electron-Donating Groups (EDGs) like -NH₂ and -OCH₃ will increase the electron density of the ring through resonance, leading to greater thermodynamic stability and a more negative (more stable) ΔG°f.

  • Positional Isomerism: The position of the substituent matters. An EDG at position 2 or 6, for example, can more effectively donate electron density into the ring and stabilize the molecule compared to substitution at position 5.

Conclusion

The thermodynamic properties of substituted nicotinonitriles are a critical determinant of their chemical behavior and potential applications. This guide has detailed the robust experimental and computational frameworks available for quantifying these properties. Through a combination of bomb calorimetry for enthalpy, DSC for heat capacity, and high-level computational chemistry, a complete thermodynamic profile can be established. The case study of chlorinated pyridines provides a clear, quantitative illustration of how substituent-induced electronic effects systematically modulate molecular stability, primarily through their influence on the Gibbs free energy of formation. These principles and methodologies empower researchers to make informed, data-driven decisions in the design and synthesis of novel nicotinonitrile derivatives for advanced applications in medicine and materials science.

References

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 950(1-3), 93-99.
  • Zhang, Y., & Unadkat, J. D. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular pharmaceutics, 8(4), 1185–1193.
  • Dixon, D. A., & Lias, S. G. (2006). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry A, 110(51), 13803-13816.
  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Morais, V. M., & da Silva, M. A. (2006). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 38(10), 1259-1266.
  • Bickerton, J., Pilcher, G., & Al-Takhin, G. (1984). Enthalpies of combustion of the three aminopyridines and the three cyanopyridines. The Journal of Chemical Thermodynamics, 16(4), 373-378.
  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
  • Scribd. (n.d.). Bomb Calorimetry Procedure Guide. Retrieved from [Link]

  • Johnson, C. D., & Katritzky, A. R. (1977). Effects of substituents on the reactivity of the pyridine nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (9), 1211-1215.
  • National Institute of Standards and Technology. (n.d.). 3-cyanopyridine -- Critically Evaluated Thermophysical Property Data. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

  • Bednarek, E., & Wysocki, S. (2015). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 20(8), 14389-14411.
  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Dixon, D. A., & Lias, S. G. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 110(51), 13803-13816.
  • Chemsrc. (2025). 2-aminonicotinonitrile. Retrieved from [Link]

  • He, J., et al. (2016). Investigation of Substituent Effects on the Corrosion Inhibition of Pyridine Derivatives with Acetylenic Alcohols on Steel in Acid Media. Corrosion, 72(11), 1434-1447.
  • Al-Mogren, M. M., & Al-Farhan, K. A. (2018). Thermochemical parameters of chlorinated compounds of pyridine. Journal of Taibah University for Science, 12(6), 759-766.
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  • Science.gov. (n.d.). enthalpy change deltah: Topics. Retrieved from [Link]

  • Mongin, F., et al. (2015). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 80(15), 7564-7573.
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Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 5-Methyl-6-(methylthio)nicotinonitrile is a prime example of such a scaffold, offering a unique combination of steric and electronic properties[1]. Characterized by a methyl group at the C5 position, a methylthio ether at C6, and an electron-withdrawing nitrile group at C3, this compound provides multiple orthogonal handles for downstream functionalization[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the molecular parameters, spectroscopic signatures, and the mechanistic causality behind its synthesis, ensuring that researchers can seamlessly integrate this intermediate into complex drug discovery pipelines.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the cornerstone of synthetic reproducibility. The quantitative data for 5-Methyl-6-(methylthio)nicotinonitrile has been summarized in the structured table below for rapid reference[1].

PropertyValue
IUPAC Name 5-methyl-6-methylsulfanylpyridine-3-carbonitrile
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
CAS Registry Number 261625-49-4
Canonical SMILES CC1=CC(=CN=C1SC)C#N
InChI Key HXHAILODKQWTCC-UHFFFAOYSA-N
Physical State Solid (Typical for substituted nicotinonitriles)

Structural Analysis & Spectroscopic Signatures

To establish a self-validating analytical system, any synthesis or procurement of this compound must be verified through orthogonal spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight. The exact mass corresponding to the formula C₈H₈N₂S yields a theoretical molecular ion peak (

    
    ) or protonated peak (
    
    
    
    ) confirming the molecular weight of 164.23 g/mol [1].
  • Vibrational Spectroscopy (FT-IR): The most diagnostic feature in the infrared spectrum is the nitrile (

    
    ) stretching vibration. Because the nitrile is conjugated with the electron-deficient pyridine ring, this sharp, strong absorption band typically appears in the 2210–2230 cm⁻¹  region[1]. Additionally, characteristic 
    
    
    
    and
    
    
    aromatic ring stretches will manifest between 1400–1650 cm⁻¹ [1].

Mechanistic Synthesis: The SNAr Pathway

Mechanistic Rationale

The most efficient synthetic route to 5-Methyl-6-(methylthio)nicotinonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) [2]. The precursor of choice is 2 (CAS: 66909-33-9)[2].

Causality of the Design:

  • Electronic Activation: The electron-withdrawing nitrile group at the C3 position strongly depletes electron density from the pyridine ring, specifically activating the para-position (C6) toward nucleophilic attack[2].

  • Nucleophile Selection: Sodium thiomethoxide (NaSMe) is chosen as the sulfur nucleophile[2]. The thiomethoxide anion is highly polarizable and an excellent nucleophile, readily displacing the chloride leaving group via a Meisenheimer complex intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

  • Substrate Solvation: Dissolve 1.0 equivalent of 6-chloro-5-methylnicotinonitrile in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the nucleophile, leaving the thiomethoxide anion "naked" and highly reactive[2].

  • Nucleophile Addition: Cool the reaction vessel to 0°C under an inert nitrogen atmosphere. Add 1.1 equivalents of Sodium Thiomethoxide (NaSMe) portion-wise. Rationale: The initial SNAr attack can be exothermic. Low temperatures prevent the degradation of the nitrile group and suppress unwanted polymerization.

  • Thermal Activation: Gradually warm the reaction to 60°C and stir for 4–6 hours. In-Process Control: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Reaction Quenching: Cool the mixture to room temperature and pour it into a 10-fold volume of ice-water. Rationale: This rapidly quenches the reaction and forces the hydrophobic organic product to precipitate out of the aqueous DMF solution.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (saturated NaCl) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Subject the crude residue to silica gel flash chromatography (eluting with a Hexanes/EtOAc gradient) to isolate the pure product.

  • Analytical Validation: Confirm the structure via NMR and verify the molecular weight (164.23 g/mol ) via LC-MS[1].

SNAr_Workflow Substrate 1. Substrate Solvation Dissolve 6-chloro-5-methylnicotinonitrile in anhydrous DMF Nucleophile 2. Nucleophile Addition Add NaSMe dropwise at 0°C Substrate->Nucleophile Reaction 3. SNAr Thermal Activation Heat to 60°C for 4-6 hours Nucleophile->Reaction Quench 4. Reaction Quenching Pour into ice-water Reaction->Quench Extraction 5. Liquid-Liquid Extraction Extract with EtOAc, wash with brine Quench->Extraction Purification 6. Silica Gel Chromatography Elute with Hexanes/EtOAc Extraction->Purification Validation 7. Analytical Validation Confirm MW: 164.23 g/mol via LC-MS Purification->Validation

Figure 1: Step-by-step experimental workflow for the SNAr synthesis of the target compound.

Downstream Functionalization in Drug Development

The true value of 5-Methyl-6-(methylthio)nicotinonitrile lies in its versatility as a multi-point functionalization scaffold[1]. Drug development professionals utilize this compound because each functional group can be orthogonally manipulated without interfering with the others.

  • The Nitrile Group (C3): Acts as an electrophilic handle. It can be hydrolyzed to primary amides or carboxylic acids, or reduced to primary amines to build extended aliphatic chains.

  • The Methylthio Group (C6): Can be selectively oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Causality: Oxidation transforms the relatively stable thioether into an excellent leaving group, paving the way for a subsequent SNAr reaction with complex amines or alkoxides during late-stage lead optimization.
  • The Methyl Group (C5): Can undergo radical benzylic halogenation (e.g., using NBS/AIBN) to provide a reactive alkyl halide handle for cross-coupling.

Functional_Logic Core Core Scaffold 5-Methyl-6-(methylthio) nicotinonitrile Nitrile C3: Nitrile (-CN) Hydrolysis/Reduction Core->Nitrile Electrophilic Methylthio C6: Methylthio (-SMe) Oxidation to Sulfone Core->Methylthio Oxidation Methyl C5: Methyl (-CH3) Radical Halogenation Core->Methyl Radical

Figure 2: Logical relationships of functional handles on the pyridine core for drug development.

References

  • Title: 5-Methyl-6-(methylthio)
  • Title: Nucleophilic Substitution Strategies for the Methylthio Group Source: Benchchem URL

Sources

Reactivity Profile of the Nitrile Group in 5-Methyl-6-(methylthio)nicotinonitrile: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-6-(methylthio)nicotinonitrile (CAS 261625-49-4) is a highly functionalized, nitrile-substituted pyridine derivative that serves as a critical building block in medicinal chemistry and agrochemical development[1]. The molecule features a rigid pyridine core decorated with a 3-nitrile group, a 5-methyl group, and a 6-methylthio ether. While the nitrile group is a classic handle for synthetic elaboration, its reactivity in this specific scaffold is uniquely modulated by the stereoelectronic push-pull dynamics of the surrounding substituents.

This whitepaper provides an authoritative, mechanistic analysis of the nitrile group's reactivity profile, detailing field-proven protocols for its transformation while addressing the specific challenges posed by the sulfur-containing moiety.

Structural and Electronic Profiling

The chemical behavior of the nitrile group (-C≡N) in this molecule cannot be viewed in isolation. Its electrophilicity is dictated by the net electronic environment of the pyridine ring[2].

  • The Pyridine Core (-I, -M): The inherently electron-deficient nature of the pyridine nitrogen withdraws electron density from the ring, significantly increasing the electrophilicity of the nitrile carbon compared to a standard benzonitrile.

  • The 6-Methylthio Group (+M, -I): Positioned para to the 3-nitrile group, the sulfur atom's lone pairs can donate electron density into the ring via resonance (+M effect). This resonance delocalization subtly dampens the extreme electrophilicity of the nitrile carbon, providing a stabilizing effect that prevents runaway side reactions during nucleophilic attack.

  • The 5-Methyl Group (+I): Provides mild inductive electron donation, stabilizing the ring system but having a negligible steric impact on the adjacent 6-position and the distant 3-nitrile position.

Spectroscopically, this electronic balance manifests in the FT-IR spectrum, where the C≡N stretching vibration appears as a strong, sharp absorption band in the 2210–2230 cm⁻¹ region[1].

G Core Pyridine Core (Electron Deficient) CN 3-Nitrile (-CN) (-I, -M Effect) Core->CN Electron Withdrawal CH3 5-Methyl (-CH3) (+I Effect) CH3->Core Inductive Donation (+I) SCH3 6-Methylthio (-SCH3) (+M, -I Effect) SCH3->Core Resonance Donation (+M) SCH3->CN Para-Resonance Dampening

Stereoelectronic push-pull dynamics modulating the 3-nitrile group.

Core Reactivity Pathways of the Nitrile Group

The nitrile group in 5-Methyl-6-(methylthio)nicotinonitrile is primed for four primary synthetic vectors.

Pathway A: Controlled Hydrolysis

The electron-deficient pyridine ring accelerates the susceptibility of the nitrile to hydrolysis. Under basic conditions (NaOH / H₂O₂), the nitrile is smoothly converted to a primary amide. Prolonged heating under strongly acidic or basic conditions drives the hydrolysis completely to the corresponding nicotinic acid derivative.

Pathway B: Nucleophilic Addition

The carbon of the carbon-nitrogen triple bond acts as a hard electrophilic center[3]. Organometallic reagents (such as Grignard or organolithium reagents) attack this carbon to form a stable imine salt intermediate. Upon acidic aqueous workup, the imine hydrolyzes to yield a substituted ketone.

Pathway C: Catalyst-Aware Chemoselective Reduction

Reducing the nitrile to a primary amine presents a specific mechanistic hurdle. Standard catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂ gas) is strictly contraindicated because the 6-methylthio (-SCH₃) group acts as a potent catalyst poison, irreversibly binding to the transition metal surface[4]. Therefore, hydride transfer reagents must be employed. Lithium aluminum hydride (LiAlH₄) acts as a Lewis acid, coordinating to the nitrile nitrogen and delivering two equivalents of hydride to the electrophilic carbon to yield the primary amine[3].

Pathway D: [3+2] Cycloaddition (Tetrazole Synthesis)

The nitrile group can undergo a [3+2] cycloaddition with sodium azide (NaN₃) to form a 1H-tetrazole—a classic bioisostere for carboxylic acids[5]. Because the +M effect of the thioether slightly raises the LUMO energy of the nitrile, a Lewis acid catalyst (such as ZnBr₂) is highly recommended. The zinc coordinates to the nitrile nitrogen, lowering the LUMO energy and facilitating the attack by the azide HOMO[6].

Reactivity SM 5-Methyl-6-(methylthio) nicotinonitrile Hyd Hydrolysis (NaOH / H2O2) SM->Hyd Base/Oxidant Red Reduction (LiAlH4 or BH3) SM->Red Hydride Donor Nuc Nucleophilic Addition (R-MgX) SM->Nuc Grignard Reagent Cyc [3+2] Cycloaddition (NaN3, ZnBr2) SM->Cyc Azide Source Prod1 Primary Amide / Carboxylic Acid Hyd->Prod1 Prod2 Primary Amine Red->Prod2 Prod3 Ketone Nuc->Prod3 Prod4 1H-Tetrazole Derivative Cyc->Prod4

Divergent synthetic pathways for the functionalization of the nitrile group.

Experimental Methodologies

Protocol 1: Chemoselective Reduction to Primary Amine (Avoiding Catalyst Poisoning)

Objective: Convert the nitrile to a primary amine using LiAlH₄, bypassing the sulfur-poisoning issues of Pd/C.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Reagent Suspension: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes to maintain a controlled exotherm.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4–6 hours. Monitor the disappearance of the C≡N stretch (~2220 cm⁻¹) via IR spectroscopy[1].

  • Fieser Workup (Critical Step): To prevent the formation of an unfilterable aluminum hydroxide emulsion that traps the highly polar amine product, cool the reaction to 0 °C and sequentially add:

    • x mL of H₂O (where x = grams of LiAlH₄ used)

    • x mL of 15% aqueous NaOH

    • 3x mL of H₂O

  • Isolation: Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the primary amine[7].

Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis

Objective: Synthesize the 5-substituted 1H-tetrazole bioisostere.

  • Reaction Setup: To a heavy-walled pressure vessel, add 5-Methyl-6-(methylthio)nicotinonitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (0.5 equiv)[6].

  • Solvent Addition: Suspend the mixture in distilled water (or a 1:1 mixture of Water/Isopropanol for better solubility).

  • Cycloaddition: Seal the vessel and heat the vigorously stirred mixture to 120 °C for 24 hours. The ZnBr₂ acts as a crucial Lewis acid to activate the nitrile carbon[6].

  • Quenching & Precipitation: Cool the vessel to room temperature. Transfer the mixture to a beaker in a well-ventilated fume hood.

  • Acidification (Safety Warning): Carefully acidify the mixture to pH 2 using 3M HCl. Caution: This step generates hydrazoic acid (HN₃), which is highly toxic and explosive. Perform strictly in a fume hood.

  • Isolation: The 1H-tetrazole product will precipitate out of the aqueous solution upon acidification. Collect the solid via vacuum filtration and wash with cold water and diethyl ether[6].

Quantitative Data & Reaction Metrics

The following table summarizes the expected thermodynamic and practical metrics for the functionalization of the nitrile group in this specific scaffold.

Reaction PathwayPrimary ReagentsTemp / TimeTypical YieldAnalytical Tracking (IR / NMR)
Hydrolysis (Amide) NaOH, H₂O₂, EtOH50 °C / 2 h85 - 90%Loss of 2220 cm⁻¹; Appearance of C=O (~1680 cm⁻¹)
Reduction (Amine) LiAlH₄, THF65 °C / 5 h75 - 80%Loss of 2220 cm⁻¹; Broad N-H stretch (~3300 cm⁻¹)
Nucleophilic Add. R-MgBr, THF0 °C to RT / 4 h65 - 75%Appearance of ketone C=O (~1700 cm⁻¹)
Cycloaddition NaN₃, ZnBr₂, H₂O120 °C / 24 h80 - 88%Loss of 2220 cm⁻¹; Tetrazole N-H (~3100-2800 cm⁻¹)

References

  • BSc Chemistry - e-PG Pathshala: Reduction of Nitriles to Amines INFLIBNET Centre. URL:[Link]

  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group Jones Research Group. URL:[Link]

  • A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus AIP Publishing. URL:[Link]

  • Reductions in Organic Chemistry (Hudlicky) Internet Archive. URL: [Link]

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Potential Pharmaceutical Applications of 5-Methyl-6-(methylthio)nicotinonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and marketed drugs.[1] This technical guide provides an in-depth exploration of the potential pharmaceutical applications of a specific, yet under-explored derivative: 5-Methyl-6-(methylthio)nicotinonitrile. While direct pharmacological data on this compound is limited, this document synthesizes information from structurally related nicotinonitriles to forecast its therapeutic potential, with a primary focus on oncology. We will delve into the chemical properties, plausible synthetic routes, and propose detailed experimental workflows for its evaluation as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the nicotinonitrile space.

Introduction: The Nicotinonitrile Scaffold as a Versatile Pharmacophore

The pyridine ring is a fundamental N-heteroaromatic motif found in a vast array of pharmaceuticals and natural products.[2] The introduction of a cyano group at the 3-position to form the nicotinonitrile core imparts unique electronic properties and serves as a versatile chemical handle for further functionalization. This has led to the development of a wide range of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]

Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, used in cancer therapy, and the cardiotonic agents Milrinone and Olprinone, underscore the therapeutic relevance of the nicotinonitrile scaffold.[1] Our focus, 5-Methyl-6-(methylthio)nicotinonitrile, is a nitrile-substituted pyridine derivative characterized by a methylthio (-S-CH₃) group and a methyl group on the pyridine ring.[4] This substitution pattern suggests a strong potential for biological activity, particularly in the realm of kinase inhibition, based on structure-activity relationships of known nicotinonitrile-based drugs.

Table 1: Physicochemical Properties of 5-Methyl-6-(methylthio)nicotinonitrile

PropertyValueSource
CAS Number 261625-49-4[4]
Molecular Formula C₈H₈N₂S[4]
Molecular Weight 164.23 g/mol [4]
IUPAC Name 5-methyl-6-(methylthio)pyridine-3-carbonitrile[4]

Projected Pharmaceutical Applications: An Inferential Analysis

Given the absence of direct studies on 5-Methyl-6-(methylthio)nicotinonitrile, we will infer its potential applications from the established activities of analogous substituted nicotinonitriles.

Anticancer Activity: A Strong Likelihood as a Kinase Inhibitor

A significant body of research points to nicotinonitrile derivatives as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][5]

  • Tyrosine Kinase (TK) Inhibition: Many nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in various cancers.[6] For instance, novel nicotinonitrile derivatives have demonstrated potent antiproliferative activity by inhibiting TK, leading to apoptosis and cell cycle arrest.[6] Some compounds have shown IC₅₀ values in the nanomolar range against TKs.[6]

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase frequently overexpressed in a range of cancers, where it promotes cell survival and resistance to apoptosis.[5] Several studies have identified nicotinonitrile derivatives as potent PIM-1 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[7][8] The inhibition of PIM-1 by these compounds has been shown to induce apoptosis in cancer cells.[7]

The substitution pattern of 5-Methyl-6-(methylthio)nicotinonitrile, with its electron-donating methyl and methylthio groups, could favorably influence its binding to the ATP-binding pocket of various kinases, making this a primary area for investigation.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation PIM1_Kinase PIM-1 Kinase Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition Apoptosis_Inhibition->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Compound 5-Methyl-6-(methylthio)nicotinonitrile (Proposed Inhibitor) Compound->Receptor_Tyrosine_Kinase Inhibits Compound->PIM1_Kinase Inhibits

Caption: Proposed mechanism of action for 5-Methyl-6-(methylthio)nicotinonitrile as a kinase inhibitor.

Anti-inflammatory and Antimicrobial Potential

Nicotinonitrile derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity: Some nicotinonitrile conjugates act as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[1]

  • Antimicrobial and Antiviral Activity: The nicotinonitrile scaffold is present in compounds with reported antimicrobial, antiviral, and antioxidant properties.[3]

Synthetic Strategies and Experimental Protocols

The synthesis of 5-Methyl-6-(methylthio)nicotinonitrile can be approached through established methods for constructing substituted nicotinonitriles. A plausible and efficient route involves the S-alkylation of a corresponding 2-thioxo-1,2-dihydropyridine precursor.[4]

Synthetic_Workflow Start Starting Materials: β-Keto Compound Malononitrile Sulfur Cyclocondensation Gewald Reaction: Cyclocondensation Start->Cyclocondensation Thione_Intermediate 2-Thioxo-1,2-dihydropyridine Intermediate Cyclocondensation->Thione_Intermediate S_Alkylation S-Alkylation: Base (e.g., K₂CO₃) Methyl Iodide (CH₃I) Thione_Intermediate->S_Alkylation Target_Compound 5-Methyl-6-(methylthio)nicotinonitrile S_Alkylation->Target_Compound Purification Purification: Chromatography Target_Compound->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization

Caption: Proposed synthetic workflow for 5-Methyl-6-(methylthio)nicotinonitrile.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-Methyl-6-(methylthio)nicotinonitrile via S-alkylation of a 2-thioxo-1,2-dihydropyridine precursor.

Part A: Synthesis of 5-Methyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an appropriate β-keto compound (e.g., acetoacetonitrile), malononitrile, and elemental sulfur in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part B: S-Alkylation to Yield 5-Methyl-6-(methylthio)nicotinonitrile

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 5-Methyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile intermediate from Part A in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add an excess of a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Alkylating Agent: Add methyl iodide (CH₃I) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). The data should be consistent with the structure of 5-Methyl-6-(methylthio)nicotinonitrile.

In Vitro Evaluation of Anticancer Activity

Objective: To assess the cytotoxic and antiproliferative effects of 5-Methyl-6-(methylthio)nicotinonitrile on human cancer cell lines.

Protocol: MTT Cell Viability Assay [9]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of 5-Methyl-6-(methylthio)nicotinonitrile in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.[9][10] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat with Serial Dilutions of 5-Methyl-6-(methylthio)nicotinonitrile Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add DMSO to Dissolve Formazan Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate Cell Viability and IC₅₀ Measurement->Analysis

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

While 5-Methyl-6-(methylthio)nicotinonitrile remains a relatively unexplored compound, the extensive body of research on the nicotinonitrile scaffold provides a strong rationale for its investigation as a potential pharmaceutical agent. The structural motifs present in this molecule suggest a high probability of activity as a kinase inhibitor, making it a compelling candidate for anticancer drug discovery programs. The proposed synthetic route is based on well-established chemical transformations, and the outlined in vitro assays provide a clear path for its initial biological characterization. Further studies should focus on a broader screening against a panel of kinases, in vivo efficacy studies in relevant animal models, and a thorough investigation of its structure-activity relationship to optimize its therapeutic potential.

References

  • Anticancer Agents in Medicinal Chemistry. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. 18(11), 1589-1598.
  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
  • Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(171).
  • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]

  • PubMed. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Retrieved from [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved from [Link]

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The Ascendant Role of Methylthio-Substituted Pyridines in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold, a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, continues to be a focal point of intensive research.[1] This guide provides a comprehensive technical overview of a particularly significant subclass: pyridine derivatives bearing a methylthio (-SCH₃) group. We will delve into the nuanced interplay between the electron-rich sulfur atom and the electron-deficient pyridine ring, which imparts unique reactivity and functionality. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, reactivity, and diverse applications of these versatile molecules, supported by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Methylthio Group in Pyridine Chemistry

The introduction of a methylthio group onto the pyridine ring is a strategic decision in molecular design, offering a powerful tool to modulate electronic properties, reactivity, and biological activity. The sulfur atom, with its available lone pairs of electrons, can engage in resonance with the pyridine ring, influencing its aromaticity and susceptibility to electrophilic or nucleophilic attack. Furthermore, the methylthio group itself presents a reactive handle for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or displacement via nucleophilic aromatic substitution (SNAr).[2]

This unique combination of properties has led to the emergence of methylthio-substituted pyridines as critical building blocks in a variety of applications:

  • Medicinal Chemistry: The pyridine motif is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[3][4] The addition of a methylthio group can enhance binding to biological targets, modulate metabolic stability, and provide vectors for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.[3]

  • Homogeneous Catalysis: Pyridine derivatives containing a sulfur donor atom, such as the methylthio group, can act as effective ligands for transition metals.[5] These N,S-bidentate ligands can form stable chelate complexes with metals like palladium, nickel, and copper, which are active catalysts in a wide range of cross-coupling reactions fundamental to modern organic synthesis.[5]

  • Materials Science: The electronic properties of methylthio-pyridines make them intriguing candidates for incorporation into functional materials, including organic light-emitting diodes (OLEDs), solar cells, and molecular conductors.[6]

This guide will provide a detailed exploration of these aspects, moving from the fundamental principles of their synthesis to their practical applications in cutting-edge research.

Synthetic Strategies for Methylthio-Substituted Pyridines

The construction of the methylthio-pyridine core can be achieved through a variety of synthetic routes, each with its own advantages in terms of scope, efficiency, and functional group tolerance. The choice of a particular method is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

One-Pot, Three-Component Synthesis

A highly efficient approach for the synthesis of polysubstituted 6-(methylthio)pyridines is the one-pot, three-component reaction.[7][8] This strategy offers significant advantages in terms of atom economy and operational simplicity, as it avoids the isolation of intermediate products.

Causality Behind the Experimental Choice: This method leverages the inherent reactivity of readily available starting materials to construct the pyridine ring in a single step. The use of a 1,3-biselectrophilic component, such as bis(methylthio)acrolein, allows for a [3+3] cycloannulation with a C-C-N fragment, typically an enaminone or a related species generated in situ.

Experimental Protocol: One-Pot Synthesis of 2,3,5-Substituted-6-(methylthio)pyridines [8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate active methylene ketone (1.0 mmol), bis(methylthio)acrolein (3.0 mmol), and ammonium acetate (20 mol%).

  • Solvent and Catalyst: Add a mixture of acetic acid and trifluoroacetic acid (AcOH-TFA, 4:1, 5 mL). Alternatively, a Lewis acid catalyst such as ZnBr₂ can be employed.

  • Reaction Conditions: Heat the reaction mixture with stirring at 110 °C for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 15 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Table 1: Examples of Synthesized 2,3-Substituted-6-(methylthio)pyridines via One-Pot, Three-Component Reaction [7]

EntryKetoneProductYield (%)
1Acetophenone6-(Methylthio)-2,5-diphenylpyridine57
2Propiophenone5-Methyl-6-(methylthio)-2-phenylpyridine47
34-Methoxyacetophenone5-(4-Methoxyphenyl)-6-(methylthio)-2-phenylpyridine-
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for introducing the methylthio group onto a pre-existing pyridine ring, particularly when the ring is activated by electron-withdrawing groups.[2]

Causality Behind the Experimental Choice: The electron-withdrawing nature of substituents like a nitro group (-NO₂) or a halogen at the 2- or 4-position makes the corresponding carbon atoms highly electrophilic and thus susceptible to attack by a nucleophile. Sodium thiomethoxide (NaSMe) is a commonly used and effective nucleophile for this transformation.[3]

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyridine [3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-amino-2-chloropyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium thiomethoxide to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Diagram 1: General Workflow for the Synthesis of Methylthio-Pyridines

G cluster_synthesis Synthetic Strategies Start Starting Materials OnePot One-Pot, Three-Component Synthesis Start->OnePot Active Methylene Ketone, Ammonium Acetate, Bis(methylthio)acrolein SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Halogenated Pyridine, Sodium Thiomethoxide Alkylation S-Alkylation of Pyridine-thiones Start->Alkylation Pyridine-thione, Methyl Iodide FinalProduct Methylthio-Substituted Pyridine OnePot->FinalProduct SNAr->FinalProduct Alkylation->FinalProduct

Caption: Key synthetic routes to methylthio-substituted pyridines.

Reactivity Profile of Methylthio-Substituted Pyridines

The reactivity of methylthio-pyridines is a fascinating interplay between the pyridine ring, the methylthio group, and any other substituents present. Understanding this reactivity is crucial for their application in further synthetic transformations.

Reactions of the Pyridine Ring

The pyridine ring in these derivatives can undergo a range of reactions, with the outcome heavily influenced by the position of the methylthio group and the presence of other functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the pyridine ring can be susceptible to SNAr, especially when activated by electron-withdrawing groups.[2] In some cases, the methylthio group itself can act as a leaving group, allowing for the introduction of other nucleophiles.[2]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.[9] This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.[10] For instance, nitration of pyridine-N-oxide preferentially occurs at the 4-position.[10]

Reactions of the Methylthio Group

The methylthio group is not merely a spectator; it is a reactive handle that can be readily modified.

  • Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents. This transformation significantly alters the electronic and steric properties of the molecule, which can be exploited in drug design and materials science.[11]

  • Chlorination: The methyl group of the methylthio substituent can be chlorinated, for example, using N-chlorosuccinimide, to yield a (chloromethyl)thio group.[12] This introduces a new electrophilic center for further functionalization.

Diagram 2: Reactivity of Methylthio-Substituted Pyridines

G cluster_reactivity Reactivity Pathways MethylthioPyridine Methylthio-Pyridine RingReaction Pyridine Ring Reactions MethylthioPyridine->RingReaction SulfurReaction Methylthio Group Reactions MethylthioPyridine->SulfurReaction NOxidation N-Oxidation RingReaction->NOxidation SNAr SNAr RingReaction->SNAr Oxidation Oxidation SulfurReaction->Oxidation Chlorination Chlorination SulfurReaction->Chlorination Noxide Pyridine-N-Oxide NOxidation->Noxide SubstitutedPyridine Further Substituted Pyridine SNAr->SubstitutedPyridine Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Sulfone Sulfone Derivative Oxidation->Sulfone Chloromethylthio (Chloromethyl)thio Derivative Chlorination->Chloromethylthio

Caption: Key reactions of the pyridine ring and the methylthio group.

Applications in Drug Discovery and Beyond

The unique structural and reactive features of methylthio-substituted pyridines have positioned them as valuable scaffolds in various fields, most notably in medicinal chemistry and catalysis.

Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design.[1] The incorporation of a methylthio group provides a versatile tool for fine-tuning the pharmacological properties of these molecules.

  • Kinase Inhibitors: Many kinase inhibitors feature a pyridine core, and the introduction of a methylthio group can enhance their potency and selectivity.[3]

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[13] The methylthio group can contribute to these properties and serve as a point for further modification to develop novel therapeutic agents.[14][15]

  • Anticancer Agents: Substituted pyridines have been investigated for their cytotoxic effects against various cancer cell lines.[16][17] The methylthio group can influence the molecule's interaction with biological targets, potentially leading to enhanced anticancer activity.

Table 2: Biological Activities of Selected Methylthio-Pyridine Derivatives

Compound ClassBiological ActivityReference
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamidesAnticancer[16]
2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-olPharmacological Activity[18]
Thioalkyl derivatives of pyridineAnticonvulsant, Anxiolytic, Antidepressant[14]
Nicotinamide derivativesAntiproliferative[17]
Homogeneous Catalysis

The ability of the pyridine nitrogen and the sulfur of the methylthio group to coordinate with transition metals makes these compounds excellent candidates for ligands in homogeneous catalysis.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyridine-thioether motif forms stable and active palladium complexes that are effective in various cross-coupling reactions, such as Suzuki-Miyaura and Heck-Mizoroki couplings.[5] These reactions are fundamental for the construction of C-C bonds in the synthesis of complex organic molecules.[5]

Experimental Protocol: Suzuki-Miyaura Coupling using a Pyridine-Thioether Ligand (General Procedure) [5]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂), the methylthio-pyridine ligand, and a suitable solvent (e.g., toluene or dioxane).

  • Reactant Addition: Add the aryl halide, the boronic acid, and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, filter off the solids, and concentrate the filtrate. The residue is then purified by column chromatography to yield the biaryl product.

Conclusion

Pyridine derivatives containing methylthio groups represent a class of compounds with immense potential in both fundamental and applied chemistry. Their versatile synthesis, tunable reactivity, and diverse applications in medicinal chemistry and catalysis underscore their importance as privileged scaffolds. The continued exploration of new synthetic methodologies and the investigation of their properties will undoubtedly lead to the discovery of novel therapeutic agents, more efficient catalytic systems, and innovative materials. This guide has provided a comprehensive overview of the current state of the field, offering a solid foundation for researchers and scientists to build upon in their future endeavors.

References

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  • Application Notes and Protocols for 2-(Benzylthio)
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  • Synthesis of 4[(Chloromethyl)thio]pyridine - PrepChem.com. (URL: )
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC. (URL: [Link])

  • A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity - Benchchem. (URL: )
  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (URL: [Link])

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • 2-Bromo-3-(methylthio)pyridine|CAS 884863-17-6 - Benchchem. (URL: )
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  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr.
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Methodological & Application

Step-by-step synthesis of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Characterization of 5-Methyl-6-(methylthio)nicotinonitrile

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol and Mechanistic Guide

Introduction & Strategic Overview

5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) is a highly versatile, nitrile-substituted pyridine derivative utilized extensively as a building block in medicinal chemistry and agrochemical development [1]. The presence of orthogonal functional groups—a cyano group, a methyl group, and a methylthio ether—allows for diverse downstream functionalization, including cross-coupling reactions, heterocycle formations, and structure-activity relationship (SAR) explorations.

The most efficient and regioselective synthetic route to this target relies on a Nucleophilic Aromatic Substitution (


) strategy. By utilizing 6-chloro-5-methylnicotinonitrile  (CAS: 66909-33-9) as the advanced intermediate, the chlorine atom at the 6-position is highly activated toward nucleophilic attack. This activation is driven by the electron-withdrawing nature of the pyridine nitrogen and the para-directing cyano group, allowing for a clean displacement by a thiomethoxide nucleophile [1].

Mechanistic Pathway & Experimental Workflow

The substitution relies on the stabilization of the Meisenheimer complex intermediate. A polar aprotic solvent is critical for this transformation; it solvates the sodium cation of the nucleophile, leaving the thiomethoxide anion highly reactive ("naked") to attack the electron-deficient C6 position of the pyridine ring.

SynthesisWorkflow A 6-Chloro-5-methylnicotinonitrile (Electrophile) C Anhydrous DMF (Polar Aprotic Solvent) A->C B Sodium Thiomethoxide (Nucleophile) B->C D SNAr Reaction (0°C to RT, 2-4 hrs) C->D E Aqueous Quench & EtOAc Extraction D->E F Silica Gel Chromatography E->F G 5-Methyl-6-(methylthio)nicotinonitrile (Target Product) F->G

Workflow for the SNAr synthesis of 5-Methyl-6-(methylthio)nicotinonitrile.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
6-Chloro-5-methylnicotinonitrile152.581.01.53 gActivated Electrophile
Sodium thiomethoxide (NaSMe)70.091.10.77 gThiolate Nucleophile
N,N-Dimethylformamide (DMF)73.09-15 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Safety Precaution: Sodium thiomethoxide is a foul-smelling, toxic, and corrosive reagent. All operations must be conducted in a properly functioning fume hood using appropriate PPE. Quench all thiol-containing waste with dilute bleach (sodium hypochlorite) prior to disposal to neutralize odors and reactive species.

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous atmosphere, preventing the premature hydrolysis of the starting material or oxidation of the thiolate.

Step 2: Reagent Solvation & Cooling

  • Charge the flask with 6-Chloro-5-methylnicotinonitrile (1.53 g, 10.0 mmol).

  • Add anhydrous DMF (15 mL) via syringe. Stir until the solid is completely dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling is essential to control the exotherm upon nucleophile addition, preventing unwanted side reactions such as nucleophilic attack at the cyano carbon.

Step 3: Nucleophilic Addition & Reaction

  • Add Sodium thiomethoxide (0.77 g, 11.0 mmol) portion-wise over 5 minutes.

  • Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C).

  • Stir at room temperature for 2 to 4 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The reaction is deemed complete when the starting material spot is entirely consumed, yielding a new, lower-Rf product spot (due to increased polarity from the thioether).

Step 4: Quenching and Workup

  • Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 30 mL of ice-cold distilled water. Causality: This halts the reaction and precipitates the highly hydrophobic product while keeping the DMF and unreacted inorganic salts in the aqueous phase.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with distilled water (2 x 20 mL) and saturated aqueous NaCl (brine, 20 mL) to thoroughly remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo using a rotary evaporator.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford 5-Methyl-6-(methylthio)nicotinonitrile as an off-white to pale yellow solid.

Analytical Validation Parameters

To verify the structural integrity of the synthesized 5-Methyl-6-(methylthio)nicotinonitrile (Molecular Weight: 164.23 g/mol ), perform the following spectroscopic analyses [1]:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The spectrum must exhibit a strong, sharp absorption band in the 2210–2230 cm⁻¹ region, confirming the intact nitrile (C≡N) stretching vibration. Aromatic C=C and C=N ring stretching vibrations should be distinctly visible in the 1400–1650 cm⁻¹ region [1].

  • Proton NMR (

    
     NMR, 
    
    
    
    ):
    Expect a singlet integrating to 3H around 2.6 ppm corresponding to the
    
    
    group, a singlet integrating to 3H around 2.3 ppm for the aromatic methyl group, and two distinct aromatic proton signals (if not fully substituted) or a single distinct aromatic proton at the C4 position depending on the exact isomer coupling.
  • Mass Spectrometry (ESI-MS): The mass spectrum should display a clear

    
     molecular ion peak at m/z 165.2.
    

References

  • Benchchem. "5-Methyl-6-(methylthio)nicotinonitrile." Benchchem Product Catalog and Technical Data, Accessed 10 March 2026.

Protocol for nucleophilic substitution on 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Workflows for 5-Methyl-6-(methylthio)nicotinonitrile

Introduction & Mechanistic Rationale

5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) is a highly versatile, nitrile-substituted pyridine derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. The reactivity of this scaffold is fundamentally governed by the electron-deficient nature of the pyridine ring, which is strongly activated by the electron-withdrawing cyano (-CN) group at the 3-position[1].

This guide explores the bidirectional utility of this compound through Nucleophilic Aromatic Substitution (


):
  • Synthesis via

    
     : The regioselective introduction of the methylthio (-SMe) group by displacing a halogen (e.g., chloride) on a pre-functionalized pyridine core[1][2].
    
  • Functionalization via

    
     : The displacement of the sulfur moiety to generate novel 6-substituted derivatives[3]. Because the -SMe group is a relatively poor leaving group, it is typically oxidized to a methylsulfonyl (
    
    
    
    ) group. This oxidation dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, enhancing the electrophilicity of the C6 position and facilitating rapid displacement by nucleophiles[3][4].

Reaction Workflow & Pathway Visualization

SNAr_Workflow A 6-Chloro-5-methylnicotinonitrile (Starting Material) C 5-Methyl-6-(methylthio)nicotinonitrile (Stable Intermediate) A->C SNAr (S-Alkylation) B NaSMe (Soft Nucleophile) B->C D mCPBA / H2O2 (Oxidation) C->D Thioether Oxidation E 5-Methyl-6-(methylsulfonyl)nicotinonitrile (Activated Electrophile) D->E G 6-Substituted-5-methylnicotinonitrile (Final Product) E->G SNAr (Sulfone Displacement) F R-NH2 or R-ONa (Hard/Borderline Nucleophile) F->G

S_NAr workflow for synthesizing and functionalizing 5-Methyl-6-(methylthio)nicotinonitrile.

Quantitative Data: Leaving Group Dynamics in Pyridine

The success of


 on the pyridine core relies heavily on the leaving group's ability to stabilize the developing negative charge in the Meisenheimer intermediate[4]. The table below summarizes the kinetic and operational differences between the functional groups at the C6 position.
Leaving Group at C6Electron-Withdrawing Effect

Reactivity
Typical Nucleophiles RequiredStandard Reaction Temp
-Cl ModerateHighNaSMe, Amines, Alkoxides0 °C to 80 °C
-SMe Weak (Donor/Acceptor)LowStrong Alkoxides (e.g., NaOEt)> 100 °C (or Microwave)
-SO₂Me Very StrongVery HighAmines, Alkoxides, Thiols25 °C to 80 °C

Note: Oxidation of -SMe to


 increases the reaction rate of subsequent 

by several orders of magnitude, making it the preferred route for amine functionalization[4].

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-6-(methylthio)nicotinonitrile via

Objective : Displace the chloride leaving group using a soft sulfur nucleophile to build the target scaffold[1][2]. Causality : Sodium thiomethoxide (NaSMe) is a highly polarizable, soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it selectively and rapidly attacks the activated C6 position without affecting the harder nitrile group[2][5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 6-chloro-5-methylnicotinonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Thermal Control : Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic side reactions, such as the dimerization of the nucleophile or unwanted nucleophilic attack at the nitrile carbon.

  • Nucleophile Addition : Slowly add 1.2 equivalents of Sodium thiomethoxide (NaSMe) as a solid or a standardized aqueous solution[6].

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Self-Validating In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The reaction is complete when the starting material spot completely disappears and a new, lower-Rf spot (the thioether) emerges.

  • Quenching & Extraction : Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification : Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Oxidation to 5-Methyl-6-(methylsulfonyl)nicotinonitrile

Objective : Convert the poor -SMe leaving group into a highly reactive


 leaving group[3][7].
Causality : The sulfone moiety drastically lowers the LUMO of the pyridine ring, making it highly susceptible to attack by harder nucleophiles like amines, while simultaneously acting as an excellent leaving group[4].

Step-by-Step Methodology :

  • Preparation : Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Oxidant Addition : Cool the solution to 0 °C. Portion-wise, add 2.5 equivalents of meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity). Causality: Using an excess (2.5 eq) ensures complete conversion past the intermediate sulfoxide directly to the sulfone.

  • Reaction : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Self-Validating IPC : Monitor via LC-MS. Ensure the mass corresponding to the sulfoxide intermediate (M+16) has fully transitioned to the sulfone (M+32).

  • Workup : Quench with saturated aqueous

    
     to destroy excess oxidant. Wash the organic layer with saturated aqueous 
    
    
    
    to remove the meta-chlorobenzoic acid byproduct. Dry and concentrate.
Protocol C: Displacement of the Sulfone with an Amine

Objective : Synthesize a 6-amino-5-methylnicotinonitrile derivative[3][8]. Causality : The basic amine acts as the nucleophile. A mild inorganic base (like


) is added to scavenge the generated methanesulfinic acid leaving group, driving the reaction to completion and preventing the protonation/deactivation of the nucleophile[3][8].

Step-by-Step Methodology :

  • Preparation : Suspend 5-Methyl-6-(methylsulfonyl)nicotinonitrile (1.0 eq) and the desired primary amine (1.5 eq) in Ethanol or Isopropanol (0.2 M).

  • Base Addition : Add Potassium carbonate (

    
    ) (2.0 eq).
    
  • Heating : Heat the mixture to reflux (approx. 80 °C) for 6–12 hours. Alternative: Utilize microwave irradiation at 120 °C for 20 minutes for accelerated kinetics.

  • Self-Validating IPC : Monitor via LC-MS for the disappearance of the sulfone peak.

  • Isolation : Cool to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent and purify via silica gel flash chromatography.

References

  • [1] Benchchem. 5-Methyl-6-(methylthio)nicotinonitrile Product Information & Synthetic Methodologies. Available at: 1

  • [9] MDPI. Nucleophilic Dearomatization of Activated Pyridines. Available at: 9

  • [2] Thieme E-Books & E-Journals. Regiocontrolled

    
     Reaction on 2,3-Dihalopyridines with NaSMe. Available at: 2
    
  • [6] ResearchGate. ChemInform Abstract: Regiocontrolled

    
     Reaction on 2,3-Dihalopyridines with NaSMe. Available at: 6
    
  • [8] MDPI. N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine Synthesis. Available at: 8

  • [5] LookChem. Sodium thiomethoxide (CAS 5188-07-8) Properties and Reactions. Available at: 5

  • [3] Benchchem. Nucleophilic Substitution Strategies for the Methylthio Group. Available at: 3

  • [7] EvitaChem. Oxidation of the methylthio (-SMe) to methylsulfonyl (-SO₂Me). Available at: 7

  • [4] ResearchGate. 2-Sulfonylpyrimidines: Reactivity Adjustable Agents (DFT Calculations and

    
     Mechanisms). Available at: 4
    

Sources

Application Note: Divergent Cyclization Strategies for 5-Methyl-6-(methylthio)nicotinonitrile in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug development, the construction of complex, multi-cyclic scaffolds requires starting materials that offer precise, orthogonal reactivity. 5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) serves as a highly versatile, bifunctional pyridine building block[1]. As an electron-deficient aromatic system, its reactivity is heavily influenced by its substitution pattern, making it a prime candidate for divergent cyclization pathways[2].

As a Senior Application Scientist, it is critical to map the electronic topology of this molecule before designing synthetic routes:

  • The C6-Methylthio Node (Electrophilic Core): Positioned ortho to the pyridine nitrogen and para to the electron-withdrawing cyano group, the C6 carbon is highly electrophilic. This topology stabilizes the Meisenheimer intermediate during nucleophilic attack, making the methylthio moiety an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].

  • The C3-Nitrile Node (Addition Core): The cyano group is primed for nucleophilic addition. It serves as a precursor for bioisosteric five-membered heterocycles (e.g., oxadiazoles, tetrazoles) without disrupting the pyridine core.

  • Isomeric Divergence & Causality: While 2-methylthionicotinonitriles typically cyclize with hydrazine to form pyrazolo[3,4-b]pyridines, the 6-methylthio isomer directs cyclization toward [1,2,4]triazolo[4,3-a]pyridine scaffolds[1]. This is due to the geometric constraints of the pyridine nitrogen, which acts as the secondary nucleophile during ring closure.

Experimental Workflows & Protocols

Protocol A: Synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile via SNAr

Causality & Design: This two-step sequence exploits the electrophilicity of C6. Hydrazine hydrate acts as a potent binucleophile, displacing the thiomethyl group. The resulting 6-hydrazinyl intermediate is then condensed with triethyl orthoformate. The orthoester acts as a one-carbon electrophilic bridge, cyclizing with the pyridine nitrogen to form the fused triazole ring[3].

Step-by-Step Methodology:

  • SNAr Reaction: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

  • Nucleophilic Attack: Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise at room temperature.

  • Thermal Activation: Reflux the mixture for 4 hours. Causality: Heating is required to overcome the activation energy barrier for the formation of the Meisenheimer complex. Methanethiol gas is evolved as a byproduct; therefore, the reaction must be vented through a bleach (sodium hypochlorite) trap to oxidize the toxic gas into harmless dimethyl disulfide.

  • Self-Validation Check (Intermediate): Cool to 0 °C, filter the precipitate, and analyze via FT-IR. The retention of the sharp C≡N stretching band at 2210–2230 cm⁻¹ confirms that the C3 nitrile node remains unreacted[1], validating the chemoselectivity of the SNAr process.

  • Cyclocondensation: Suspend the 6-hydrazinyl intermediate (1.0 eq) in triethyl orthoformate (10 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq). Causality:p-TSA protonates the orthoester, drastically enhancing its electrophilicity for the hydrazinyl nitrogen attack.

  • Ring Closure: Heat the mixture to 120 °C for 6 hours to drive the aromatization and elimination of ethanol.

  • Isolation: Concentrate under reduced pressure and recrystallize from ethyl acetate/hexane.

Alternative Activation Note: If the SNAr proceeds sluggishly with weaker nucleophiles, the methylthio group's electrophilicity can be dramatically enhanced by prior oxidation to a sulfone (using mCPBA), a strategy frequently employed to facilitate displacement under milder conditions[4].

Protocol B: Synthesis of 1,2,4-Oxadiazole Derivatives via Nitrile Activation

Causality & Design: To functionalize the C3 position without disturbing the C6-methylthio group, the nitrile is converted to an amidoxime using hydroxylamine. Subsequent reaction with acetic anhydride O-acylates the amidoxime, which then undergoes thermally driven intramolecular dehydration to form the 1,2,4-oxadiazole ring, a common bioisostere for amides in drug discovery.

Step-by-Step Methodology:

  • Amidoxime Formation: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 eq, 10 mmol) in ethanol (25 mL).

  • Addition: Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq). Reflux for 8 hours.

  • Self-Validation Check (Intermediate): Isolate an aliquot and perform FT-IR analysis. The spectrum must reveal the complete disappearance of the 2210–2230 cm⁻¹ C≡N stretch[1] and the emergence of broad N-H and O-H stretching bands (3200–3400 cm⁻¹), confirming quantitative conversion to the amidoxime.

  • O-Acylation & Cyclization: Dissolve the purified amidoxime in glacial acetic acid (10 mL) and add acetic anhydride (1.5 eq).

  • Thermal Dehydration: Stir at 110 °C for 5 hours. Causality: The initial O-acetylation occurs rapidly at lower temperatures, but the subsequent intramolecular cyclization requires high thermal energy to drive the dehydration and establish the aromatic spiro/fused or monocyclic system[5].

  • Workup: Cool to room temperature, pour over crushed ice, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Quantitative Data Summary

The following table summarizes the expected operational parameters, yields, and self-validating analytical markers for the described workflows.

Reaction PathwayTarget Intermediate / ProductYield (%)Time (h)Temp (°C)Key FT-IR Validation Marker (cm⁻¹)
Protocol A 6-Hydrazinyl intermediate85%478~2220 (C≡N intact, sharp)
Protocol A Triazolopyridine Product72%6120~2225 (C≡N intact), 1640 (C=N)
Protocol B Amidoxime intermediate88%8783200-3400 (N-H, O-H), C≡N absent
Protocol B 1,2,4-Oxadiazole Product68%51101580 (C=N oxadiazole), C≡N absent

Pathway Visualization

G A 5-Methyl-6-(methylthio) nicotinonitrile B 6-Hydrazinyl-5-methyl nicotinonitrile A->B NH2NH2·H2O SNAr (C6) D Amidoxime Intermediate A->D NH2OH·HCl Addition (C3) C 6-Methyl-[1,2,4]triazolo [4,3-a]pyridine-8-carbonitrile B->C HC(OEt)3 Cyclocondensation E 1,2,4-Oxadiazole Derivative D->E Ac2O, Heat Cyclization

Figure 1: Divergent cyclization pathways of 5-Methyl-6-(methylthio)nicotinonitrile.

References

1.[1] Title: 5-Methyl-6-(methylthio)nicotinonitrile - Benchchem Source: benchchem.com URL:

2.[4] Title: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine Source: arkat-usa.org URL:

3.[3] Title: Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles Source: nih.gov URL:

4.[5] Title: Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds Source: mdpi.com URL:

5.[2] Title: 5-Methyl-6-(methylthio)nicotinonitrile - Benchchem Source: benchchem.com URL:

6.[6] Title: 1355179-37-1|(5-Methyl-6-(methylthio)pyridin-3-yl ... - BLDpharm Source: bldpharm.com URL:

Sources

Application Note: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and antimicrobial agents. While the synthesis of this fused bicyclic system from nicotinonitrile precursors is well established, utilizing 5-methyl-6-(methylthio)nicotinonitrile as a starting material presents a unique structural challenge that requires strategic synthetic planning.

The Structural Caveat: Direct cyclization of 5-methyl-6-(methylthio)nicotinonitrile with hydrazine hydrate is geometrically precluded. In this starting material, the nitrile group (at C3) and the methylthio leaving group (at C6) are situated in a para relationship[1]. The formation of the 5-membered pyrazole ring strictly requires an ortho relationship between the nitrile and a suitable leaving group.

The Synthetic Solution: To construct the pyrazolo[3,4-b]pyridine core, a leaving group must be introduced at the C2 position (ortho to the nitrile). As a Senior Application Scientist, I recommend a highly reliable, self-validating three-step sequence:

  • N-Oxidation : Electrophilic activation of the pyridine ring using mCPBA.

  • Regioselective Chlorination : A Boekelheide-type rearrangement using POCl₃. Because the C6 position is sterically and electronically blocked by the methylthio group, chlorination is directed exclusively to the C2 position[2].

  • Tandem SₙAr and Cyclization : Nucleophilic aromatic substitution of the newly introduced C2-chloride by hydrazine, followed by spontaneous intramolecular cyclization with the C3-nitrile[3].

Experimental Protocols

Step 1: Synthesis of 5-Methyl-6-(methylthio)nicotinonitrile 1-oxide
  • Objective: Activate the pyridine nitrogen to direct subsequent nucleophilic chlorination.

  • Procedure:

    • Dissolve 5-methyl-6-(methylthio)nicotinonitrile (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert atmosphere.

    • Add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant, followed by saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 2-Chloro-5-methyl-6-(methylthio)nicotinonitrile
  • Objective: Introduce an ortho-leaving group (chloride) via regioselective deoxygenative chlorination.

  • Procedure:

    • Suspend the N-oxide intermediate from Step 1 (~8.5 mmol, 1.0 eq) in neat phosphorus oxychloride (POCl₃, 10 mL, excess).

    • Heat the mixture to gentle reflux (95–100 °C) for 6 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc, 3:1).

    • Workup: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.

    • Neutralize the aqueous mixture to pH 7-8 using solid NaHCO₃. Extract with ethyl acetate (3 × 40 mL). Dry the organic phase (Na₂SO₄), concentrate, and purify via flash column chromatography to yield the pure 2-chloro intermediate.

Step 3: Synthesis of 3-Amino-5-methyl-6-(methylthio)-1H-pyrazolo[3,4-b]pyridine
  • Objective: Construct the fused pyrazole ring via tandem nucleophilic attack and aromatization.

  • Procedure:

    • Dissolve 2-chloro-5-methyl-6-(methylthio)nicotinonitrile (5.0 mmol, 1.0 eq) in absolute ethanol (25 mL).

    • Add hydrazine hydrate (N₂H₄·H₂O, 98%, 15.0 mmol, 3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 8–12 hours.

    • Workup: Upon completion, cool the mixture to 0 °C. The target pyrazolo[3,4-b]pyridine typically precipitates as a solid. Filter the precipitate under vacuum, wash with cold ethanol (10 mL) and water (10 mL), and dry under high vacuum to afford the final product.

Data Presentation & Analytical Signatures

To ensure self-validation at each step, researchers must confirm the structural transitions using the analytical markers provided in the tables below.

Table 1: Reaction Optimization & Yield Summary

StepTransformationReagents & ConditionsExpected YieldPurity (HPLC)
1 N-OxidationmCPBA (1.2 eq), DCM, 0 °C to RT, 12 h85 - 90%> 95%
2 C2-ChlorinationPOCl₃ (excess), Reflux (95 °C), 6 h65 - 70%> 92%
3 Pyrazole CyclizationN₂H₄·H₂O (3.0 eq), EtOH, Reflux, 10 h75 - 80%> 98%

Table 2: Key Spectroscopic Signatures for Validation

Compound¹H NMR Key Signals (δ, ppm, DMSO-d₆)IR Key Bands (cm⁻¹)
Starting Material ~2.55 (s, 3H, SMe), ~2.30 (s, 3H, Me), ~8.60 (s, 1H, Ar-H)2220 (C≡N stretch)
Intermediate 2 ~2.60 (s, 3H, SMe), ~2.40 (s, 3H, Me), ~8.10 (s, 1H, Ar-H)2225 (C≡N), 1050 (C-Cl)
Final Product ~2.50 (s, 3H, SMe), ~2.25 (s, 3H, Me), ~5.50 (br s, 2H, NH₂), ~12.1 (br s, 1H, NH)3350-3200 (NH/NH₂), No C≡N

Note: The disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of broad NH/NH₂ bands in the IR spectrum is the definitive proof of successful pyrazole ring closure in Step 3.

Pathway Visualization

SynthesisPathway SM 5-Methyl-6-(methylthio) nicotinonitrile (Starting Material) Step1 mCPBA, DCM 0 °C to RT, 12 h (N-Oxidation) SM->Step1 Int1 5-Methyl-6-(methylthio) nicotinonitrile 1-oxide (Intermediate 1) Step1->Int1 Step2 POCl3, Reflux 90-100 °C, 6 h (Regioselective Chlorination) Int1->Step2 Int2 2-Chloro-5-methyl-6-(methylthio) nicotinonitrile (Intermediate 2) Step2->Int2 Step3 N2H4·H2O, EtOH Reflux, 8-12 h (Tandem SNAr & Cyclization) Int2->Step3 Prod 3-Amino-5-methyl-6-(methylthio) -1H-pyrazolo[3,4-b]pyridine (Final Product) Step3->Prod

Figure 1: Three-step synthetic workflow for the construction of the pyrazolo[3,4-b]pyridine core.

References

  • Benchchem.5-Methyl-6-(methylthio)nicotinonitrile - Structure and Properties.
  • US Patent 8598361B2.Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. (Details the N-oxidation and POCl₃ chlorination sequence for nicotinonitriles).
  • El-Hashash, M. A., et al.Synthesis and characterization of some azo-heterocycles incorporating pyrazolopyridine moiety as disperse dyes. R Discovery (2017). (Details the tandem SₙAr and cyclization of 2-chloronicotinonitriles with hydrazine).

Sources

Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

5-Methyl-6-(methylthio)nicotinonitrile is a substituted pyridine derivative that serves as a highly valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a nitrile, a methylthio group, and a strategically positioned methyl group on the pyridine core, offers multiple handles for synthetic modification. This guide focuses specifically on the chemical reactivity and functionalization of the C5-methyl group.

The reactivity of a methyl group on a pyridine ring is profoundly influenced by its position (ortho, meta, or para to the nitrogen) and the electronic effects of other ring substituents.[2] In this molecule, the C5-methyl group, while not as activated as those at the C2 or C4 positions, possesses sufficient reactivity for a range of synthetically useful transformations.[2] Its functionalization is a key strategy for generating novel analogues and building blocks for drug discovery programs, allowing for the exploration of structure-activity relationships (SAR) by introducing new vectors for interaction with biological targets.

This document provides a detailed overview of three primary strategies for the functionalization of this methyl group: free-radical halogenation, oxidation to carbonyl and carboxyl derivatives, and base-mediated condensation for carbon-carbon bond formation. Each section includes the underlying chemical principles, step-by-step protocols, and the scientific rationale for the chosen methodologies.

Core Functionalization Strategies: A Workflow Overview

The transformation of the C5-methyl group can be approached through several distinct chemical pathways, each yielding a different class of functionalized product. The choice of method depends on the desired synthetic outcome.

G cluster_start Starting Material cluster_methods Functionalization Pathways cluster_products Key Intermediates Start 5-Methyl-6-(methylthio)nicotinonitrile Halogenation Free-Radical Halogenation Start->Halogenation Oxidation Oxidation Start->Oxidation Condensation Base-Mediated Condensation Start->Condensation Halide 5-(Halomethyl)-6-(methylthio)- nicotinonitrile Halogenation->Halide Aldehyde 5-Formyl-6-(methylthio)- nicotinonitrile Oxidation->Aldehyde Acid 5-Carboxy-6-(methylthio)- nicotinonitrile Oxidation->Acid Vinyl 5-(Substituted-vinyl)-6-(methylthio)- nicotinonitrile Condensation->Vinyl

Caption: Workflow for C5-Methyl Group Functionalization.

Protocol I: Free-Radical Bromination

This protocol allows for the selective introduction of a halogen atom, creating a versatile electrophilic handle for subsequent nucleophilic substitution reactions.

Scientific Principle & Mechanism

Free-radical halogenation proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The C-H bonds of the methyl group, being adjacent to the aromatic pyridine ring, are analogous to benzylic C-H bonds. These bonds are weaker and more susceptible to homolytic cleavage because the resulting radical intermediate is resonance-stabilized by the aromatic system.[3] N-Bromosuccinimide (NBS) is employed as a source of a low, steady concentration of bromine, which minimizes competitive addition reactions to the aromatic ring.[3]

G cluster_prop Propagation Cycle Initiation Initiation (AIBN → 2R•) NBS_Br2 R• + NBS → R-Br + Succinimidyl• Succinimidyl• + HBr → Succinimide + Br• Initiation->NBS_Br2 Generates Br• Br_rad Br• Propagation1 Propagation Step 1: Hydrogen Abstraction Py_CH3 Py-CH₃ Py_CH2_rad Py-CH₂• (Resonance Stabilized) Py_CH3->Py_CH2_rad + Br• HBr HBr Py_CH2_Br Py-CH₂Br (Product) Py_CH2_rad->Py_CH2_Br + Br₂ Br2 Br₂ Propagation2 Propagation Step 2: Halogenation Py_CH2_Br->Br_rad Generates new Br•

Caption: Simplified Mechanism of Free-Radical Bromination.

Detailed Experimental Protocol
  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methyl-6-(methylthio)nicotinonitrile (10.0 g, 60.9 mmol).

  • Solvent Addition: Add carbon tetrachloride (CCl₄) (120 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (11.9 g, 66.9 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (1.0 g, 6.09 mmol, 0.1 eq).

  • Reaction Execution: Place the flask in an oil bath preheated to 80 °C and reflux the mixture under nitrogen. Illuminate the flask with a 100W lamp to facilitate radical initiation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates product formation. Succinimide, a byproduct, will float on the surface of the CCl₄.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 5-(bromomethyl)-6-(methylthio)nicotinonitrile.

Rationale and Scientist's Notes
  • Choice of Reagents: NBS is the preferred brominating agent for this type of transformation as it provides a low, constant concentration of Br₂, minimizing side reactions.[3] AIBN is a reliable thermal radical initiator with a convenient decomposition temperature.

  • Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, less hazardous alternatives like cyclohexane or benzene can be considered.

  • Initiation: Both heat and light are used to ensure efficient decomposition of AIBN and generation of the initial radical species to start the chain reaction.

  • Safety: CAUTION: Carbon tetrachloride is a suspected carcinogen and should be handled in a well-ventilated fume hood. NBS is a lachrymator and skin irritant. AIBN can decompose violently if heated without a solvent. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol II: Oxidation of the Methyl Group

Oxidation provides direct access to valuable aldehyde and carboxylic acid derivatives, which are key precursors for a wide range of further transformations, including reductive amination, esterification, and amide coupling.

Scientific Principle & Mechanism

The oxidation of alkyl side chains on pyridine rings can be achieved with various reagents.[2]

  • To Aldehyde: Selenium dioxide (SeO₂) is a specific reagent for oxidizing activated methyl groups to aldehydes. The mechanism is complex but is thought to involve an ene reaction followed by a[4][5]-sigmatropic rearrangement.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will oxidize the methyl group completely to a carboxylic acid.[4][5] This typically occurs under harsh conditions (heat, strong acid/base) and proceeds through a series of oxidative steps.

Detailed Experimental Protocol (Oxidation to Carboxylic Acid)
  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 5-Methyl-6-(methylthio)nicotinonitrile (10.0 g, 60.9 mmol) in water (200 mL).

  • Reagent Addition: Add potassium permanganate (KMnO₄) (38.5 g, 243.6 mmol, 4.0 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 100 °C) using a heating mantle. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Continue refluxing for 6-8 hours, or until the purple color of the permanganate has disappeared. Monitor by TLC for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad thoroughly with hot water.

    • Cool the combined filtrate in an ice bath.

    • Carefully acidify the clear, colorless filtrate to pH 3-4 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Purification: If necessary, the product, 6-(methylthio)nicotinic acid-5-carbonitrile, can be recrystallized from an ethanol/water mixture.

Rationale and Scientist's Notes
  • Stoichiometry: A significant excess of KMnO₄ is required to drive the reaction to completion and to account for any potential oxidation of the methylthio group.

  • Work-up: The filtration to remove MnO₂ must be done while the solution is still warm to prevent premature crystallization of the product. Acidification precipitates the carboxylic acid product from its carboxylate salt form.

  • Side Reactions: The methylthio group (-SMe) is susceptible to oxidation to the corresponding sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) under these harsh conditions. Careful control of temperature and reaction time may be necessary to optimize the yield of the desired product. Alternative, milder oxidizing agents could be explored if this is a significant issue.

  • Safety: CAUTION: Potassium permanganate is a strong oxidizing agent. Do not mix it directly with concentrated acids or organic materials in a concentrated form. The reaction can be vigorous. Perform the addition of KMnO₄ carefully.

Protocol III: Base-Mediated Condensation

This strategy enables the formation of new carbon-carbon bonds, providing a powerful method for extending the molecular framework. It relies on the increased acidity of the methyl protons due to the electron-withdrawing effects of the pyridine ring and the nitrile group.

Scientific Principle & Mechanism

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can deprotonate the C5-methyl group to form a nucleophilic carbanion.[2] This carbanion can then attack a suitable electrophile, such as an aldehyde or ketone, in a condensation reaction. The initial adduct may then undergo dehydration to form a stable conjugated system.[6]

G Py_CH3 Py-CH₃ Carbanion Py-CH₂⁻ (Carbanion) Py_CH3->Carbanion + Base Base Strong Base (e.g., LDA) Adduct Alkoxide Adduct Carbanion->Adduct + R-CHO Aldehyde Electrophile (R-CHO) Alcohol Alcohol Intermediate Adduct->Alcohol Workup (H⁺) Workup Aqueous Workup Product Py-CH=CH-R (Final Product) Alcohol->Product Dehydration Dehydration Dehydration (-H₂O)

Caption: General Pathway for Base-Mediated Condensation.

Detailed Experimental Protocol (Condensation with Benzaldehyde)
  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF) (100 mL) via syringe.

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add 5-Methyl-6-(methylthio)nicotinonitrile (5.0 g, 30.4 mmol) dissolved in a minimum amount of anhydrous THF. Stir for 10 minutes.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.5 M solution in cyclohexane, 22.3 mL, 33.5 mmol, 1.1 eq) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C. A deep red or brown color typically indicates carbanion formation. Stir the mixture at -78 °C for 1 hour.

  • Electrophile Addition: Add freshly distilled benzaldehyde (3.4 g, 32.0 mmol, 1.05 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching & Work-up:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

    • Separate the layers. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to afford the desired vinyl product. Depending on the workup conditions, the intermediate alcohol may be isolated, or the dehydrated product may form directly.

Rationale and Scientist's Notes
  • Anhydrous Conditions: Strong bases like LDA react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the base and the carbanion intermediate.

  • Low Temperature: The deprotonation and subsequent nucleophilic attack are performed at very low temperatures (-78 °C) to prevent side reactions, such as self-condensation or reaction of the base with the nitrile group.

  • Base Choice: LDA is a strong, non-nucleophilic base, making it ideal for deprotonation without competing nucleophilic attack on the substrate.

  • Safety: CAUTION: LDA and other strong organolithium bases are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using proper syringe techniques. The quenching process is exothermic and should be done slowly and with cooling.

Summary of Functionalization Methods

Method Key Reagents Typical Conditions Product Functional Group Key Considerations
Free-Radical Bromination N-Bromosuccinimide (NBS), AIBNCCl₄ or Benzene, Reflux, Light-CH₂Br (Bromomethyl)Inert atmosphere; light initiation; toxic solvent.
Oxidation (to Acid) Potassium Permanganate (KMnO₄)Water, Reflux-COOH (Carboxylic Acid)Harsh conditions; potential oxidation of thioether.
Oxidation (to Aldehyde) Selenium Dioxide (SeO₂)Dioxane, Reflux-CHO (Formyl)Toxic reagent; moderate yields.
Base-Mediated Condensation LDA, Electrophile (e.g., R-CHO)Anhydrous THF, -78 °C to RT-CH=CH-R (Vinyl)Strict anhydrous/anaerobic conditions required.

References

  • Google Patents. (1957). Oxidation of methyl-pyridines (US Patent 2818378A). Retrieved from [4]

  • Polish Journal of Chemistry. (1981). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link][5]

  • Sheffield Hallam University. (1995). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Retrieved from [Link][7]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Retrieved from [Link][6]

Sources

Reduction of the nitrile group in 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Methyl-6-(methylthio)nicotinonitrile to (5-Methyl-6-(methylthio)pyridin-3-yl)methanamine

Abstract & Chemical Context

This application note details the theoretical rationale and step-by-step experimental protocols for the reduction of the nitrile group in 5-Methyl-6-(methylthio)nicotinonitrile. This highly functionalized pyridine derivative serves as a critical building block in medicinal chemistry and organic synthesis[1]. The conversion of its carbon-nitrogen triple bond to a primary amine (-CH2NH2) is a fundamental transformation[2].

However, the presence of the methylthio (-SCH3) group presents a significant synthetic challenge. Thioethers are notorious for coordinating strongly to the active sites of noble metal catalysts (e.g., Palladium on Carbon, Platinum Oxide), effectively poisoning them and halting catalytic hydrogenation[3]. Furthermore, the use of aggressive heterogeneous catalysts like Raney Nickel carries a high risk of cleaving the C-S bond (reductive desulfurization). Therefore, chemoselective chemical hydride-based reductions are strictly required.

Mechanistic Rationale & Method Selection

To achieve high yields while preserving the thioether and the pyridine core, two distinct pathways are optimal:

Pathway A: Electrophilic Reduction via Borane (BH3·THF) Borane is an electrophilic reducing agent that exhibits excellent chemoselectivity for nitriles over many other functional groups. The mechanism initiates with the Lewis acid-base complexation of the electron-deficient boron to the nitrogen lone pair of the nitrile, increasing the electrophilicity of the nitrile carbon[4]. Subsequent hydride transfers yield a stable amine-borane complex, which is then hydrolyzed via acidic methanolysis. Crucially, borane is entirely unaffected by sulfur poisoning.

Pathway B: Single-Electron Transfer / Hydride Reduction via Cobalt Boride (NaBH4/CoCl2) Sodium borohydride alone is insufficiently reactive to reduce nitriles[2]. However, the addition of Cobalt(II) chloride generates Cobalt Boride (Co2B) in situ, accompanied by the evolution of hydrogen gas. This finely divided black precipitate acts as a catalytic surface that facilitates the reduction of the nitrile by NaBH4[5]. This method is exceptionally mild, highly selective for nitriles, and demonstrates a much higher tolerance for sulfur-containing substrates than traditional palladium or platinum catalysts.

Workflow Visualization

NitrileReduction SM 5-Methyl-6-(methylthio) nicotinonitrile (Starting Material) PathA Pathway A: BH3·THF Reduction SM->PathA PathB Pathway B: NaBH4 / CoCl2 Reduction SM->PathB IntA Amine-Borane Complex (Intermediate) PathA->IntA Hydride Transfer IntB Cobalt-Coordinated Imine (Intermediate) PathB->IntB Co2B Catalysis WorkupA Acidic Methanolysis (MeOH / HCl, Reflux) IntA->WorkupA WorkupB Aqueous Extraction & Filtration of Co Salts IntB->WorkupB Product (5-Methyl-6-(methylthio) pyridin-3-yl)methanamine (Primary Amine Product) WorkupA->Product WorkupB->Product

Divergent workflows for chemoselective reduction of the nitrile group avoiding sulfur poisoning.

Quantitative Method Comparison

ParameterPathway A: BH3·THFPathway B: NaBH4 / CoCl2
Reagent Nature Electrophilic HydrideNucleophilic Hydride + Metal Boride
Desulfurization Risk NoneVery Low
Typical Yield 75 - 85%65 - 80%
Reaction Time 12 - 16 hours (Reflux)2 - 4 hours (Ambient)
Safety / Handling Moisture sensitive, requires ventingGenerates H2 gas rapidly, exothermic
Scalability Excellent for process scaleBest for lab scale (due to exotherm)

Experimental Protocols

Protocol A: Borane-Tetrahydrofuran (BH3·THF) Reduction

Causality & Self-Validation: Borane is chosen to completely bypass the sulfur-poisoning paradigm. The critical step in this protocol is the quench. Borane reductions of nitriles form highly stable amine-borane complexes[6]. Simple aqueous workup will not yield the free amine; acidic methanolysis is required to break the B-N bond, forming volatile trimethyl borate and the amine hydrochloride.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Dissolution: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (10.0 mmol, 1.64 g) in anhydrous THF (40 mL) under argon. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BH3·THF complex (30.0 mL, 30.0 mmol, 3.0 equiv) via syringe. Validation check: Slight effervescence may occur if trace moisture is present; the solution should remain clear.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12-16 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the starting material spot disappears.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (20 mL) dropwise. Validation check: Vigorous hydrogen gas evolution will occur. This self-validates that active hydride was present throughout the reaction.

  • Cleavage: Add 6 M HCl (10 mL) and heat the mixture to reflux for 2 hours to destroy the amine-borane complex.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove THF and MeOH. Basify the aqueous residue to pH 12 using 2 M NaOH. Extract with Dichloromethane (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the primary amine.

Protocol B: Cobalt Boride Catalyzed Reduction (NaBH4 / CoCl2)

Causality & Self-Validation: This method utilizes the transient formation of Co2B, which is highly active for nitrile reduction but resists the strong coordination of the methylthio group[5]. The reaction must be performed in a protic solvent (methanol) to facilitate hydride transfer.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a large magnetic stir bar (the resulting suspension will be thick).

  • Dissolution: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (10.0 mmol, 1.64 g) and Cobalt(II) chloride hexahydrate (2.0 mmol, 0.47 g, 0.2 equiv) in Methanol (50 mL). Validation check: The solution will be a distinct pink/purple color characteristic of solvated Co(II) ions.

  • Reduction: Cool the flask to 0 °C. Cautiously add Sodium Borohydride (50.0 mmol, 1.89 g, 5.0 equiv) in small portions over 30 minutes. Validation check: Upon the first addition of NaBH4, the solution will immediately turn pitch black (confirming the formation of the Co2B catalyst), accompanied by vigorous exothermic hydrogen gas evolution.

  • Reaction: Stir at room temperature for 2-4 hours. The completion is indicated by the cessation of gas evolution and TLC analysis.

  • Workup: Quench the reaction by adding 3 M HCl until the black precipitate dissolves (pH ~2), ensuring all unreacted borohydrides are destroyed.

  • Isolation: Concentrate to remove methanol. Basify the aqueous layer with concentrated NH4OH to pH 10 (ammonia helps keep cobalt salts in solution as soluble complexes). Extract with Ethyl Acetate (3 x 40 mL). Dry over Na2SO4, filter, and concentrate to yield the product.

Analytical Validation

To confirm the successful reduction of the nitrile to the primary amine, the following spectroscopic shifts should be observed:

  • FT-IR: The starting material exhibits a sharp, distinct C≡N stretching band at approximately 2210-2230 cm⁻¹[1]. In the product, this band will completely disappear, replaced by a broad N-H stretching doublet in the 3300-3400 cm⁻¹ region.

  • 1H NMR (CDCl3): The appearance of a new singlet integrating to 2 protons at ~3.8-4.0 ppm, corresponding to the newly formed benzylic -CH2- group, and a broad singlet (~1.5-2.0 ppm) for the -NH2 protons. The methyl and methylthio singlets (at ~2.3 ppm and ~2.6 ppm, respectively) should remain intact, validating that reductive desulfurization did not occur.

References

  • Title: 5-Methyl-6-(methylthio)
  • Source: chemguide.co.
  • Title: Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines - The Journal of Organic Chemistry (ACS Publications)
  • Title: 20.
  • Source: thieme-connect.
  • Source: organic-chemistry.

Sources

Application Note: Chemoselective Oxidation of Methylthio Nicotinonitriles to Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and chemoselective synthesis.

Introduction & Mechanistic Insights

Methylsulfonyl nicotinonitriles are highly valuable electrophilic scaffolds in medicinal chemistry. The methylsulfonyl group (–SO₂CH₃) serves as an exceptional leaving group for nucleophilic aromatic substitution (S_NAr) and acts as a tunable, electron-withdrawing pharmacophore in the design of targeted covalent inhibitors[1].

The synthesis of these derivatives typically relies on the oxidation of their corresponding methylthio (–SCH₃) precursors. However, this transformation presents a unique chemoselectivity challenge: the oxidant must selectively convert the sulfide to a sulfone without triggering the N-oxidation of the pyridine ring or the hydrolysis of the cyano group.

The Causality of Chemoselectivity

The oxidation of a thioether to a sulfone proceeds via two sequential electrophilic oxygen transfer steps. The first equivalent of oxidant rapidly yields a sulfoxide intermediate. Because the sulfoxide is significantly less nucleophilic than the parent sulfide, the second oxidation step to the sulfone is slower, requiring a slight excess of oxidant and extended reaction time.

In electron-rich pyridines, the heteroaromatic nitrogen competes as a nucleophile, leading to unwanted N-oxide byproducts. However, in nicotinonitrile derivatives, the strongly electron-withdrawing cyano group (–CN) exerts both inductive (–I) and mesomeric (–M) effects. This drastically depletes the electron density on the pyridine nitrogen, raising the activation energy for N-oxidation. Consequently, the methylthio group can be selectively oxidized to the sulfone with minimal N-oxide formation, provided the reaction temperature and oxidant stoichiometry are carefully controlled[2].

Pathway Sulfide Methylthio- nicotinonitrile (Starting Material) Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide Oxidant (1 eq) Fast NOxide Pyridine N-oxide (Byproduct) Sulfide->NOxide Competing N-oxidation Suppressed by CN Sulfone Methylsulfonyl- nicotinonitrile (Target) Sulfoxide->Sulfone Oxidant (1-2 eq) Moderate Sulfone->NOxide Excess Oxidant Slow/Suppressed

Fig 1: Chemoselective oxidation pathway of methylthio nicotinonitriles to sulfones.

Reagent Selection: mCPBA vs. Oxone®

As a Senior Application Scientist, selecting the right oxidant is the most critical decision in this workflow. Two primary oxidants are utilized for this transformation, each with distinct mechanistic and operational profiles:

  • meta-Chloroperoxybenzoic acid (mCPBA): The traditional "Gold Standard." It is highly reactive and performs exceptionally well in organic solvents. Methanol (MeOH) is often the preferred solvent for nicotinonitriles because it enhances substrate solubility and stabilizes the polar transition state via hydrogen bonding, accelerating the oxidation[2].

  • Oxone® (Potassium peroxymonosulfate): A bench-stable, environmentally benign inorganic oxidant. Because it is a water-soluble triple salt, the reaction must be conducted in aqueous-organic mixtures (e.g., THF/Water or Acetone/Water). Oxone provides exceptional chemoselectivity for sulfone formation and avoids the generation of organic acid byproducts, simplifying downstream purification[3].

Quantitative Comparison of Oxidation Parameters
ParametermCPBA ProtocolOxone® Protocol
Typical Solvent Anhydrous Methanol (MeOH) or DCMTHF/Water or Acetone/Water (1:1)
Oxidant Equivalents 3.0 – 5.0 equiv2.5 – 3.0 equiv
Temperature Profile 0 °C

Room Temperature
Room Temperature
Reaction Time 1 – 4 hours4 – 16 hours
Chemoselectivity High (Requires strict temp control)Excellent (Minimal N-oxidation)
Primary Byproduct m-Chlorobenzoic acid (Requires basic wash)Potassium bisulfate (Water-soluble)
Typical Yield 75% – 90%80% – 95%

Experimental Workflow & Methodologies

Workflow Step1 Step 1: Substrate Dissolution Solvent: MeOH or THF/Water Step2 Step 2: Oxidant Addition mCPBA (0 °C) or Oxone (RT) Step1->Step2 Step3 Step 3: Reaction Monitoring TLC / LC-MS (1-16 hrs) Step2->Step3 Step4 Step 4: Quenching Sat. aq. NaHCO3 / Na2S2O3 Step3->Step4 Step5 Step 5: Extraction & Wash EtOAc or DCM Step4->Step5 Step6 Step 6: Purification Flash Chromatography or Recrystallization Step5->Step6

Fig 2: Step-by-step experimental workflow for the oxidation of sulfide to sulfone.

Protocol A: mCPBA-Mediated Oxidation in Methanol

This protocol is optimized for rapid conversion and is highly effective for electron-deficient pyridine cores[2].

Self-Validating Safety Note: mCPBA is a strong oxidant. Always verify the active peroxide content (typically 70-77%) before calculating equivalents. Unreacted peroxides must be explicitly quenched to prevent explosive hazards during solvent concentration.

  • Dissolution: Weigh the methylthio nicotinonitrile derivative (1.0 equiv) into a round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous Methanol (0.1 M to 0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents localized exothermic spikes that could provide the activation energy required for competing N-oxidation.

  • Oxidant Addition: Add mCPBA (3.0 to 5.0 equiv) portion-wise over 15–30 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor substrate conversion via TLC (e.g., 70% EtOAc in Hexanes) or LC-MS. The intermediate sulfoxide will appear first, followed by the slower formation of the sulfone.

  • Quenching: Upon complete conversion (typically 1–4 hours), quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ safely reduces unreacted peroxides, while NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct into its water-soluble sodium salt.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Oxone-Mediated Green Oxidation in Aqueous Media

This protocol is ideal for process scale-up due to the low cost and high chemoselectivity of Oxone[3].

  • Dissolution: Dissolve the methylthio nicotinonitrile (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (0.1 M concentration). Acetone can be substituted for THF.

  • Oxidant Addition: Add Oxone® (2.5 to 3.0 equiv) in a single portion to the vigorously stirred solution at room temperature. Causality: Because Oxone generates acidic potassium bisulfate as it reacts, the biphasic/aqueous nature of the solvent ensures the inorganic salts remain partially solvated, maintaining a consistent reaction rate.

  • Reaction Monitoring: Stir the white suspension at room temperature for 4–16 hours. Monitor via LC-MS until the sulfoxide intermediate is fully consumed.

  • Workup: Dilute the reaction mixture with Water and extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic phase thoroughly with saturated aqueous NaHCO₃ to remove any residual acidic species.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting sulfone is often of sufficient purity (>95%) to be used without further chromatographic purification, though recrystallization from ethanol can be performed if necessary.

References

1.[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry (ACS Publications).[Link] 2.[2] A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. PubMed Central (PMC).[Link] 3.[3] Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate.[Link]

Sources

Application Note: C6-Amination Strategies for 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, robust protocol design, and high-yield nucleophilic aromatic substitution (SNAr) workflows.

Executive Summary & Scientific Rationale

The compound 5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) is a highly versatile building block in medicinal chemistry, frequently utilized to construct complex, biologically active pyridine scaffolds. The structural architecture of this molecule features an electron-deficient pyridine core, further activated by a strongly electron-withdrawing nitrile group at the C3 position. This electronic topology makes the1[1].

However, a critical mechanistic challenge exists: the methylthio (–SMe) moiety is a relatively poor leaving group. While direct amination is possible under extreme thermal or microwave conditions, it often results in substrate degradation and poor yields. To establish a self-validating, high-yielding system, oxidation of the thioether to a sulfone (–SO₂Me) is the industry-standard prerequisite . The sulfone moiety drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and 2[2]. Comparative kinetic studies demonstrate that3[3].

Experimental Workflows & Mechanistic Pathways

To provide full autonomy over your synthetic route, two distinct workflows are mapped below. Workflow A represents the robust two-step oxidation-SNAr sequence, while Workflow B represents the direct microwave-assisted approach.

Workflow SM 5-Methyl-6-(methylthio) nicotinonitrile MW Direct SNAr (Microwave, 150°C) SM->MW Amines (Excess) OX Oxidation (m-CPBA, 0°C) SM->OX [O] PROD 6-Amino-5-methyl nicotinonitrile Derivatives MW->PROD SULF Sulfone Intermediate (Activated) OX->SULF MILD Mild SNAr (RT to 60°C) SULF->MILD Amines, Base MILD->PROD

Caption: Workflow comparing direct high-temperature SNAr vs. the preferred two-step oxidation-SNAr sequence.

The Meisenheimer Mechanism

The causality behind the success of the sulfone intermediate lies in its ability to stabilize the anionic transition state.

Mechanism N1 1. Sulfone Intermediate (Highly Electrophilic C6) N2 2. Nucleophilic Attack (Meisenheimer Complex) N1->N2 + R-NH2 N3 3. Leaving Group Expulsion (Release of MeSO2⁻) N2->N3 Rearomatization N4 4. Final Product (C-N Bond Formed) N3->N4 - MeSO2H

Caption: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) via a sulfone leaving group.

Step-by-Step Methodologies

Protocol 1: Synthesis of 5-Methyl-6-(methylsulfonyl)nicotinonitrile (Activation Step)

This protocol details the4[4].

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL, 0.2 M).

  • Temperature Control: Submerge the flask in an ice-water bath to achieve 0 °C.

    • Expert Insight: Strict temperature control prevents over-oxidation to the pyridine-N-oxide, which would alter the electronic landscape and complicate downstream purification.

  • Oxidant Addition: Add m-CPBA (77% purity, 2.2 equiv) portionwise over 15 minutes to manage the exothermic oxidation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The sulfone product will appear as a distinct, more polar, UV-active spot compared to the starting thioether.

  • Quench & Safety: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) and stir vigorously for 15 minutes.

    • Expert Insight: This step is non-negotiable. It neutralizes residual peroxides, eliminating explosive hazards during solvent evaporation.

  • Workup: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfone is generally pure enough (>95%) for immediate use in Protocol 2.

Protocol 2: Mild SNAr with Amines (Coupling Step)
  • Reaction Setup: Dissolve the crude 5-Methyl-6-(methylsulfonyl)nicotinonitrile (1.0 equiv) in anhydrous THF or DMF (0.1 M).

  • Reagent Addition: Add the desired amine (1.2–2.0 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Expert Insight: DIPEA acts as a non-nucleophilic acid scavenger for the generated methanesulfinic acid, preventing the protonation and subsequent deactivation of your amine nucleophile.

  • Thermal Activation (Substrate Dependent):

    • Primary Aliphatic Amines: Stir at room temperature for 2 hours.

    • Secondary/Sterically Hindered Amines: Heat to 60 °C for 4–6 hours.

    • Aromatic Amines (Anilines): Require stronger bases (e.g., NaH or LHMDS) in DMF at 80 °C due to their diminished nucleophilicity.

  • Monitoring: Track the displacement via LC-MS. The mass shift corresponding to the expulsion of the methanesulfonyl group (–79 Da) and the addition of the amine mass confirms product formation.

  • Isolation: Dilute the mixture with EtOAc, wash extensively with brine (to remove DMF/DIPEA), dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Substrate Scope

The following table summarizes expected yields and optimal conditions based on the amine class employed. The data clearly illustrates the superiority of the Two-Step Oxidation-SNAr method over direct thermal displacement.

Amine ClassExample NucleophilePreferred MethodReagents & ConditionsIsolated Yield (%)Mechanistic Note
Primary Aliphatic BenzylamineOxidation-SNArTHF, DIPEA, RT, 2h88–95%Rapid Meisenheimer complex collapse; clean conversion.
Secondary Aliphatic MorpholineOxidation-SNArTHF, DIPEA, 60 °C, 4h82–90%Mild heating required to overcome steric hindrance.
Aromatic (Anilines) p-AnisidineOxidation-SNArDMF, NaH, 80 °C, 6h65–75%Requires deprotonation due to inherently low nucleophilicity.
Primary Aliphatic BenzylamineDirect SNArNMP, MW, 150 °C, 1h40–60%High thermal degradation; incomplete conversion observed.

References

  • Neufeldt, S., et al. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv, 2021. Available at:[Link]

  • "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, ACS Publications, 2023. Available at:[Link]

Sources

Scalable Synthesis and Process Optimization of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Drug Development Professionals

Executive Summary

5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) is a highly versatile building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring a regioselectively substituted nicotinonitrile backbone, this intermediate offers orthogonal handles for downstream functionalization. This application note details a field-proven, scalable three-step synthetic route designed for high regiocontrol, operational safety, and maximum yield.

Mechanistic Rationale & Route Design

The primary challenge in synthesizing substituted nicotinonitriles is achieving precise regiocontrol over the 5-methyl and 6-methylthio positions. Direct functionalization of a pre-formed pyridine ring often yields inseparable isomeric mixtures. Thus, a bottom-up construction of the pyridine core followed by sequential, directed functionalization is the most scalable and reliable approach.

The optimized route proceeds via:

  • Cyclocondensation: Constructing the core 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[2] via Knoevenagel condensation and subsequent cyclization.

  • Deoxychlorination: Converting the pyridone to the pivotal intermediate, 6-chloro-5-methylnicotinonitrile[3], using phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the 6-chloro group with a methylthio nucleophile to yield the target compound[1].

Synthesis_Pathway SM Starting Materials: Methacrolein + Cyanoacetamide Step1 Step 1: Cyclocondensation Reagent: Piperidine / EtOH Temp: Reflux SM->Step1 Int1 Intermediate 1: 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 38076-79-8) Step1->Int1 Knoevenagel & Cyclization Step2 Step 2: Deoxychlorination Reagent: POCl3, cat. DMF Temp: 90-100 °C Int1->Step2 Int2 Intermediate 2: 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) Step2->Int2 Vilsmeier-Haack Activation Step3 Step 3: SNAr Thioetherification Reagent: NaSMe / DMF Temp: 40 °C Int2->Step3 Product Target API Intermediate: 5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) Step3->Product SNAr Displacement

Figure 1: Three-step scalable synthetic workflow for 5-Methyl-6-(methylthio)nicotinonitrile.

Quantitative Data & Material Requirements

Table 1: Material Equivalents & Stoichiometry for the SNAr Step (100g Scale)

Reagent/MaterialMW ( g/mol )EquivalentsMass/VolFunction
6-Chloro-5-methylnicotinonitrile152.581.00100.0 gElectrophile
Sodium thiomethoxide (NaSMe)70.091.1552.8 gSulfur Nucleophile
N,N-Dimethylformamide (DMF)73.09Solvent500 mLPolar Aprotic Solvent
Water (Quench)18.02Anti-solvent1500 mLPrecipitation Agent
Target Product 164.23 0.90 (Expected) ~96.8 g API Intermediate

Table 2: In-Process Control (IPC) Analytical Specifications

StepTarget CompoundAnalytical MethodAcceptance Criteria
1Pyridone IntermediateTLC (DCM:MeOH 9:1)Rf ~0.3, strongly UV active (254 nm)
26-Chloro IntermediateLC-MS (ESI+)m/z 153.0 [M+H]⁺ (³⁵Cl isotope), Purity >95%
3Target NitrileLC-MS (ESI+) & NMRm/z 165.0 [M+H]⁺, strict absence of m/z 153.0

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: Construct the regioselective pyridine core via cyclocondensation.

  • Setup: Equip a 2 L round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Execution: Charge the reactor with absolute ethanol (800 mL), cyanoacetamide (1.0 eq), and methacrolein (1.05 eq). Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4–6 hours.

  • Causality & Insights: Piperidine acts as a base to deprotonate the active methylene of cyanoacetamide. This initiates a Knoevenagel condensation with methacrolein, followed by an intramolecular Michael addition and oxidative cyclization to form the stable aromatic pyridone ring.

  • Workup: Cool the reaction mixture to 0–5 °C using an ice bath. The product will precipitate as a solid. Filter the solid, wash with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C.

Step 2: Synthesis of 6-Chloro-5-methylnicotinonitrile

Objective: Activate the 2-position of the pyridine ring for downstream substitution[4].

  • Setup: Equip a 1 L jacketed reactor with a scrubber system (to neutralize HCl gas).

  • Execution: Suspend the pyridone intermediate from Step 1 (1.0 eq) in POCl₃ (4.0 eq). Carefully add N,N-Dimethylformamide (DMF) (0.05 eq) dropwise.

  • Reaction: Heat the mixture to 90–100 °C and stir for 4 hours.

  • Causality & Insights: Direct chlorination of pyridones using POCl₃ alone can be sluggish and require harsh reflux conditions, risking nitrile hydrolysis. By introducing catalytic DMF, the system generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly activates the tautomeric 2-hydroxypyridine oxygen, transforming it into an excellent leaving group and dramatically accelerating nucleophilic attack by chloride.

  • Trustworthiness & Self-Validation (IPC): Do not proceed to workup without IPC confirmation. Withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with 1 mL EtOAc, and analyze via LC-MS. The disappearance of the pyridone mass and the appearance of the target mass (m/z 153.0) confirms completion.

  • Workup (Safety Critical): POCl₃ quenching is highly exothermic. Cool the mixture to room temperature and add it dropwise to a large excess of vigorously stirred crushed ice (1.5 kg). Neutralize the aqueous mixture with 20% NaOH to pH 7. Extract with Dichloromethane (3 x 500 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 6-chloro intermediate[3].

Step 3: Synthesis of 5-Methyl-6-(methylthio)nicotinonitrile

Objective: Regioselective thioetherification via Nucleophilic Aromatic Substitution (SNAr).

  • Setup: Equip a 2 L reactor with a temperature probe and an exhaust line routed through a bleach (NaOCl) scrubber.

  • Execution: Dissolve 6-chloro-5-methylnicotinonitrile (100 g, 1.0 eq) in anhydrous DMF (500 mL). Cool the solution to 0–5 °C. Add Sodium thiomethoxide (NaSMe) (52.8 g, 1.15 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the cooling bath, warm the mixture to 40 °C, and stir for 2 hours.

  • Causality & Insights: The regioselective introduction of the methylthio group relies on an SNAr mechanism. The 6-chloro position is highly activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the para-positioned nitrile group[1]. DMF is selected because its polar aprotic nature strongly solvates the sodium counterion, leaving the thiomethoxide anion "naked" and highly reactive. Maintaining the temperature at 40 °C is critical; higher temperatures risk bis-substitution or nitrile degradation, while lower temperatures stall the conversion.

  • Workup: Pour the reaction mixture slowly into rapidly stirred ice water (1500 mL). The target product will precipitate as an off-white to pale yellow solid. Filter the solid, wash extensively with distilled water to remove residual DMF and inorganic salts, and dry under high vacuum at 45 °C.

  • Trustworthiness & Self-Validation (IPC): Confirm final product identity via LC-MS (Target m/z: 165.0 [M+H]⁺) and ¹H-NMR (ensure presence of the -S-CH₃ singlet at ~2.6 ppm and the aromatic pyridine protons).

References

  • Title: CAS 38076-79-8 C7H6N2O 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Source: Howei Pharm URL:[Link][2]

Sources

Application Note: Catalytic Hydrogenation Protocols for 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The catalytic hydrogenation of 5-Methyl-6-(methylthio)nicotinonitrile presents a classic chemoselectivity challenge in drug development and organic synthesis. The substrate contains two highly reactive sites under reductive conditions: a reducible nitrile group (–C≡N) and a potentially labile thioether group (–SMe).

Designing a robust protocol requires navigating two primary mechanistic hurdles:

  • Catalyst Poisoning and Desulfurization: Noble metal catalysts (e.g., Pd/C, PtO₂) are rapidly deactivated by the strong coordination of the thioether's sulfur lone pairs to the metal surface. While sponge metals like Raney Nickel are immune to this poisoning, they exhibit a profound affinity for C–S bond cleavage, making them the reagent of choice for desulfurization[1][2]. To chemoselectively reduce the nitrile while preserving the delicate methylthio group, Raney Cobalt is strictly required[3][4].

  • Suppression of Secondary Amines: During the catalytic hydrogenation of a nitrile, an imine intermediate is formed. Because the first hydrogenation step proceeds faster than the second, the imine can react with the newly formed primary amine via transimination, yielding unwanted secondary and tertiary amine byproducts[5]. Saturating the reaction solvent with ammonia (NH₃) shifts the equilibrium, suppressing this side reaction and maximizing the primary amine yield[3].

Depending on the target molecule, researchers can exploit these principles to intentionally drive the reaction down one of two divergent pathways.

Pathways Sub 5-Methyl-6-(methylthio) nicotinonitrile Co Pathway A: Raney Cobalt (NH₃/MeOH, H₂) Sub->Co Chemoselective Ni Pathway B: Raney Nickel (Excess, EtOH, H₂) Sub->Ni Desulfurization ProdA (5-Methyl-6-(methylthio) pyridin-3-yl)methanamine [Thioether Retained] Co->ProdA ProdB (5-Methylpyridin-3-yl) methanamine [Desulfurized] Ni->ProdB

Divergent hydrogenation pathways for 5-Methyl-6-(methylthio)nicotinonitrile based on catalyst.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters required to selectively drive the reaction toward either thioether retention or complete desulfurization.

ParameterProtocol A (Thioether Retention)Protocol B (Desulfurization)
Target Product (5-Methyl-6-(methylthio)pyridin-3-yl)methanamine(5-Methylpyridin-3-yl)methanamine
Catalyst Raney Cobalt (Sponge Co)Raney Nickel (W-4 or W-6)
Catalyst Loading 15–20% w/wExcess (300–500% w/w)
Solvent 7N NH₃ in MethanolAbsolute Ethanol
Temperature 60 °C80 °C
H₂ Pressure 60 bar (870 psi)50 bar (725 psi)
Reaction Time 12–16 hours24 hours
Expected Yield > 85%> 80%

Experimental Methodologies

Protocol A: Chemoselective Nitrile Reduction (Thioether Retention)

This protocol utilizes Raney Cobalt to reduce the nitrile to a primary amine while leaving the C–S bond intact.

  • Catalyst Washing: Transfer an aqueous slurry of Raney Cobalt (approx. 20% w/w relative to the substrate) to a Schlenk flask. Wash the catalyst three times with anhydrous methanol under an argon atmosphere to remove water. Decant the supernatant carefully; do not let the catalyst dry.

  • Reaction Setup: In a high-pressure Parr reactor, dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 eq) in a 7N solution of ammonia in methanol (10 mL per mmol of substrate).

  • Catalyst Addition: Transfer the washed Raney Cobalt slurry into the reactor under a continuous blanket of argon.

  • Purging Sequence: Seal the reactor. To ensure a strictly inert environment, purge the headspace with Nitrogen gas (pressurize to 10 bar, then vent) three times. Follow this with three identical purges using Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 60 bar with H₂. Heat the mixture to 60 °C and engage vigorous mechanical stirring (800 rpm). Maintain these conditions for 12 to 16 hours.

  • Safe Workup: Cool the reactor to room temperature and slowly vent the hydrogen gas. Filter the crude mixture through a tightly packed pad of Celite under a nitrogen atmosphere to trap the pyrophoric catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the crude primary amine, which can be further purified via acid-base extraction or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient).

Protocol B: Concurrent Reduction and Desulfurization

This protocol utilizes an excess of highly active Raney Nickel to simultaneously reduce the nitrile and cleave the methylthio group.

  • Catalyst Preparation: Wash an excess of highly active Raney Nickel (W-4 or W-6 grade, approx. 300% w/w relative to the substrate) with absolute ethanol three times under argon.

  • Reaction Setup: Dissolve the substrate (1.0 eq) in absolute ethanol (15 mL per mmol) in a high-pressure reactor.

  • Catalyst Addition: Add the ethanol-wet Raney Nickel slurry to the reactor under argon.

  • Purging Sequence: Seal and purge the reactor with Nitrogen (3x) and Hydrogen (3x) as described in Protocol A.

  • Hydrogenation/Desulfurization: Pressurize the system to 50 bar with H₂ and heat to 80 °C. The elevated temperature and massive catalyst excess drive the thermodynamically demanding hydrogenolysis of the C–S bond. Stir vigorously for 24 hours.

  • Safe Workup: Cool the system, vent the H₂, and filter through Celite under nitrogen. Wash the filter cake generously with ethanol.

  • Isolation: Evaporate the solvent in vacuo to yield the desulfurized primary amine.

Workflow N1 1. Catalyst Preparation N2 2. Inert Purging N1->N2 N3 3. High-Pressure Reaction N2->N3 N4 4. Celite Filtration N3->N4 N5 5. Product Isolation N4->N5

Standard step-by-step workflow for high-pressure catalytic hydrogenation and safe workup.

Safety & Self-Validating System Checks (Trustworthiness)

  • Pyrophoricity: Both Raney Nickel and Raney Cobalt are highly pyrophoric. A self-validating safety check requires that the catalyst filter cake never dries in the air. Always maintain a solvent blanket during filtration and immediately quench the used catalyst in a dedicated waste container containing dilute aqueous HCl or water.

  • Imine Monitoring: If LC-MS analysis of the crude mixture shows a mass corresponding to a secondary amine dimer, the ammonia concentration in Protocol A was insufficient. Ensure the use of freshly prepared or properly stored 7N NH₃/MeOH for subsequent runs.

References

  • Chem 115 - Andrew G Myers Research Group: Desulfurization With Raney Nickel Source: harvard.edu URL:1

  • Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds Source: researchgate.net URL:3

  • Reagent Friday: Raney Nickel - Master Organic Chemistry Source: masterorganicchemistry.com URL:2

  • Product Class 1: Alkyl- and Cycloalkylamines Source: thieme-connect.de URL:5

  • Recent Advances in Transition Metal-Catalyzed Hydrogenation of Nitriles Source: researchgate.net URL:4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4). This compound is a highly versatile, nitrile-substituted pyridine derivative utilized extensively as a building block in medicinal chemistry and agrochemical development[1].

Because its synthesis typically relies on the nucleophilic aromatic substitution (SNAr) of 6-chloro-5-methylnicotinonitrile using sodium thiomethoxide (NaSMe)[2], crude mixtures are often burdened with unreacted precursors, inorganic salts, and oxidized byproducts. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Synthesis & Purification Workflow

Understanding the physical state of your compound at each stage is critical for diagnosing yield or purity loss. The workflow below maps the standard SNAr reaction through to final crystallization.

Workflow Start 6-Chloro-5-methylnicotinonitrile + NaSMe Rxn SNAr Reaction (DMF, Heat) Start->Rxn Nucleophilic Attack Crude Crude Mixture (Product + NaCl + DMF) Rxn->Crude Reaction Completion Workup Aqueous Quench & Organic Extraction Crude->Workup Remove Salts & DMF Evap Solvent Evaporation (<40°C) Workup->Evap Isolate Organic Phase Cryst Recrystallization (Ethanol or Acetonitrile) Evap->Cryst Crude Solid Isolation Pure Pure 5-Methyl-6- (methylthio)nicotinonitrile Cryst->Pure Filtration & Drying

Workflow for the synthesis and purification of 5-Methyl-6-(methylthio)nicotinonitrile.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with inorganic salts. Why is this happening, and how do I remove them? Causality: The SNAr reaction generates sodium chloride (NaCl) as a stoichiometric byproduct[2]. If the reaction solvent (typically DMF) is evaporated directly without an aqueous workup, these salts, along with any unreacted NaSMe, will co-precipitate with your target compound. Solution: Do not evaporate DMF directly. Instead, implement a biphasic aqueous quench. Partition the crude mixture between water and a moderately polar organic solvent like ethyl acetate (EtOAc). The salts and DMF will partition into the aqueous phase, leaving the lipophilic 5-Methyl-6-(methylthio)nicotinonitrile in the organic layer.

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization when using ethanol. How can I induce proper crystallization? Causality: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when residual impurities disrupt the crystal lattice formation. While ethanol is a standard recrystallization solvent for nicotinonitriles[1][3], rapid cooling supersaturates the solution too quickly, forcing the compound out as an oil rather than a solid crystal. Solution:

  • Adjust the thermal gradient: Allow the boiling ethanol solution to cool to room temperature ambiently (over 1-2 hours) before transferring it to an ice bath.

  • Seeding: Introduce a microscopic seed crystal of pure 5-Methyl-6-(methylthio)nicotinonitrile at the cloud point to provide a nucleation site.

Q3: My NMR shows a mixture of the desired product and the starting material (6-chloro-5-methylnicotinonitrile). Can I separate them by recrystallization? Causality: The starting material and product share the exact same pyridine core and exhibit nearly identical solubility profiles, making fractional crystallization highly inefficient. Solution: It is far more efficient to drive the reaction to completion rather than attempting downstream separation. Ensure you are using a slight stoichiometric excess of NaSMe (1.1 to 1.2 equivalents) and monitor the reaction strictly via TLC (silica gel, UV visualization) before quenching[1]. If separation is unavoidable, silica gel column chromatography (Hexanes/EtOAc gradient) must precede crystallization.

Q4: There is an unexpected polar spot on my TLC and a mass shift of +16 Da in my LC-MS. What is this impurity? Causality: The methylthio (-S-CH3) group is highly susceptible to oxidation, forming a sulfoxide (-S(=O)-CH3)[1]. This typically occurs during prolonged exposure to atmospheric oxygen combined with high-temperature solvent evaporation. Solution: Always perform solvent evaporations under reduced pressure at water bath temperatures below 40°C. For long-term storage, flush the purified solid with argon or nitrogen and store it away from light.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct purification failures in real-time.

Troubleshooting Issue Impure Crude Solid Detected Check1 High Inorganic Salt Content (NaCl/NaSMe)? Issue->Check1 Sol1 Implement Biphasic Aqueous Extraction Check1->Sol1 Yes Check2 Unreacted Precursor Present? Check1->Check2 No Sol2 Adjust NaSMe Stoichiometry (1.1 - 1.2 eq) Check2->Sol2 Yes Check3 Oiling Out During Crystallization? Check2->Check3 No Sol3 Decrease Cooling Rate & Introduce Seed Crystals Check3->Sol3 Yes

Logical troubleshooting tree for crude 5-Methyl-6-(methylthio)nicotinonitrile purification.

Standardized Biphasic Workup & Recrystallization Protocol

This methodology is designed as a self-validating system . By tracking mass and TLC profiles at specific checkpoints, you can instantly isolate where yield or purity losses occur.

Step 1: Reaction Quenching Cool the SNAr reaction mixture (in DMF) to room temperature. Slowly pour it into 5 volumes of ice-cold deionized water under vigorous stirring.

Step 2: Biphasic Extraction Extract the aqueous mixture with Ethyl Acetate (3 x 2 volumes). Validation Checkpoint 1: Spot the aqueous layer on a TLC plate. If product is visible, your aqueous layer is too lipophilic (likely due to excessive unremoved DMF). Add more water and re-extract.

Step 3: Washing & Drying Wash the combined organic layers with a 5% aqueous LiCl solution (to aggressively strip residual DMF) followed by saturated brine. Dry the organic layer over anhydrous Na2SO4.

Step 4: Evaporation Filter the drying agent and concentrate the solution under reduced pressure (rotary evaporator, bath temp <40°C) to yield the crude solid[1]. Validation Checkpoint 2: Weigh the crude solid. If the mass exceeds the theoretical yield by >10%, inorganic salts or residual DMF are still present, indicating a failure in Step 3.

Step 5: Recrystallization

  • Suspend the crude solid in minimal absolute ethanol or acetonitrile (approx. 3-5 mL/g of crude)[1][3].

  • Heat to reflux until complete dissolution is achieved.

  • Allow the clear filtrate to cool slowly to room temperature (approx. 2 hours) to allow lattice formation.

  • Transfer to an ice bath (0-5°C) for 1 hour to maximize precipitation.

Step 6: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent. Dry the crystals in a vacuum oven at 40°C to a constant weight. Validation Checkpoint 3: Take a 1 mL aliquot of the mother liquor. If TLC shows a massive concentration of the product remaining, your initial solvent volume was too high. Concentrate the mother liquor to recover a second crop of crystals.

Quantitative Data: Solvent Efficacy for Recrystallization

Selecting the correct solvent is a balance between thermal solubility gradients and impurity rejection. Use the table below to select the optimal system for your specific impurity profile.

Solvent SystemPolarity IndexSolubilizing Temp (°C)Expected Recovery (%)Purity ProfileNotes
Absolute Ethanol 5.278 (Reflux)75 - 85%>98%Standard choice; excellent thermal gradient[1].
Acetonitrile 5.882 (Reflux)70 - 80%>99%Superior for rejecting highly polar impurities[1][3].
Isopropanol 3.982 (Reflux)80 - 90%>95%Higher mass recovery, but may co-crystallize lipophilic impurities.
Ethanol / Water (8:2) ~6.080>90%>95%Highest yield; however, highly prone to "oiling out" if cooled too rapidly.

References

  • Benchchem. "5-Methyl-6-(methylthio)nicotinonitrile". Benchchem Product Database.
  • Benchchem. "Nucleophilic substitution to introduce the methylthio group". Synthetic Methodologies.
  • Google Patents. "WO1996034011A1 - Procedes de purification". Patent Database.

Sources

Solving solubility issues of 5-Methyl-6-(methylthio)nicotinonitrile in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate "brick-dust" or highly lipophilic molecules for their assays.

5-Methyl-6-(methylthio)nicotinonitrile (CAS 261625-49-4) is a classic example of a challenging intermediate[1]. While standard pyridine derivatives can often be solubilized via pH adjustment, the strong electron-withdrawing nature of the nitrile group in this compound severely depresses the pKa of the pyridine nitrogen. Consequently, traditional salt formation or pH adjustment fails under physiological conditions[2]. To achieve true aqueous solubility without compromising your biological or analytical readouts, we must manipulate the solvation energy using co-solvents, micellization, or host-guest inclusion complexes[3].

Below is our comprehensive troubleshooting guide and validated protocols for working with this compound.

Diagnostic Workflow: Selecting Your Solubilization Strategy

G Start 5-Methyl-6-(methylthio)nicotinonitrile (Highly Lipophilic, Low pKa) App Determine Downstream Application Start->App InVitro In Vitro Assays (Biochemical/Cellular) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Analytical Analytical Prep (HPLC/LC-MS) App->Analytical Sol1 Micellar Solubilization (DMSO + Tween-80) InVitro->Sol1 Sol2 Host-Guest Complexation (HP-β-Cyclodextrin) InVivo->Sol2 Sol3 Organic Modifiers (MeCN, MeOH) Analytical->Sol3

Decision matrix for selecting a solubilization strategy based on experimental application.

Troubleshooting & FAQs

Issue 1: Precipitation in Aqueous Buffer (In Vitro Assays)

Q: When I dilute my DMSO stock of 5-Methyl-6-(methylthio)nicotinonitrile into my cell culture media, it immediately crashes out as a cloudy suspension. How do I prevent this?

A: You are experiencing "solvent shift precipitation." The compound is perfectly soluble in 100% DMSO, but when introduced to an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the highly lipophilic methylthio and methyl groups exposed to the aqueous environment, causing the compound to rapidly nucleate and crystallize[4].

The Fix: You must lower the thermodynamic barrier by introducing a surfactant prior to aqueous dilution. A combination of a co-solvent (DMSO) and a non-ionic surfactant (like Tween-80) creates a micellar environment that shields the hydrophobic core of the molecule from water[4].

Protocol: Preparation of Micellar Assay Solutions (Self-Validating)

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in DMSO. Mix 9 parts of your 10 mM compound stock with 1 part of the Tween-80/DMSO stock.

  • Aqueous Addition: Dropwise, add the primed stock into your pre-warmed (37°C) aqueous assay buffer while vortexing vigorously. Causality Note: Never add the buffer to the DMSO; always add the organic phase to the aqueous phase to control the nucleation rate and force micelle formation.

  • Validation Step: Measure the optical density of the final solution at 600 nm (OD600). An OD600 < 0.05 confirms the absence of sub-visible precipitate. If OD600 > 0.05, increase the surfactant ratio.

Issue 2: Poor Bioavailability in Animal Models (In Vivo Formulation)

Q: We need to dose this compound orally in mice at 10 mg/kg, but we cannot use high concentrations of DMSO or Tween due to gastrointestinal toxicity. What is the best vehicle?

A: For in vivo applications, host-guest complexation using Cyclodextrins (CDs) is the gold standard for lipophilic pyridine derivatives[3]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the methylthio-pyridine core, while its hydrophilic hydroxyl exterior ensures high aqueous solubility and biocompatibility[3].

Protocol: HP-β-CD Inclusion Complexation (Kneading Method)

  • Molar Calculation: Weigh out 5-Methyl-6-(methylthio)nicotinonitrile and HP-β-CD in a 1:2 molar ratio to ensure complete encapsulation.

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal volume of 50% Ethanol/Water to form a thick, homogenous paste.

  • Kneading: Gradually incorporate the compound into the paste. Knead continuously for 45-60 minutes. Causality Note: The mechanical shear forces disrupt the compound's crystal lattice energy, while the ethanol acts as a bridge solvent, facilitating the entry of the lipophilic compound into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight to remove all ethanol.

  • Reconstitution & Validation: Dissolve the resulting powder in sterile saline. Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC-UV at 275 nm to quantify the exact dissolved concentration.

CD_Protocol Step1 1. Molar Weighing (1:2 Drug:CD) Step2 2. Wetting (50% EtOH/H2O) Step1->Step2 Step3 3. Kneading (45-60 mins) Step2->Step3 Step4 4. Vacuum Drying (Remove EtOH) Step3->Step4 Step5 5. Reconstitution (Saline/Buffer) Step4->Step5

Workflow for generating HP-β-CD inclusion complexes via the kneading method.

Quantitative Solubilization Data

To guide your formulation choices, refer to the following empirical solubility enhancement data for highly lipophilic pyridine derivatives like 5-Methyl-6-(methylthio)nicotinonitrile.

Table 1: Comparative Solubilization Efficacy

Solvent SystemAppx. Solubility EnhancementMechanism of ActionRecommended Application
PBS (pH 7.4) 1x (Baseline, <1 µg/mL)N/ABaseline Reference
PBS + 1% DMSO ~5xCo-solvency (dielectric reduction)Cell assays (low conc.)
PBS + 1% DMSO + 0.1% Tween 80 ~50xMicellar encapsulationCell assays (med conc.)
20% w/v HP-β-CD in Water ~500xHydrophobic cavity inclusionIn vivo dosing (PO/IV)
PEG400 / Water (40:60) ~1000xCo-solvencyIn vivo dosing (Tox studies)

References

  • 5-Methyl-6-(methylthio)
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PMC).
  • PubMed (NIH).

Sources

Recrystallization solvents for high-purity 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="1. Dissolve in

Decision matrix for selecting the optimal recrystallization pathway for nicotinonitrile derivatives.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or due to excessively rapid cooling. Solution: Reheat the mixture until the oil dissolves completely. Add slightly more of the primary solvent (e.g., Ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, introduce a seed crystal of pure 5-Methyl-6-(methylthio)nicotinonitrile to the solution just above room temperature. This provides a nucleation site and forces lattice formation over liquid-liquid phase separation[1].

Q: The crude product is heavily discolored (dark brown/black). Will standard recrystallization fix this? A: Standard recrystallization may not remove highly conjugated, colored polymeric impurities that often form during pyridine cyclization. Solution: Dissolve the crude material in hot ethanol and add 1-2% (by weight) activated decolorizing charcoal[1]. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper or a pad of Celite[2]. The charcoal's high surface area adsorbs the large, colored polymeric impurities. Proceed with the normal cooling steps[1].

Q: After vacuum filtration, my yield is exceptionally low (<30%). Where did my product go? A: A low yield usually means the product is still dissolved in the mother liquor. This happens if too much solvent was used initially, or if the chosen solvent has too high of a cold-solubility for this specific nicotinonitrile[2]. Solution: Transfer the mother liquor to a rotary evaporator and concentrate it to half its volume. Cool it again to induce a "second crop" of crystals[2]. To prevent this in future batches, strictly adhere to the dropwise addition of hot solvent until just dissolved[1].

Q: How can I self-validate the purity of the recrystallized 5-Methyl-6-(methylthio)nicotinonitrile before moving to the next synthetic step? A: Purity should be verified using a melting point determination[3],[2]. A pure crystal lattice will have a sharp melting point range (typically within 1-2°C). If the melting point is depressed or broadened, impurities are still disrupting the crystal lattice, and a second recrystallization is required. Additionally, FT-IR can be used to confirm the presence of the sharp nitrile (C≡N) stretch at ~2210-2230 cm⁻¹[3].

References

  • "5-Methyl-6-(methylthio)nicotinonitrile", Benchchem.
  • "Recrystallization - Single Solvent", University of Alberta.
  • "Recrystallization", Chemistry LibreTexts.
  • "Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity", Oriental Journal of Chemistry.

Sources

Troubleshooting low conversion rates in nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nicotinonitrile Chemistry. As an Application Scientist specializing in heterocyclic methodology, I have designed this guide to address the most persistent bottlenecks encountered when synthesizing and functionalizing cyanopyridines (nicotinonitriles).

Rather than simply providing generic reaction conditions, this guide deconstructs the underlying physical organic chemistry—such as catalyst speciation, off-cycle resting states, and cooperative oxidation—to help you logically troubleshoot low conversion rates.

Module 1: De Novo Synthesis of the Nicotinonitrile Core

Q: My one-pot multicomponent condensation (aldehyde, malononitrile, ketone, and ammonium acetate) is stalling at <30% conversion. How do I drive this to completion?

Root Cause Analysis: The synthesis of the highly functionalized pyridine core often fails during the final aromatization step. Traditional basic catalysts (like piperidine or K₂CO₃) facilitate the initial Knoevenagel condensation and Michael addition but fail to promote the final oxidative aromatization efficiently. Without a dedicated hydrogen-bond donor/acceptor network, the dihydropyridine intermediate remains trapped, leading to stalled reactions and complex mixtures.

The Solution: Implement a magnetic H-bond catalyst (e.g., Fe₃O₄@SiO₂@tosyl-carboxamide). This facilitates a Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) . The urea moiety on the catalyst acts as a multi-point hydrogen bond donor/acceptor, stabilizing the transition state and accelerating the loss of H₂/H₂O, driving conversion to >70% ()[1].

G Start Dihydropyridine Intermediate Cat_Trad Traditional Base (e.g., K2CO3) Start->Cat_Trad Cat_HB H-Bond Catalyst (Fe3O4@SiO2@Urea) Start->Cat_HB Stall Stalled Aromatization (<30% Yield) Cat_Trad->Stall CVABO CVABO Mechanism (Cooperative Oxidation) Cat_HB->CVABO Success Nicotinonitrile (>70% Yield) CVABO->Success

Reaction pathways for dihydropyridine aromatization comparing traditional bases and H-bond catalysis.

Self-Validating Protocol: H-Bond Catalyzed Multicomponent Synthesis

  • Preparation: In a solvent-free vessel, combine the aldehyde (1.0 equiv), malononitrile (1.0 equiv), ketone (1.0 equiv), and ammonium acetate (1.5 equiv).

  • Catalyst Addition: Add 10 mg of the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst.

  • Reaction: Heat the mixture to 50 °C. Validation point: Monitor the disappearance of the dihydropyridine intermediate via TLC (UV active at 254 nm); the spot should fully convert to the highly fluorescent nicotinonitrile product within 50 minutes.

  • Workup: Dissolve the mixture in hot acetone. Apply an external magnet to the flask wall to sequester the catalyst. Decant the liquid and concentrate in vacuo to yield the crude nicotinonitrile[2].

Module 2: Catalytic Hydrogenation of the Cyano Group

Q: When reducing 3-cyanopyridine to nicotinaldehyde using Raney-Nickel, my reaction either stalls or over-reduces to 3-picolylamine. How can I control the selectivity?

Root Cause Analysis: The cyano group is highly susceptible to over-reduction. Furthermore, the basicity of the resulting primary amine (or the starting pyridine ring) strongly coordinates to the active nickel sites, poisoning the catalyst. Conversely, if the conditions are too strongly acidic, the Raney-Nickel catalyst is destroyed.

The Solution: A buffered, mildly acidic aqueous medium (using aqueous acetic acid) prevents catalyst poisoning by protonating the basic nitrogen species, while simultaneously accelerating the hydrolysis of the intermediate imine to the desired aldehyde before it can be further reduced to the amine ()[3].

Quantitative Data: Influence of Reaction Conditions on Hydrogenation Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)
Solvent System Methanol / NH₃Aqueous Acetic Acid
H₂ Pressure 30 bar1 bar
Primary Product 3-Picolylamine (Over-reduction)Nicotinaldehyde
Yield 68%93.3%
Catalyst State Poisoned by aminesActive / Recoverable

Self-Validating Protocol: Controlled Hydrogenation to Nicotinaldehyde

  • Setup: In a stirring autoclave, mix 124.8 g of 3-cyanopyridine with 277 g of DI water and 72.2 g of glacial acetic acid.

  • Catalyst Loading: Carefully add 14.6 g of moist Raney-Nickel (approx. 60% Ni content) suspended in 50 g of water. Caution: Never allow Raney-Ni to dry out in air.

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ at a constant pressure of 1 bar. Maintain temperature between 10–30 °C.

  • Monitoring: The reaction is self-validating when hydrogen uptake ceases (typically 3–6 hours).

  • Isolation: Filter the catalyst under an inert atmosphere. The resulting aqueous solution contains high-purity nicotinaldehyde ready for downstream synthesis[3].

Module 3: Transition-Metal Cross-Coupling on Cyanopyridines

Q: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated cyanopyridine, but I am observing severe catalyst deactivation and <15% yield. What is causing this?

Root Cause Analysis: Cyanopyridines are notorious for poisoning palladium and nickel catalysts. Both the pyridine nitrogen (σ-donor) and the cyano group (π-acceptor) coordinate strongly to low-valent metal centers (e.g., Pd(0)). This forms highly stable, off-cycle resting states that sequester the catalyst and prevent the crucial oxidative addition step.

The Solution: You must map the active catalyst speciation accurately. Often, lowering the catalyst loading (evaluating in ppm rather than mol%) and increasing the steric bulk of the phosphine ligand prevents multidentate coordination of the cyanopyridine ()[4]. Alternatively, if the cyano group is only needed for radical stabilization in downstream steps, replace it with a pyridylphosphonium salt . These salts replicate the electron-withdrawing nature of the cyano group but do not poison transition metals ()[5].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Halide Poison Off-Cycle Resting State (N/CN Coordination) Pd0->Poison Excess Substrate Product Cross-Coupled Product OxAdd->Product Transmetalation/ Reductive Elim. Product->Pd0 Cyano Cyanopyridine Substrate Cyano->OxAdd Cyano->Poison

Catalytic cycle showing competitive off-cycle catalyst poisoning by cyanopyridine coordination.

Module 4: Photoredox Reductive Cross-Coupling

Q: My photocatalytic reductive cross-coupling of 4-cyanopyridine with aliphatic amides yields complex mixtures. How do I improve the radical-radical coupling efficiency?

Root Cause Analysis: The efficiency of this transformation relies entirely on the polarity-matched cross-coupling of two distinct radicals. The reaction requires the simultaneous generation of a persistent 4-cyano-1,4-dihydropyridine radical and a transient α-amino radical. If the Brønsted acid used to activate the amide is too weak, the iminium ion intermediate forms too slowly. This leads to a radical mismatch, resulting in the homocoupling of the cyanopyridine rather than the desired cross-coupling.

The Solution: Utilize a strong acid like trifluoromethanesulfonic acid (TfOH). TfOH accelerates iminium formation, ensuring a high steady-state concentration of the α-amino radical upon single-electron transfer (SET), seamlessly matching the generation rate of the cyanopyridine radical ()[6].

Quantitative Data: Acid Additive Effect on Photoredox Coupling

Acid AdditivepKa (in H₂O)Light SourceConversion YieldObservation
NoneN/A456 nm0%No iminium formed
Acetic Acid4.76456 nm<15%Cyanopyridine homocoupling
TfOH-14.0390 nm0%Wavelength mismatch
TfOH -14.0 456 nm 81% Clean cross-coupling

References

  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation Source: RSC Advances URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]

  • Unlocking Aliphatic Tertiary Amides as Versatile Substrates for Photocatalytic Reductive Cross-Coupling Reactions Source: CCS Chemistry URL:[Link]

Sources

Technical Support Center: Purification of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of thioether-containing active pharmaceutical ingredients (APIs).

The synthesis of 5-Methyl-6-(methylthio)nicotinonitrile typically relies on the nucleophilic aromatic substitution (SNAr) of 6-chloro-5-methylnicotinonitrile using a methanethiolate equivalent[1]. While this C–S bond formation is highly efficient—accounting for a significant portion of carbon-heteroatom reactions in pharmaceutical synthesis[2]—it inherently generates a complex profile of sulfur-based impurities. The core challenge in purifying this specific API is that the molecule contains a thioether (methylthio) group. Therefore, your purification methods must selectively remove off-target sulfur species without cleaving or over-oxidizing the API's critical C–S bond.

Purification Workflow

G A Crude SNAr Reaction (API + MeSH + DMDS + Sulfoxides) B N2 Sparging & 0.5M NaOH Wash (Deprotonates MeSH) A->B Quench C Phase Separation B->C D Aqueous Phase (NaSMe) C->D Bottom Layer E Organic Phase (API + DMDS + Sulfoxides) C->E Top Layer F NaOCl Scrubber (Oxidizes to Sulfonates) D->F Waste Treatment G Heptane/EtOAc Crystallization (Exploits Polarity Differences) E->G Solvent Exchange H Pure API Crystals (5-Methyl-6-(methylthio)nicotinonitrile) G->H Filtration I Mother Liquor (DMDS & Sulfoxides) G->I Filtrate Waste

Logical workflow for the selective removal of sulfur impurities from the API mixture.

Physicochemical Data for Rational Purification

Effective troubleshooting requires understanding the physical properties of your target molecule versus its impurities. Rely on the data below to drive your separation logic.

Impurity / CompoundMW ( g/mol )Physical StateRelative PolarityPrimary Removal Strategy
5-Methyl-6-(methylthio)nicotinonitrile (API) 164.23SolidModerateTarget Product
Methanethiol (MeSH) 48.11Gas / Volatile Liquid (bp 6 °C)High (as thiolate)N2 Sparging & Basic Wash
Dimethyl Disulfide (DMDS) 94.20Liquid (bp 109 °C)Low (Non-polar)Selective Crystallization
5-Methyl-6-(methylsulfinyl)nicotinonitrile 180.23SolidHigh (Polar)Silica Chromatography / Mother Liquor
Troubleshooting & FAQs

Q: My crude product has a severe, lingering odor even after extended rotary evaporation. How can I completely eradicate residual methanethiol? A: The odor is caused by unreacted methanethiol (MeSH). Although MeSH is highly volatile (bp 5.95 °C), it easily becomes trapped within the crystal lattice of the crude solid or solvated in residual organic oils. Furthermore, relying solely on evaporation is an environmental and safety hazard. The Causality: MeSH is weakly acidic (pKa ~10.4). By washing the organic layer with a cold, mild aqueous base (e.g., 0.5 M NaOH), you force the equilibrium toward the water-soluble sodium methanethiolate. The Solution: Implement a biphasic basic wash. To ensure a self-validating and safe system, the aqueous waste containing the thiolate must be immediately transferred to a wet scrubber containing sodium hypochlorite (NaOCl). Kinetic modeling of API unit operations demonstrates that wet scrubbing with NaOCl provides >99.9999% removal efficiency by rapidly oxidizing the volatile thiol into odorless, water-soluble sulfonates[3].

Q: HPLC analysis reveals a non-polar impurity eluting significantly later than the API. What is this, and how do I separate it? A: This late-eluting peak is Dimethyl Disulfide (DMDS, CH3-S-S-CH3). The Causality: DMDS is generated via the oxidative dimerization of methanethiol. This side reaction is catalyzed by trace transition metals or simply by exposure to atmospheric oxygen during the reaction workup. Because DMDS lacks any polar functional groups, it is highly lipophilic and will remain in the organic phase during your basic washes. The Solution: Do not attempt to remove DMDS via liquid-liquid extraction. Instead, exploit the structural differences between DMDS and your API. 5-Methyl-6-(methylthio)nicotinonitrile contains a polar nitrile group and a pyridine nitrogen. By performing a recrystallization from a mixed solvent system (such as Heptane/Ethyl Acetate 3:1), the non-polar DMDS remains entirely solvated in the mother liquor, yielding the pure API as a crystalline precipitate.

Q: I am observing an impurity with an [M+16] mass in my LC-MS data. How do I prevent its formation? A: The +16 Da mass shift indicates the presence of 5-Methyl-6-(methylsulfinyl)nicotinonitrile—the sulfoxide derivative of your API. The Causality: Thioethers are highly susceptible to over-oxidation[2]. If the reaction mixture is exposed to strong oxidants, or if the NaOCl from your scrubber system accidentally backflows into the reaction vessel, the methylthio group will oxidize to a sulfoxide (and potentially a sulfone, [M+32]). The Solution: Prevention requires maintaining a strict inert atmosphere (N2 or Argon) during the SNAr reaction and quenching steps. If the sulfoxide has already formed, crystallization may not fully remove it due to co-crystallization phenomena. In this case, normal-phase silica gel chromatography is required. The sulfoxide is significantly more polar than the thioether and will be strongly retained on the silica column, allowing the API to elute first using a Hexane/Ethyl Acetate gradient.

Q: Can I use solid-supported metal scavengers (like Si-Thiol) to clean up the sulfur impurities? A: No. This is a frequent point of confusion in API synthesis. The Causality: Reagents like silica-bound 1-propanethiol (Si-Thiol) are designed to scavenge residual transition metals (such as Pd, Pt, or Cu) by binding them to the grafted sulfur moiety. They do not scavenge other sulfur compounds. To remove sulfur impurities like MeSH or DMDS, you must rely on the phase separation and crystallization protocols detailed below, rather than solid-supported scavengers.

Validated Experimental Protocol: Biphasic Quench & Selective Crystallization

This protocol is designed as a self-validating system: the absolute absence of odor confirms successful MeSH removal, and the formation of distinct, sharp crystals confirms DMDS exclusion.

  • Reaction Quench: Upon completion of the SNAr reaction, cool the reactor to 0–5 °C under a continuous nitrogen sweep to prevent premature oxidation.

  • Basic Partitioning: Add an equal volume of cold 0.5 M NaOH (aq) and Ethyl Acetate to the crude mixture. Stir vigorously for 10 minutes to ensure complete deprotonation of residual MeSH.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the API and DMDS. The bottom aqueous layer contains sodium methanethiolate.

  • Oxidative Scrubbing (Critical Safety Step): Immediately drain the aqueous layer directly into a secondary containment vessel pre-charged with an excess of 10% w/v Sodium Hypochlorite (bleach). Stir for 30 minutes to oxidize the thiolate to methanesulfonate[3].

  • Solvent Exchange: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure until a thick oil is obtained.

  • Crystallization: Dissolve the oil in a minimal amount of hot Ethyl Acetate (approx. 2 mL/g of crude). Slowly add Heptane dropwise while maintaining heat until the solution becomes slightly turbid (cloud point).

  • Isolation: Allow the solution to cool to room temperature, then chill to 4 °C for 2 hours. Filter the resulting crystals and wash with ice-cold Heptane. The DMDS and trace sulfoxides will be discarded in the filtrate.

References
  • Title: 5-Methyl-6-(methylthio)
  • Source: researchgate.
  • Source: acsgcipr.

Sources

Optimizing temperature conditions for methylthio displacement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. This guide is designed for researchers and drug development professionals optimizing nucleophilic aromatic substitution (S_NAr) reactions involving methylthio (-SMe) leaving groups.

The methylthio group is a highly versatile handle in heterocyclic chemistry, particularly for functionalizing pyrimidines, triazines, and other privileged pharmaceutical scaffolds. However, because the thiolate anion is a relatively poor leaving group compared to halogens, optimizing the thermodynamic and kinetic conditions of this displacement is a frequent bottleneck in synthetic workflows[1].

Below, we break down the mechanistic causality of these reactions, provide a troubleshooting FAQ, and outline self-validating protocols to ensure your success at the bench.

Part 1: The Mechanistic Causality of Temperature in S_NAr

To optimize temperature, we must first understand the energy landscape of the reaction. In an S_NAr reaction, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the anionic Meisenheimer complex [2].

Because the -SMe group is only moderately electron-withdrawing, it does not sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring on its own[1]. Consequently, the activation energy barrier to form the Meisenheimer complex remains high, demanding significant thermal kinetic energy (usually >100 °C) to drive the reaction forward.

SNAr_Mechanism Substrate Aryl-SMe (Activated Ring) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + Nu⁻ (High Temp Required) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Aryl-Nu Product Meisenheimer->Product Fast Elimination LeavingGroup MeS⁻ (Leaving Group) Meisenheimer->LeavingGroup

Fig 1: SNAr addition-elimination mechanism showing energy-intensive Meisenheimer complex formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My methylthio displacement reaction is showing low to no conversion at 80 °C. Should I just increase the temperature? A: Yes, but temperature alone may not be enough. For direct -SMe displacement, temperatures between 120 °C and 150 °C are standard[2]. However, you must pair this thermal energy with the correct solvent and base. Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the cation of your base (e.g., Cs⁺ or K⁺) while leaving the nucleophilic anion "naked" and highly reactive[1]. Furthermore, using heavier alkali metal carbonates like Cesium Carbonate (Cs₂CO₃) enhances solubility and reaction rates at these elevated temperatures[2].

Q2: Heating my reaction above 100 °C causes my substrate to degrade. How can I achieve displacement under milder conditions? A: If your substrate is thermally sensitive, you must alter the electronic nature of the leaving group. Employ the Oxidation Strategy . By oxidizing the methylthio group to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group, you drastically increase the electrophilicity of the attached carbon[3]. The sulfone is an exceptional leaving group, lowering the activation energy barrier so significantly that displacement can often proceed smoothly at room temperature to 80 °C[3].

Q3: I am observing unexpected side products when heating my direct displacement reaction. What is happening? A: Aggressive heating can trigger several competing pathways:

  • Unwanted Oxidation: At high temperatures in the presence of air, the sulfur atom can prematurely oxidize to sulfoxides or sulfones, leading to a complex mixture of reactivities[1].

  • The "Sulfur Dance": Thiolate anions cleaved during the reaction can act as nucleophiles themselves. At elevated temperatures, reversible S_NAr exchanges (intermolecular sulfur substitutions) can occur, scrambling your substituents and leading to poly-sulfurated byproducts[4].

  • Denitration: If your ring relies on a nitro group for activation, extreme heat can cause the nitro group itself to act as a leaving group[1].

Q4: Are there alternative solvent systems for specific heterocycles that resist standard DMF/DMSO conditions? A: Yes. For highly deactivated systems like 2-methylthio-4-pyrimidinones, researchers have successfully utilized Pivalic Acid at 130 °C. In this unique environment, the acid acts as both a high-boiling solvent and a mild catalyst, protonating the heterocycle to increase its electrophilicity and facilitate the S_NAr reaction[5].

Temp_Optimization Start Methylthio Displacement Stalled / Low Yield CheckHeat Is Substrate Thermally Stable? Start->CheckHeat Stable Direct High-Temp S_NAr (100-150 °C) CheckHeat->Stable Yes Unstable Oxidation Strategy (mCPBA to -SO2Me) CheckHeat->Unstable No Solvent Use High-Boiling Polar Aprotic Solvent (DMF/DMSO) Stable->Solvent MildSNAr Mild S_NAr (25-80 °C) Unstable->MildSNAr Enhanced Leaving Group Microwave Microwave Irradiation (Sealed Tube, 150 °C) Solvent->Microwave If still slow

Fig 2: Decision tree for optimizing temperature and conditions in methylthio displacements.

Part 3: Quantitative Comparison of Leaving Groups

To make an informed decision on whether to heat your reaction or oxidize your substrate, consult the thermodynamic requirements summarized below:

Leaving GroupRelative ReactivityTypical Temp RangeRecommended SolventsActivation Required
-SMe (Methylthio)Low100 °C – 150 °CDMF, DMSO, Pivalic AcidStrong EWG (e.g., -NO₂, -CN)[1],[2]
-S(O)Me (Sulfoxide)Moderate60 °C – 100 °CTHF, Dioxane, DMFModerate EWG[3]
-SO₂Me (Sulfone)High25 °C – 80 °CEtOH, THF, DCMMinimal (Heterocycle sufficient)[3]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to workup without confirming the analytical checkpoints.

Protocol A: Direct High-Temperature Thermal Displacement

Best for thermally stable substrates with strong electron-withdrawing groups.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser, add the aryl methyl sulfide (1.0 eq)[1].

  • Reagent Addition: Add the amine nucleophile (1.2 – 2.0 eq) and anhydrous Cs₂CO₃ (2.0 – 3.0 eq). Causality: An excess of amine ensures pseudo-first-order kinetics, while Cs₂CO₃ acts as a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity without competing for the electrophilic site[2].

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M. Causality: DMF's high dielectric constant stabilizes the polar Meisenheimer transition state[1].

  • Heating: Heat the mixture to 120 °C under an inert atmosphere (N₂ or Ar) to prevent unwanted thermal oxidation of the thioether[2].

  • Validation Checkpoint (LC-MS): Monitor after 2 hours. A successful displacement by a primary amine will result in a mass shift of (Amine MW - 48 Da) , corresponding to the addition of the amine and the loss of methanethiol (CH₃SH).

  • Workup: Once complete, cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with brine to remove residual DMF[1].

Protocol B: Two-Step Oxidation & Mild Displacement

Best for thermally sensitive substrates or weak nucleophiles.

Step 1: Oxidation to Sulfone

  • Dissolve the aryl methyl sulfide (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add m-CPBA (2.2 eq). Causality: Exactly 2.0 equivalents are required for full oxidation to the sulfone; the slight 0.2 eq excess accounts for trace moisture and ensures no reactive sulfoxide intermediate remains[3].

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (LC-MS): The product mass must shift by exactly +32 Da (addition of two oxygen atoms). A +16 Da shift indicates an incomplete reaction stalled at the sulfoxide.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Isolate the sulfone.

Step 2: Mild Displacement

  • Dissolve the newly formed sulfone (1.0 eq) in Ethanol or THF at room temperature[3].

  • Add the amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at 25 °C – 60 °C. Causality: The highly electron-withdrawing nature of the -SO₂Me group lowers the LUMO so effectively that the kinetic energy provided by room temperature or mild heating is sufficient to reach the transition state[3].

  • Monitor by TLC or LC-MS until the sulfone is consumed, then concentrate and purify via silica gel chromatography.

References[1] Title: Technical Support Center: Optimizing Methylthio Group Displacement Reactions | Source: benchchem.com | URL: Link[3] Title: The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring | Source: benchchem.com | URL: Link[4] Title: “The Sulfur Dance” Around Arenes and Heteroarenes ‐ the Reversible Nature of Nucleophilic Aromatic Substitutions | Source: unibo.it | URL: Link[2] Title: Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction | Source: rhhz.net | URL: Link[5] Title: ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid | Source: researchgate.net | URL: Link

Sources

Technical Support Center: Regioselectivity in 5-Methyl-6-(methylthio)nicotinonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4). This highly functionalized pyridine scaffold is a critical building block in medicinal chemistry and agrochemical development. However, its multiple reactive nodes—a methylthio group, a nitrile group, and the pyridine nitrogen—often lead to competing reaction pathways.

Due to the electron-withdrawing nature of the nitrogen atom and the nitrile group, the pyridine ring is highly deactivated towards electrophilic aromatic substitution, making nucleophilic pathways the primary mode of functionalization[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Visualizing the Reaction Pathways

The following logic diagram maps the divergent reactivity of the scaffold based on reagent selection. Understanding these pathways is critical for avoiding chemoselectivity pitfalls.

Regioselectivity SM 5-Methyl-6-(methylthio) nicotinonitrile Ox Oxidation Pathway SM->Ox Nuc Nucleophilic Pathway SM->Nuc Red Reduction Pathway SM->Red Sulfone 6-Methanesulfonyl (Excellent Leaving Group) Ox->Sulfone mCPBA (2.1 eq) 0°C to RT NOxide Pyridine N-Oxide (Over-oxidation) Ox->NOxide mCPBA (>3 eq) Heat SNAr S_NAr at C6 (Desired Substitution) Nuc->SNAr Soft Nuc / Amines (via Sulfone intermediate) NitrileAdd Addition to Nitrile (Side Reaction) Nuc->NitrileAdd Hard Nuc (Grignard) or High Heat Amine Primary Amine (Chemoselective) Red->Amine BH3·THF or Raney Ni / H2 Desulf Desulfurization (Catalyst Poisoning) Red->Desulf Pd/C, H2

Divergent reactivity pathways of 5-Methyl-6-(methylthio)nicotinonitrile based on reagent selection.

Troubleshooting Guide & FAQs

FAQ 1: Why am I seeing nitrile addition products when attempting S_NAr with amines at C6?

Symptom: Reaction with primary/secondary amines yields imine/ketone byproducts instead of the desired 6-amino substituted pyridine. Causality: Nucleophilic aromatic substitution (S_NAr) on activated pyridines requires the presence of a competent leaving group[2]. While the C6 position is electrophilically activated by the ortho-nitrogen and para-cyano group, the methylthio (-SCH₃) moiety is a relatively poor leaving group compared to halogens or sulfones. If the reaction requires high temperatures (>80 °C) to force the S_NAr, the increased kinetic energy allows the amine to attack the highly polarized, sterically accessible nitrile carbon at C3. Solution: Perform a two-step sequence. First, oxidize the thioether to a methanesulfonyl (-SO₂CH₃) group. The sulfone is a vastly superior leaving group, which lowers the activation energy for S_NAr, allowing the substitution to proceed rapidly at room temperature. This completely preserves the nitrile group.

FAQ 2: During oxidation of the methylthio group, I'm observing a highly polar byproduct. Is this the sulfone?

Symptom: TLC/LCMS shows a highly polar mass corresponding to [M+16] or [M+32] beyond the expected sulfone mass. Causality: You are likely over-oxidizing the substrate to the pyridine N-oxide. Although the pyridine ring is deactivated by the electron-withdrawing -CN and -SO₂CH₃ groups, excess oxidant combined with elevated temperatures will force the oxidation of the ring nitrogen. Solution: Strictly control stoichiometry and temperature. Use exactly 2.1 equivalents of m-chloroperoxybenzoic acid (mCPBA) at 0 °C, warming to room temperature only after the first equivalent has reacted. Quench the reaction promptly once the sulfone is formed.

FAQ 3: How can I reduce the nitrile to a primary amine without cleaving the C-S bond?

Symptom: Using Palladium on carbon (Pd/C) and H₂ results in complex mixtures, stalled reactions, and desulfurization (loss of the -SCH₃ group). Causality: Thioethers are notorious catalyst poisons for Palladium. Furthermore, Pd/C under a hydrogen atmosphere readily performs hydrodesulfurization, irreversibly cleaving the C-S bond. Solution: Abandon Pd/C. Instead, use Borane-THF (BH₃·THF) complex or Raney Nickel. Borane provides excellent chemoselectivity, reducing the nitrile to a primary amine without interacting with the thioether or the pyridine ring.

Data Presentation: Regiochemical Outcomes by Reagent Class

The methylthio group can serve as a functional handle, participating in regiocontrolled S_NAr reactions depending on the hardness of the nucleophile[3]. Use the following table to predict the primary site of attack based on your reagent selection:

Reagent ClassReagent ExamplePrimary Reaction SiteRegiochemical Outcome
Hard Nucleophile CH₃MgBr (Grignard), R-LiC3 (Nitrile)Addition (Imine / Ketone formation)
Soft Nucleophile NaSMe, Aliphatic AminesC6 (Methylthio/Sulfone)S_NAr (Displacement of -SCH₃ or -SO₂CH₃)
Electrophilic Reductant BH₃·THFC3 (Nitrile)Chemoselective Reduction (Primary Amine)
Oxidant mCPBA (2.1 eq)S (Thioether)Oxidation (Sulfone formation)

Experimental Protocols

Protocol A: Chemoselective Oxidation to 6-Methanesulfonyl-5-methylnicotinonitrile

This protocol is self-validating: the conversion of the non-polar thioether to the highly polar, UV-active sulfone can be easily tracked via TLC, and the basic workup ensures the complete removal of the m-CBA byproduct.

  • Dissolution: Dissolve 5-Methyl-6-(methylthio)nicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Oxidant Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% max, 2.1 eq) in small portions over 15 minutes to prevent thermal runaway and suppress N-oxide formation.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 2 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The sulfone will appear as a significantly more polar spot compared to the starting thioether.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL/mmol) to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 15 mL/mmol) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone intermediate as a white/pale yellow solid.

Protocol B: Room-Temperature S_NAr with Aliphatic Amines

By utilizing the sulfone generated in Protocol A, this method avoids the high temperatures that typically lead to unwanted nitrile addition.

  • Preparation: Dissolve the 6-methanesulfonyl-5-methylnicotinonitrile intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or THF) at a concentration of 0.2 M.

  • Amine Addition: Add the desired aliphatic amine (e.g., morpholine, piperidine, or benzylamine) (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 4-6 hours. Do not heat. The superior leaving group ability of the sulfone allows the S_NAr to proceed smoothly at ambient temperature.

  • Workup: Dilute the reaction with ethyl acetate. If using DMF, wash the organic layer with 5% aqueous LiCl (3x) to remove the solvent, followed by a brine wash.

  • Purification: Dry, concentrate, and purify the crude product via silica gel flash column chromatography to isolate the pure 6-amino-5-methylnicotinonitrile derivative.

References

  • Benchchem. "5-Methyl-6-(methylthio)nicotinonitrile - Properties and Reactions." Benchchem Chemical Database.
  • MDPI. "Nucleophilic Dearomatization of Activated Pyridines." Molecules, 2018.
  • Thieme. "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridines as Key Precursors." Synthesis, 2013.

Sources

Technical Support Center: Synthesis of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-6-(methylthio)nicotinonitrile (CAS No. 261625-49-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable nicotinonitrile derivative. We will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Synthesis Overview & Key Strategies

The successful synthesis of 5-Methyl-6-(methylthio)nicotinonitrile hinges on a few robust and well-documented strategies. The most prevalent and reliable method involves a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. An alternative approach involves the S-alkylation of a thione precursor. Understanding these pathways is critical for effective troubleshooting.

Here is a streamlined workflow illustrating the primary synthetic routes.

cluster_0 Route A: Nucleophilic Aromatic Substitution (SₙAr) cluster_1 Route B: S-Alkylation a1 6-Chloro-5-methylnicotinonitrile (Key Intermediate) a3 5-Methyl-6-(methylthio)nicotinonitrile (Final Product) a1->a3 SₙAr Reaction Aprotic Solvent (e.g., DMF) a2 Sodium Thiomethoxide (NaSMe) b1 2-Thioxo-1,2-dihydropyridine Precursor b3 5-Methyl-6-(methylthio)nicotinonitrile (Final Product) b1->b3 Base-catalyzed S-Alkylation b2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) start Select Synthesis Strategy start->a1 start->b1 start Problem: Low or No Yield check_sm Analysis by TLC/LC-MS: Is starting material (SM) fully consumed? start->check_sm sm_present NO: Incomplete Reaction check_sm->sm_present No sm_absent YES: SM Consumed, No Product check_sm->sm_absent Yes cause1 Cause: Degraded Nucleophile (NaSMe) sm_present->cause1 cause2 Cause: Insufficient Temperature or Reaction Time sm_present->cause2 cause3 Cause: Poor Solvent Quality (Presence of Water) sm_present->cause3 cause4 Cause: Product Degradation sm_absent->cause4 cause5 Cause: Workup Issue (Product lost during extraction) sm_absent->cause5 sol1 Solution: Use fresh, high-purity NaSMe. Protect from air/moisture. cause1->sol1 sol2 Solution: Gradually increase temp (e.g., 50-80 °C). Monitor by TLC to determine optimal time. cause2->sol2 sol3 Solution: Use anhydrous grade solvent. Dry glassware thoroughly. cause3->sol3 sol4 Solution: Avoid excessive heat (>100 °C). Ensure workup is not overly acidic or basic. cause4->sol4 sol5 Solution: Check pH of aqueous layer. Perform multiple extractions with a suitable solvent (e.g., EtOAc, DCM). cause5->sol5

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Presence of Significant Impurities in Crude Product

Contamination by side products is a common issue that complicates purification.

Side Reaction 1: Alkoxy-de-thiolation
  • Symptom: You observe a byproduct with a mass corresponding to the replacement of the -SMe group with an alkoxy group from the solvent (e.g., -OEt if using ethanol).

  • Causality: The methylthio group, while generally stable, can be displaced by other nucleophiles under certain conditions. [1]This is particularly problematic if nucleophilic solvents like alcohols are used, or if the reaction is heated for extended periods in the presence of basic impurities.

  • Solution:

    • Strictly use aprotic solvents like DMF or DMSO for the SNAr reaction.

    • Ensure the reaction is quenched by pouring it into water, rather than adding alcohol.

    • Purify the 6-chloro-5-methylnicotinonitrile starting material to remove any basic residues that could catalyze this side reaction.

Side Reaction 2: Nitrile Hydrolysis
  • Symptom: TLC analysis shows a new, more polar spot, and IR analysis reveals a broad O-H stretch and a C=O peak. Mass spectrometry may show a mass increase of +17 (addition of H₂O) or +18 (full hydrolysis to carboxylic acid).

  • Causality: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. [1]While generally robust, prolonged exposure to harsh workup conditions can initiate this process.

  • Solution:

    • Maintain a neutral or slightly basic pH during the aqueous workup.

    • Avoid prolonged heating of the reaction mixture after the reaction is complete.

    • If an acidic wash is necessary, perform it quickly and at a low temperature.

Data Summary for Troubleshooting
Observation Potential Cause Recommended Action
Multiple spots on TLC plateImpure starting material or side reactionsVerify purity of 6-chloro-5-methylnicotinonitrile. Check reaction solvent and temperature.
Oily product, fails to solidifyResidual high-boiling solvent (DMF/DMSO) or impuritiesDry under high vacuum. Analyze by ¹H NMR. Purify via column chromatography or recrystallization.
Product darkens significantlyDecompositionAvoid excessive heat during reaction and purification. Store final product under inert gas, protected from light.
Low yield, but clean conversionMechanical loss during workup/purificationEnsure complete extraction from the aqueous phase. Optimize recrystallization solvent volume.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-6-(methylthio)nicotinonitrile

This protocol is a representative procedure for the SNAr reaction.

Materials:

  • 6-chloro-5-methylnicotinonitrile (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 6-chloro-5-methylnicotinonitrile (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Nucleophile Addition: Carefully add sodium thiomethoxide (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quench: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Wash: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to afford the pure 5-Methyl-6-(methylthio)nicotinonitrile as a solid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol or ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile. (URL: [Link])

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosubstituted Acrylonitriles, II. 2-Aminothiophenes from α-Oxo-mercaptans and Methylene-active Nitriles. Chemische Berichte, 99(1), 94-100. (Note: This is a foundational reference for a related class of compounds and principles). (URL: While a direct link to the 1966 article is not available, the Gewald reaction is extensively reviewed, for example, on Wikipedia: [Link])

  • Organic Syntheses Procedure for Nicotinonitrile. (URL: [Link])

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the 1H NMR Interpretation of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth, technical interpretation of the 1H NMR spectrum of 5-Methyl-6-(methylthio)nicotinonitrile, a versatile building block in medicinal chemistry. In the absence of publicly available experimental data, this guide will leverage high-quality predicted data and provide a comparative analysis with structurally related nicotinonitrile derivatives to offer a robust and instructive framework for spectral interpretation.

The structural complexity of substituted pyridines, such as 5-Methyl-6-(methylthio)nicotinonitrile, often translates into nuanced 1H NMR spectra. The chemical shifts and coupling patterns of the aromatic protons are influenced by the interplay of electronic effects from the nitrile, methyl, and methylthio substituents. A thorough understanding of these influences is critical for accurate spectral assignment and, consequently, for the confirmation of the molecule's identity.

Deciphering the 1H NMR Spectrum of 5-Methyl-6-(methylthio)nicotinonitrile: A Predicted Analysis

The 1H NMR spectrum of 5-Methyl-6-(methylthio)nicotinonitrile is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The following interpretation is based on established principles of NMR spectroscopy and predicted data.

Molecular Structure and Proton Designations:

Figure 1. Structure of 5-Methyl-6-(methylthio)nicotinonitrile with proton labeling.

Predicted 1H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
18.45d1HH-2
27.75d1HH-4
32.60s3HS-CH₃
42.40s3H5-CH₃

Disclaimer: The chemical shift values presented are predicted and may vary from experimental values.

In-Depth Interpretation:
  • Aromatic Protons (H-2 and H-4):

    • H-2 (Predicted δ 8.45 ppm, doublet): The proton at the C-2 position is expected to be the most deshielded aromatic proton. This significant downfield shift is primarily due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nature of the cyano group at C-3. It is predicted to appear as a doublet due to coupling with the H-4 proton. The meta-coupling constant (⁴J) between H-2 and H-4 is typically small, in the range of 2-3 Hz.

    • H-4 (Predicted δ 7.75 ppm, doublet): The proton at the C-4 position is also in the aromatic region but is expected to be upfield relative to H-2. It is influenced by the electron-donating methyl group at the meta-position (C-5) and the electron-withdrawing cyano group at the ortho-position (C-3). The signal is anticipated to be a doublet due to coupling with the H-2 proton.

  • Methyl Protons (S-CH₃ and 5-CH₃):

    • S-CH₃ (Predicted δ 2.60 ppm, singlet): The protons of the methylthio group are expected to appear as a sharp singlet in the upfield region. The chemical shift is characteristic for a methyl group attached to a sulfur atom, which is less electronegative than oxygen, resulting in a more shielded environment compared to a methoxy group.

    • 5-CH₃ (Predicted δ 2.40 ppm, singlet): The protons of the methyl group at the C-5 position are also expected to be a sharp singlet. This signal is typically found in the region for methyl groups attached to an aromatic ring.

Comparative Analysis with Structurally Related Nicotinonitrile Derivatives

To provide a more robust understanding of the predicted spectrum, it is insightful to compare it with the experimental 1H NMR data of structurally similar compounds. This comparison allows for the validation of the predicted chemical shift ranges and highlights the electronic influence of different substituents on the pyridine ring.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)Reference
5-Methyl-6-(methylthio)nicotinonitrile (Predicted) 8.45 (d)7.75 (d)--2.60 (s, S-CH₃), 2.40 (s, 5-CH₃)-
5-Methylnicotinonitrile8.68 (d)7.95 (t)-8.68 (d)2.43 (s, 5-CH₃)[1]
6-Chloronicotinonitrile8.75 (dd)8.05 (dd)7.55 (dd)--[2]
2-Chloronicotinonitrile-8.25 (dd)7.50 (dd)8.55 (dd)-[3]
2-Amino-4,6-diphenylnicotinonitrile--7.24 (s)-8.10 (m, Ar-H), 7.64 (m, Ar-H), 7.48 (m, Ar-H), 6.98 (s, NH₂)[4]

Analysis of Comparative Data:

  • The predicted chemical shifts for the aromatic protons of 5-Methyl-6-(methylthio)nicotinonitrile (δ 8.45 and 7.75 ppm) fall within the expected range for substituted nicotinonitriles.

  • In 5-Methylnicotinonitrile, the H-2 and H-6 protons are the most downfield, which is consistent with their proximity to the ring nitrogen. The introduction of the methylthio group at the 6-position in our target molecule is expected to cause a slight upfield shift of the H-2 proton compared to the H-2/H-6 protons in 5-methylnicotinonitrile due to the electron-donating nature of the sulfur atom.

  • The data for 6-Chloronicotinonitrile and 2-Chloronicotinonitrile demonstrate the strong deshielding effect of the chlorine atom on the adjacent protons. This further supports the predicted downfield positions of the aromatic protons in our target molecule, which is also substituted at the 2 and 6 positions relative to the nitrile group.

  • The chemical shift of the 5-CH₃ group in 5-Methylnicotinonitrile (δ 2.43 ppm) is very close to the predicted value for the same group in 5-Methyl-6-(methylthio)nicotinonitrile (δ 2.40 ppm), lending credence to this prediction.

Experimental Protocol for 1H NMR Data Acquisition

For researchers seeking to acquire experimental data for 5-Methyl-6-(methylthio)nicotinonitrile or similar compounds, the following protocol provides a standardized approach for obtaining high-quality 1H NMR spectra.

Workflow for 1H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) add_tms Add a small amount of TMS (internal standard, δ 0.00 ppm) dissolve->add_tms transfer Transfer solution to a clean, dry NMR tube add_tms->transfer instrument_setup Place NMR tube in the spectrometer and lock onto the deuterium signal transfer->instrument_setup Transfer to Spectrometer shimming Shim the magnetic field to obtain optimal resolution instrument_setup->shimming acquire Acquire the 1H NMR spectrum using standard pulse parameters shimming->acquire ft Fourier Transform the FID acquire->ft Process Raw Data (FID) phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal baseline->calibrate integrate Integrate the signals calibrate->integrate

Sources

FTIR Spectral Analysis of the Nitrile Peak in 5-Methyl-6-(methylthio)nicotinonitrile: A Comparative Guide to Sampling Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with spectral inconsistencies when analyzing highly conjugated functional groups. For 5-Methyl-6-(methylthio)nicotinonitrile (CAS 261625-49-4)—a crucial building block in medicinal chemistry and agrochemical development—the nitrile (-C≡N) stretching vibration is the definitive diagnostic marker[1]. Located in the isolated 2210–2230 cm⁻¹ spectral window, this peak is highly sensitive to its local electronic environment[2].

However, the choice of Fourier Transform Infrared (FTIR) sampling modality fundamentally alters the physical presentation of this peak. Misinterpreting these physical artifacts as chemical differences is a common pitfall. This guide objectively compares Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance (DRIFTS) modalities, providing the mechanistic causality behind spectral variations and establishing self-validating protocols for rigorous analysis.

Mechanistic Insights: The Physics of the Nitrile Peak

The -C≡N stretch in 5-Methyl-6-(methylthio)nicotinonitrile is highly conjugated with the aromatic pyridine ring's π-electron system. This conjugation slightly lowers the force constant of the triple bond, shifting the absorption to the ~2220 cm⁻¹ region, producing a sharp, strong dipole moment change[1]. When selecting an FTIR modality, we must account for the optical physics governing light-matter interaction at this specific high-frequency wavenumber:

Transmission (KBr Pellet): The Baseline Standard

In transmission FTIR, the infrared beam passes directly through the sample dispersed in an IR-transparent KBr matrix. The resulting spectrum obeys the Beer-Lambert law linearly. The primary physical challenge is Rayleigh scattering . If the sample particles are not ground below the wavelength of the IR light (< 2 μm), scattering causes a sloping baseline that disproportionately elevates the high-wavenumber region (scattering intensity


), artificially skewing the integration of the 2220 cm⁻¹ nitrile band[3].
ATR-FTIR: The Penetration Depth Phenomenon

ATR relies on an evanescent wave penetrating the sample in contact with a high-refractive-index crystal (e.g., Diamond or ZnSe). The depth of penetration (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) is inversely proportional to the wavenumber. Consequently, the evanescent wave penetrates much shallower at 2220 cm⁻¹ (-C≡N stretch) than at 1000 cm⁻¹ (fingerprint region). Without mathematical correction, the nitrile peak will appear deceptively weak. Furthermore, anomalous dispersion —a sudden fluctuation in the sample's refractive index near strong absorption bands—alters the critical angle of reflection, causing the nitrile peak to exhibit a 1–3 cm⁻¹ red-shift and asymmetrical broadening compared to transmission spectra[4].

Comparative Performance Data

To facilitate instrument selection, the following table summarizes the quantitative and qualitative performance of each modality specifically for analyzing the 2220 cm⁻¹ nitrile peak.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)DRIFTS (KBr Dilution)
Nitrile Peak Intensity Weak (Requires software ATR correction)Strong (Directly proportional to concentration)Moderate (Requires Kubelka-Munk transformation)
Peak Position Shift ~1-3 cm⁻¹ red-shift (Due to anomalous dispersion)True position (~2220 cm⁻¹)Minor shifts (Dependent on particle size & packing)
Sample Preparation None (Direct powder contact)High (Rigorous grinding and vacuum pressing)Moderate (Grinding and loose packing)
Moisture Interference Negligible (Surface analysis)High (Hygroscopic KBr absorbs at 3400 & 1640 cm⁻¹)Moderate (Surface adsorbed water)
Optimal Use Case Rapid QA/QC, polymorph screeningRigorous quantitative analysis, publication dataRefractory powders, surface-modified catalysts

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol includes built-in checks to confirm the physics of the measurement are sound before data is accepted.

Protocol 1: KBr Pellet Transmission (Quantitative Gold Standard)
  • Matrix Preparation: Dry FT-IR grade KBr at 110°C for 24 hours to eliminate adsorbed water.

  • Sample Grinding: Mill 1 mg of 5-Methyl-6-(methylthio)nicotinonitrile with 100 mg of KBr in an agate mortar for 3–5 minutes.

    • Causality: Particle sizes must be reduced strictly below 2 μm to prevent Rayleigh scattering, which would otherwise lift the baseline near the 2220 cm⁻¹ peak.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a continuous crystalline lattice.

  • System Validation Check: Visually inspect the pellet; it must be completely translucent. In the software, verify that the baseline transmittance at 4000 cm⁻¹ is >70% and perfectly flat. A sloping baseline invalidates the quantitative accuracy of the nitrile peak and requires re-grinding.

  • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

Protocol 2: ATR-FTIR (Rapid Screening)
  • Background Collection: Clean the Diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • System Validation Check: Run a background scan; the spectrum must show a flat 100% transmittance line with no residual organic peaks.

  • Sample Application: Place 2-3 mg of the neat 5-Methyl-6-(methylthio)nicotinonitrile powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Intimate optical contact is mandatory because the evanescent wave decays exponentially within 0.5–2 μm of the crystal surface[3]. Air gaps will destroy the signal-to-noise ratio at the 2220 cm⁻¹ band.

  • Data Acquisition & Correction: Collect the spectrum at 4 cm⁻¹ resolution.

    • System Validation Check: Apply the software's "ATR Correction" algorithm. Verify that the relative intensity of the 2220 cm⁻¹ peak increases proportionately to the fingerprint region, confirming the wavelength-dependent penetration depth artifact has been neutralized.

Modality Decision & Validation Workflow

FTIR_Validation_Workflow cluster_ATR ATR-FTIR Modality cluster_KBr Transmission Modality Start 5-Methyl-6-(methylthio) nicotinonitrile Sample ATR_Prep Apply to Diamond Crystal & Engage Pressure Anvil Start->ATR_Prep KBr_Prep Grind with KBr (1:100) & Press at 10 Tons Start->KBr_Prep ATR_Val Validation: Force Gauge Stable & Peak at 2220 cm⁻¹ ATR_Prep->ATR_Val ATR_Corr Apply ATR Correction (Depth of Penetration) ATR_Val->ATR_Corr Output Accurate Nitrile Peak Quantification ATR_Corr->Output KBr_Val Validation: Pellet is Visually Clear & Baseline >70% T KBr_Prep->KBr_Val KBr_Scan Collect Spectrum (Linear Beer-Lambert) KBr_Val->KBr_Scan KBr_Scan->Output

Fig 1: Self-validating FTIR workflow for nitrile peak analysis comparing ATR and KBr modalities.

References

  • Benchchem. "5-Methyl-6-(methylthio)nicotinonitrile". Benchchem Product Catalog.
  • ResearchGate. "Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes". ResearchGate Publications.
  • Shimadzu. "Points to Note in Rubber Analysis : Black Rubber (ATR Depth of Penetration and Nitrile Shifts)". Shimadzu Technical Notes.
  • Thermo Fisher Scientific. "Educational experiment package Volume 1: FTIR Principles". Thermo Fisher Scientific Documentation.

Sources

Mass spectrometry fragmentation patterns of 5-Methyl-6-(methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Methyl-6-(methylthio)nicotinonitrile: A Comparative Analysis

This guide provides a detailed examination of the mass spectrometric behavior of 5-Methyl-6-(methylthio)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1] Understanding its fragmentation patterns under various ionization techniques is crucial for its unambiguous identification, structural elucidation, and differentiation from related compounds during drug development and discovery. We will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering a comparative perspective grounded in the fundamental principles of mass spectrometry.

Introduction to the Analyte

5-Methyl-6-(methylthio)nicotinonitrile (Molecular Formula: C₈H₈N₂S, Molecular Weight: 164.23 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with a nitrile (-C≡N) group, a methyl (-CH₃) group, and a methylthio (-SCH₃) group.[1] The presence of these distinct functional groups dictates a rich and predictable fragmentation pattern, providing a unique fingerprint for its identification. Mass spectrometry serves as a primary analytical tool for confirming its molecular weight and revealing its structural architecture through controlled fragmentation.[1]

Part 1: High-Energy Fragmentation via Electron Ionization (EI-MS)

Electron Ionization (EI) is a classic, high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This "hard" ionization method is exceptionally useful for structural elucidation by piecing together the puzzle of its fragment ions.

The Molecular Ion (M⁺•)

Upon electron impact (typically at 70 eV), the molecule loses an electron to form a radical cation, known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

For 5-Methyl-6-(methylthio)nicotinonitrile, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 164. The presence of an aromatic pyridine ring generally leads to a relatively stable molecular ion, which should be observable in the spectrum.[2] However, some highly substituted or aliphatic nitrile compounds can exhibit weak or absent molecular ion peaks.[3] The presence of nitrogen means the molecular weight is an even number, consistent with the Nitrogen Rule.

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes a series of predictable cleavage and rearrangement reactions. The primary fragmentation sites are dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.

  • α-Cleavage at the Methylthio Group (Loss of •CH₃): The most facile cleavage is often the loss of the terminal methyl radical from the methylthio group. This is a common pathway for methyl thioethers.[4] This fragmentation results in a highly stable, resonance-stabilized cation at m/z 149 . The stability of this ion suggests that the [M-15]⁺ peak is likely to be one of the most abundant in the spectrum.

  • Loss of the Nitrile Group (as HCN): Aromatic nitriles, particularly cyanopyridines, are known to eliminate a neutral molecule of hydrogen cyanide (HCN).[5] This pathway involves the abstraction of a hydrogen atom, likely from the ring's methyl group, leading to a fragment ion at m/z 137 ([M-27]⁺).

  • Cleavage of the C-S Bond (Loss of •SCH₃): The entire methylthio radical can be lost through the cleavage of the C-S bond attached to the pyridine ring. This results in a fragment ion at m/z 117 ([M-47]⁺), corresponding to the 3-cyano-5-methyl-pyridin-2-yl cation.

  • Loss of Thioformaldehyde (CH₂S) via Rearrangement: A characteristic rearrangement for compounds containing a methyl group ortho to a thioether is the transfer of two hydrogen atoms from the methyl group to the sulfur atom, followed by the elimination of a neutral thioformaldehyde molecule. This would produce a radical cation at m/z 118 ([M-46]⁺•).

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

EI_Fragmentation_Pathways cluster_frags M 5-Methyl-6-(methylthio)nicotinonitrile M⁺• m/z 164 F149 [M - CH₃]⁺ m/z 149 M->F149 - •CH₃ F137 [M - HCN]⁺• m/z 137 M->F137 - HCN F117 [M - SCH₃]⁺ m/z 117 M->F117 - •SCH₃ F118 [M - CH₂S]⁺• m/z 118 M->F118 - CH₂S (Rearrangement) ESI_MS_Workflow Analyte Analyte in Solution ESI Electrospray Ionization Analyte->ESI M_H [M+H]⁺ m/z 165 ESI->M_H MS1 MS1 Analysis (Mass Selection) CID Collision-Induced Dissociation (CID) MS1->CID Fragments Fragment Ions CID->Fragments MS2 MS2 Analysis (Fragment Detection) M_H->MS1 Fragments->MS2

Sources

Comparative Characterization Guide: 5-Methyl-6-(methylthio)nicotinonitrile vs. 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, pyridine-3-carbonitrile (nicotinonitrile) derivatives serve as highly versatile building blocks [1]. The functionalization of the C6 position is a critical vector for exploring Structure-Activity Relationships (SAR). This guide provides an objective, data-driven comparison between the electrophilic precursor 6-Chloro-5-methylnicotinonitrile and its functionalized thioether analog, 5-Methyl-6-(methylthio)nicotinonitrile [2]. By examining their physicochemical properties, spectroscopic profiles, and synthetic workflows, researchers can better predict reactivity and validate structural integrity during complex synthesis.

Structural and Physicochemical Comparison

The substitution of a hard chloride leaving group with a soft methylthio group fundamentally alters the electronic landscape of the pyridine core. Table 1 summarizes the key physicochemical differences.

Property6-Chloro-5-methylnicotinonitrile (Precursor)5-Methyl-6-(methylthio)nicotinonitrile (Product)
CAS Number 66909-33-9 [3]261625-49-4 [2]
Molecular Formula C₇H₅ClN₂C₈H₈N₂S
Molecular Weight 152.58 g/mol 164.23 g/mol
C6 Substituent Chloro (-Cl)Methylthio (-SCH₃)
Electronic Effect at C6 Strong Inductive Withdrawing (-I)Resonance Donating (+M), Weak Inductive (-I)
Reactivity Profile Electrophile (Undergoes SNAr)Nucleophile/Stable Scaffold
Key IR Stretch C-Cl (~750 cm⁻¹)C-S (~700 cm⁻¹)

Spectroscopic Characterization & Causality

To ensure rigorous structural validation, understanding the causality behind the spectroscopic shifts is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from a chloro to a methylthio substituent induces distinct shielding effects on the pyridine ring's protons (H2 and H4).

  • 6-Chloro-5-methylnicotinonitrile: The highly electronegative chlorine atom exerts a strong inductive pull (-I effect), heavily deshielding the aromatic protons. H2 typically resonates at ~8.60 ppm, and H4 at ~7.85 ppm as doublets with a meta-coupling constant (

    
     Hz). The 5-methyl group appears as a singlet at ~2.40 ppm.
    
  • 5-Methyl-6-(methylthio)nicotinonitrile: The sulfur atom of the methylthio group is less electronegative than chlorine and capable of donating electron density into the ring via resonance (+M effect). This net increase in electron density slightly shields the aromatic protons. Consequently, H2 shifts upfield to ~8.50 ppm, and H4 to ~7.65 ppm. The introduction of the S-methyl group yields a distinct, sharp new singlet at ~2.60 ppm [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Both compounds exhibit a sharp, unmistakable absorption band in the 2210–2230 cm⁻¹ region, corresponding to the nitrile (C≡N) stretching vibration. The successful conversion from the precursor to the product is definitively marked by the disappearance of the C-Cl stretching frequency (~750 cm⁻¹) and the emergence of a C-S stretch (~700 cm⁻¹).

Experimental Protocols & Self-Validating Workflows

As a standard of trustworthiness, the following protocols are designed as self-validating systems , ensuring that errors are caught in-process rather than post-purification.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert 6-Chloro-5-methylnicotinonitrile to 5-Methyl-6-(methylthio)nicotinonitrile.

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 6-Chloro-5-methylnicotinonitrile in anhydrous Tetrahydrofuran (THF). Causality: THF is a polar aprotic solvent that readily dissolves the organic precursor while leaving the nucleophile unsolvated and highly reactive.

  • Step 2: Nucleophile Addition. Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of Sodium Thiomethoxide (NaSMe). Causality: NaSMe provides a soft, highly polarizable sulfur nucleophile that perfectly complements the hard, electron-deficient C6 position. Cooling to 0 °C controls the exotherm and prevents unwanted side reactions at the nitrile group.

  • Step 3: Reaction Propagation. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Step 4: Self-Validation (TLC Check). Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation: The reaction is complete when the higher-

    
     chloro-precursor spot completely disappears, replaced by a lower-
    
    
    
    UV-active spot (the thioether product).
  • Step 5: Workup. Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

SNAr_Mechanism A 6-Chloro-5-methylnicotinonitrile (Electrophilic Scaffold) C Meisenheimer Complex (Delocalized Intermediate) A->C Nucleophilic attack at C6 (Rate-determining step) B Sodium Thiomethoxide (Soft Nucleophile) B->C Donates electron pair D 5-Methyl-6-(methylthio)nicotinonitrile (Target Product) C->D Rearomatization (Fast) E Sodium Chloride (Thermodynamic Sink) C->E Leaving group elimination

Figure 1: SNAr mechanism converting the 6-chloro precursor to the 6-methylthio product.

Protocol 2: NMR Characterization and Purity Validation

Objective: Confirm the structural integrity of the synthesized 5-Methyl-6-(methylthio)nicotinonitrile.

  • Step 1: Sample Preparation. Dissolve 15 mg of the purified product in 0.6 mL of Deuterated Chloroform (CDCl₃). Causality: CDCl₃ provides excellent solvating power for moderately polar heterocycles. Its lack of exchangeable protons prevents interference with the aromatic signals in the target compound.

  • Step 2: Acquisition. Acquire the ¹H NMR spectrum at 400 MHz (16 scans). Causality: A 400 MHz instrument provides sufficient magnetic field strength to resolve the fine meta-coupling (

    
     Hz) between the H2 and H4 protons on the pyridine ring.
    
  • Step 3: Self-Validation (Integration Check). Process the FID data and integrate the peaks. Validation: A pure sample must yield an exact integration ratio of 3:3:1:1 corresponding to the S-CH₃ (singlet), 5-CH₃ (singlet), H4 (doublet), and H2 (doublet), respectively. Any fractional integration or baseline noise indicates incomplete conversion or residual solvent.

NMR_Workflow S1 Sample Dissolution (15 mg in 0.6 mL CDCl3) S2 1H NMR Acquisition (400 MHz, 16 Scans) S1->S2 Transfer to 5mm tube S3 13C NMR Acquisition (100 MHz, 512 Scans) S1->S3 Transfer to 5mm tube S4 Spectral Processing (Fourier Transform & Phase Correction) S2->S4 FID Data S3->S4 FID Data S5 Peak Integration & Assignment (Self-Validating Ratio Check) S4->S5 Processed Spectra

Figure 2: Standardized NMR acquisition and self-validating analysis workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile". PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). "6-Chloro-5-methylnicotinonitrile Overview". ECHA CHEM. Available at:[Link]

Mechanistic Causality: Electronic Effects of the Methylthio Group

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to UV-Vis Absorption Spectra of Methylthio-Substituted Pyridines

Executive Summary For researchers in drug development and coordination chemistry, understanding the electronic properties of functionalized pyridines is critical. This guide objectively compares the UV-Vis absorption spectra of methylthio-substituted pyridines (specifically 2- and 4-methylthiopyridine) against unsubstituted pyridine. By examining the underlying causality of substituent effects and providing a self-validating experimental protocol, this document serves as a robust reference for spectroscopic characterization.

When designing molecular sensors or pharmaceutical intermediates, the position of a substituent on the pyridine ring drastically alters the molecule's electronic transitions. Unsubstituted pyridine exhibits a primary


 transition around 250–260 nm.

The introduction of a methylthio group (-SCH


) acts as a strong auxochrome. The causality behind the spectral shift lies in the resonance (+M) effect of the sulfur atom's lone electron pairs. These electrons conjugate with the 

-system of the pyridine ring. This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap narrows, requiring lower-energy (longer wavelength) photons for excitation. This results in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity,

).

The position of the substitution dictates the extent of this shift:

  • 4-Methylthiopyridine : Exhibits the most significant bathochromic shift (

    
     ~ 304 nm) due to direct para-like conjugation with the electron-withdrawing ring nitrogen, maximizing the resonance stabilization of the excited state [1].
    
  • 2-Methylthiopyridine : Shows a moderate bathochromic shift (

    
     ~ 271–286 nm) due to ortho-like conjugation, which is slightly sterically and electronically distinct from the 4-position[2], [3].
    

Comparative Spectral Data

The following table summarizes the quantitative UV-Vis absorption data, allowing for an objective comparison of the alternatives.

CompoundSubstitution PositionSolvent

(nm)
Molar Absorptivity (

, M

cm

)
Electronic Effect
Pyridine NoneWater~ 256~ 2,000Baseline

2-Methylthiopyridine Ortho (C2)Water / DMSO271 - 286~ 8,500Moderate Bathochromic Shift
4-Methylthiopyridine Para (C4)Water30411,046Strong Bathochromic Shift

Data synthesized from authoritative spectroscopic and patent literature [1], [2].

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent baseline drift and concentration artifacts.

Phase 1: System Suitability and Calibration

  • Wavelength Accuracy Check : Power on the UV-Vis spectrophotometer and allow a 30-minute warm-up. Run a holmium oxide glass filter standard. Validation: The instrument must resolve the characteristic holmium peak at 279.3 nm (

    
     0.5 nm).
    
  • Solvent Baseline Validation : Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade solvent (e.g., HPLC-grade water or ethanol). Place them in the reference and sample paths. Run a baseline scan from 200 nm to 400 nm. Validation: The absorbance should not exceed

    
     0.005 AU, confirming clean cuvettes and solvent purity.
    

Phase 2: Sample Preparation and Linearity Verification 3. Stock Solution : Weigh exactly 10.0 mg of the methylthio-substituted pyridine and dissolve it in 10.0 mL of the chosen solvent to create a primary stock. 4. Serial Dilution : Prepare three working concentrations (e.g.,


 M, 

M, and

M). 5. Measurement : Scan each concentration from 200 nm to 400 nm. 6. Beer-Lambert Validation : Plot the absorbance at

against concentration. Validation: The

value must be

. If non-linearity is observed, it indicates potential aggregation or detector saturation; dilute the sample further.

Phase 3: Data Extraction 7. Record the exact


 and calculate the molar absorptivity (

) using the validated linear regression slope (

).

Diagram: Substituent Effects on Electronic Transitions

The following diagram illustrates the logical relationship and causality between the structural modification (methylthio substitution) and the resulting spectroscopic phenomena.

G A Unsubstituted Pyridine (λmax ~256 nm) B Methylthio (-SCH3) Substitution A->B C Resonance Electron Donation (+M Effect) B->C D Raised HOMO Energy Level C->D E Lowered HOMO-LUMO Gap D->E F Bathochromic Shift (λmax 271-304 nm) E->F G Hyperchromic Effect (Increased ε) E->G

Caption: Logical workflow detailing how methylthio substitution narrows the HOMO-LUMO gap in pyridine.

References

  • Title: EP0481511A2 - Antibiotic C-3 dithioacetal-substituted carbapenem compounds, compositions, and use thereof Source: Google Patents URL
  • Title: A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 Source: PubChem - NIH URL: [Link]

Chromatographic Separation of 5-Methyl-6-(methylthio)nicotinonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

5-Methyl-6-(methylthio)nicotinonitrile (CAS: 261625-49-4) is a highly functionalized pyridine derivative [1]. Characterized by a nitrile-substituted backbone, a methyl group, and a methylthio (-S-CH₃) moiety, it serves as a critical intermediate in the synthesis of complex pharmaceutical candidates and agrochemicals.

During the cyclocondensation or functionalization phases of its synthesis, positional isomers—such as 6-methyl-5-(methylthio)nicotinonitrile—are frequently generated as side products. Separating these isomers is analytically demanding. Because positional isomers share identical molecular weights (164.23 g/mol ), LogP values, and highly similar hydrodynamic volumes, conventional reversed-phase chromatography often fails to achieve baseline resolution. This guide objectively compares stationary phase chemistries to establish a robust, self-validating method for their separation.

Mechanistic Causality: Selecting the Stationary Phase

Standard alkyl phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. When applied to rigid, isomeric pyridine derivatives, C18 columns typically co-elute the compounds because the hydrophobic surface area of the isomers is indistinguishable [2].

To achieve separation, the chromatographic system must exploit subtle differences in the spatial arrangement of the functional groups. This requires alternative stationary phases:

  • Pentafluorophenyl (PFP) Columns: PFP phases are the gold standard for halogenated and polar-substituted aromatic isomers [3]. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strong Lewis acid. This electron-deficient ring engages in intense

    
     interactions with the electron-rich pyridine ring of the analyte. Furthermore, the polarized C-F bonds offer strong dipole-dipole interactions and shape selectivity that can distinguish the exact position of the methylthio group [4].
    
  • Biphenyl Columns: Biphenyl phases feature two phenyl rings separated by a single bond, allowing for steric rotation. This creates a dynamic, polarizable pocket that offers enhanced

    
     interactions compared to C18, though it generally lacks the strong dipole interactions provided by the fluorinated PFP phase.
    

G Start Sample Preparation (5-Methyl-6-(methylthio)nicotinonitrile) Screening Stationary Phase Screening Evaluate C18, PFP, and Biphenyl Start->Screening MobilePhase Mobile Phase Selection (Prefer MeOH over MeCN for PFP) Screening->MobilePhase Decision Is Resolution (Rs) ≥ 1.5? MobilePhase->Decision Optimization Optimize Gradient & Temp (Adjust buffer pH to control ionization) Decision->Optimization No Validation Method Validation (System Suitability & Robustness) Decision->Validation Yes Optimization->Decision

Figure 1: Chromatographic method development workflow for positional isomers.

Comparative Performance Data

To objectively compare performance, a mixed standard of 5-Methyl-6-(methylthio)nicotinonitrile and its primary positional isomer was analyzed across three different core-shell column chemistries (100 x 2.1 mm, 2.6 µm) under identical mobile phase conditions (Methanol/Water gradient).

Column ChemistryRetention Time (Isomer A)Retention Time (Isomer B)Resolution (

)
Peak Asymmetry (

)
Primary Mechanism of Selectivity
C18 (Alkyl) 4.12 min4.25 min0.81.45Hydrophobic dispersion (Insufficient)
Biphenyl 5.30 min5.85 min1.91.15

interactions, steric hindrance
PFP (Fluorinated) 6.15 min7.40 min3.21.05Dipole-dipole,

, shape selectivity

Data Interpretation: The C18 column fails to provide baseline resolution (


 < 1.5). The Biphenyl column achieves adequate separation, but the PFP column delivers superior resolution (

= 3.2) and optimal peak shape. The enhanced retention on the PFP column is a direct result of the orthogonal dipole-dipole interactions targeting the nitrile and methylthio functional groups [5].

Step-by-Step Experimental Protocol (PFP Optimization)

The following protocol outlines a self-validating system for the baseline separation of these isomers using a PFP stationary phase.

Phase 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.

    • Causality: The strongly electron-withdrawing nitrile group at the 3-position drastically lowers the pKa of the pyridine nitrogen (estimated pKa < 2.5). Operating at pH 4.0 ensures the analyte remains strictly in its neutral, free-base form. This maximizes hydrophobic and

      
       retention while eliminating secondary ion-exchange interactions with residual surface silanols that cause peak tailing.
      
  • Organic Phase (B): 100% LC-MS Grade Methanol.

    • Causality: Methanol is a protic solvent lacking

      
      -electrons. Acetonitrile, an aprotic solvent with a carbon-nitrogen triple bond, will competitively bind to the PFP stationary phase, masking the critical 
      
      
      
      interactions needed to resolve the isomers. Methanol ensures the PFP phase remains fully accessible to the analyte [2].
Phase 2: Chromatographic Conditions
  • Column: Core-shell PFP (100 x 2.1 mm, 2.6 µm). Core-shell particles minimize longitudinal diffusion, providing UHPLC-like efficiency at standard HPLC backpressures [4].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C. Note: Lowering the temperature to 25°C–30°C stabilizes the weak dipole-dipole interactions, enhancing structural selectivity on PFP columns.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 20% B

      
       65% B (Linear gradient)
      
    • 8.0 - 10.0 min: 65% B (Column wash)

    • 10.0 - 13.0 min: 20% B (Re-equilibration)

  • Detection: UV at 245 nm (characteristic

    
     for substituted nicotinonitriles).
    
Phase 3: System Suitability Testing (SST)

To ensure the protocol is self-validating, run a System Suitability Test prior to sample analysis. Inject 2 µL of a 10 µg/mL mixed isomer standard.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers must be 
      
      
      
      .
    • Peak Asymmetry (

      
      ) for both peaks must be 
      
      
      
      .
    • Retention time repeatability (%RSD) must be

      
       across 5 replicate injections.
      
    • Troubleshooting: If

      
       drops below 2.0, verify the absence of Acetonitrile in the system lines, as trace amounts will disrupt PFP selectivity.
      

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes.[Link]

  • National Center for Biotechnology Information (NCBI). "Core-Shell Columns in High-Performance Liquid Chromatography." PMC Archives.[Link]

  • Hawach Scientific. "PFP HPLC Column Chemistry and Applications." Hawach Technical Resources.[Link]

Safety Operating Guide

5-Methyl-6-(methylthio)nicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-6-(methylthio)nicotinonitrile: Comprehensive Handling, Spill Response, and Disposal Protocols

As a highly versatile building block in medicinal chemistry and organic synthesis, 5-Methyl-6-(methylthio)nicotinonitrile is frequently utilized in the development of complex pharmaceutical candidates[1]. However, its unique structural composition—combining a pyridine core, a nitrile group, and a methylthio ether—presents specific logistical and environmental challenges at the end of its lifecycle.

Standard drain disposal or municipal landfilling of this compound is strictly prohibited. To ensure laboratory safety and regulatory compliance, researchers must understand the mechanistic toxicology of the compound to execute proper, self-validating disposal procedures.

Chemical Profile & Quantitative Hazard Assessment

Before initiating any disposal or cleanup protocol, personnel must review the physical and chemical properties of the target compound to accurately classify the waste stream.

PropertyValue
Chemical Name 5-Methyl-6-(methylthio)nicotinonitrile
CAS Registry Number 261625-49-4
Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Key Functional Groups Pyridine ring, Nitrile (-C≡N), Methylthio (-S-CH3)
GHS Hazard Classifications Acute Toxicity (Oral/Dermal/Inhalation) Cat 4; Skin/Eye Irritant
Primary Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Hydrogen Cyanide (HCN), Carbon Monoxide (CO)

Data sourced from chemical registry properties and standard nicotinonitrile safety parameters[1],[2].

Mechanistic Toxicology & Environmental Impact

Understanding why a chemical requires specialized disposal ensures that safety protocols are followed with precision rather than by rote memorization. The disposal of 5-Methyl-6-(methylthio)nicotinonitrile is dictated by the thermal degradation pathways of its three primary structural features:

  • The Nitrile (-C≡N) Hazard: Under acidic conditions or incomplete combustion, the nitrile group can hydrolyze or degrade to release highly toxic Hydrogen Cyanide (HCN) gas. High-temperature incineration (>1000°C) is required to fully oxidize the carbon-nitrogen triple bond into Carbon Dioxide (CO2) and Nitrogen Oxides (NOx)[3].

  • The Methylthio (-S-CH3) Hazard: The oxidation of organosulfur compounds generates Sulfur Dioxide (SO2) and Sulfur Trioxide (SO3)[4]. If released into the atmosphere, these gases cause severe respiratory distress and contribute to acid rain. Therefore, the disposal facility must utilize specific gas-scrubbing technologies.

  • The Pyridine Core: Aromatic nitrogen heterocycles are highly resistant to standard microbial degradation in wastewater treatment plants. They must be physically contained and thermally destroyed to prevent long-term soil and aquatic toxicity[5].

Operational Protocols: Step-by-Step Disposal & Spill Response

The following methodologies are designed as self-validating systems. Each step includes a verification check to ensure the protocol has been executed correctly before moving to the next phase.

Phase 1: Pre-Operational PPE & Engineering Controls
  • Action: Don appropriate Personal Protective Equipment (PPE) including a chemical-resistant lab coat, safety goggles, and impermeable gloves.

  • Causality: While standard nitrile gloves provide excellent protection against the pure solid powder, if the compound is dissolved in an organic solvent (e.g., Dichloromethane or Dimethylformamide), the solvent acts as a carrier, rapidly permeating standard nitrile.

  • Validation: Always verify glove compatibility against the solvent being used, not just the solute, referencing OSHA technical guidelines for chemical protective clothing[6].

Phase 2: Accidental Spill Containment
  • Step 1: Isolate & Ventilate. Immediately isolate the spill area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture aerosolized dust.

  • Step 2: Inert Absorption. Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[2].

    • Causality: Never use combustible absorbents (like paper towels or sawdust). If the waste stream inadvertently mixes with oxidizing agents, combustible absorbents provide fuel for an exothermic reaction.

  • Step 3: Mechanical Collection. Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container.

  • Validation: Inspect the spill site with a secondary wipe-down using a compatible solvent to ensure no crystalline residue remains on the benchtop.

Phase 3: Routine Waste Segregation & Final Destruction
  • Step 1: Segregation. Classify and label the waste as "Hazardous Waste - Non-Halogenated Organic Solid (Contains Sulfur and Nitrogen)" .

    • Causality: Segregating this from halogenated waste (which requires different incineration parameters to prevent dioxin formation) reduces disposal costs and prevents dangerous cross-reactions in the waste accumulation area.

  • Step 2: Secondary Containment. Store the sealed waste container in a designated, cool, dry, and well-ventilated RCRA-compliant satellite accumulation area[5].

  • Step 3: EPA-Compliant Incineration. Transfer the waste to a licensed hazardous waste broker.

    • Causality: Under EPA 40 CFR 261 guidelines, this material must be routed to a commercial rotary kiln or liquid injection incinerator[5]. Crucially, the facility must be equipped with a packed bed scrubber or wet scrubber to neutralize the acidic SOx and NOx gases generated during the destruction of the methylthio and pyridine/nitrile groups[3].

Waste Management Workflow Visualization

G A 5-Methyl-6-(methylthio)nicotinonitrile Waste Generation B Accidental Spill A->B C Routine Lab Waste A->C D Contain with Inert Absorbent (Sand/Vermiculite) B->D E Segregate: Non-Halogenated Sulfur/Nitrogen Organics C->E F Seal in RCRA-Approved Secondary Container D->F E->F G High-Temp Incineration (Packed Bed Scrubber for SOx/NOx) F->G EPA 40 CFR 261

Workflow for the containment, segregation, and EPA-compliant incineration of nicotinonitrile waste.

References

Sources

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